phasin
描述
属性
CAS 编号 |
1392-87-6 |
|---|---|
分子式 |
C15H26O |
同义词 |
phasin |
产品来源 |
United States |
Foundational & Exploratory
The Multifaceted Role of Phasin Proteins in Polyhydroxyalkanoate Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phasin proteins are a crucial class of amphiphilic molecules that serve as the primary surface-active proteins on polyhydroxyalkanoate (PHA) granules within various bacterial species. Their fundamental role extends beyond simple structural components, encompassing the regulation of PHA granule formation, size, and number, thereby preventing coalescence and ensuring the stability of these intracellular carbon and energy reserves. Moreover, phasins play a significant role in modulating the accessibility of PHA granules to metabolic enzymes, thereby influencing the rates of PHA synthesis and degradation. This technical guide provides an in-depth exploration of the primary functions of this compound proteins, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a comprehensive understanding for research and development applications.
Core Functions of this compound Proteins
The primary function of this compound proteins is to form a protective layer on the surface of intracellular polyhydroxyalkanoate (PHA) granules. This layer is critical for several aspects of PHA metabolism and granule maintenance:
-
Steric Stabilization: this compound proteins prevent the coalescence of PHA granules, which are naturally hydrophobic and would otherwise aggregate within the aqueous environment of the cytoplasm. This ensures that the granules remain as discrete, manageable units for cellular metabolism.
-
Regulation of Granule Size and Number: The expression levels of this compound proteins have been shown to directly influence the size and number of PHA granules. Higher this compound concentrations typically lead to a larger number of smaller granules, suggesting a role in granule nucleation and surface area regulation.
-
Modulation of Enzyme Activity: The this compound layer acts as a gatekeeper, controlling the access of other proteins, such as PHA synthase (PhaC) and PHA depolymerase (PhaZ), to the PHA core. This regulatory function is vital for controlling the balance between PHA synthesis and mobilization.
-
Influence on PHA Synthesis: Some studies suggest that phasins can enhance the activity of PHA synthase, potentially by creating a favorable microenvironment on the granule surface or through direct protein-protein interactions.
Quantitative Analysis of this compound Protein Function
The functional impact of this compound proteins has been quantified in various studies, providing valuable data for understanding their precise roles.
| Parameter | Organism/System | This compound Protein | Observation | Quantitative Value | Reference |
| PHA Accumulation | Ralstonia eutropha | PhaP1 | Deletion of PhaP1 | 50% reduction in PHA accumulation | |
| Granule Size | Ralstonia eutropha | PhaP1 | Overexpression of PhaP1 | Decrease in average granule diameter | From ~0.5-1.0 µm to ~0.2-0.4 µm |
| Granule Number | Ralstonia eutropha | PhaP1 | Overexpression of PhaP1 | Increase in the number of granules per cell | From ~5-10 to >20 |
| Binding Affinity | In vitro | PhaF (from Pseudomonas putida) | Binding to artificial PHA latex | Dissociation constant (Kd) of ~0.1 µM |
Key Experimental Protocols
In Vitro this compound-PHA Granule Binding Assay
This protocol details a method to quantify the binding of a purified this compound protein to isolated PHA granules.
Workflow Diagram:
Caption: Workflow for in vitro this compound-PHA binding assay.
Methodology:
-
Isolation of PHA Granules:
-
Culture a PHA-producing bacterial strain (e.g., Ralstonia eutropha) under conditions that induce PHA accumulation.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes).
-
Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse the cells using a French press or sonication.
-
Centrifuge the lysate at a low speed (e.g., 2,000 x g for 10 minutes) to remove cell debris.
-
Pellet the PHA granules from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 30 minutes).
-
Wash the granule pellet multiple times with buffer to remove contaminating proteins.
-
-
This compound Protein Purification:
-
Clone the gene encoding the this compound of interest into an expression vector (e.g., pET vector with a His-tag).
-
Express the protein in a suitable host (e.g., E. coli BL21(DE3)).
-
Purify the recombinant this compound protein using affinity chromatography (e.g., Ni-NTA resin).
-
-
Binding Assay:
-
Set up a series of reactions containing a fixed concentration of isolated PHA granules and varying concentrations of the purified this compound protein in a binding buffer.
-
Incubate the reactions at room temperature for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Centrifuge the samples to pellet the PHA granules and any bound this compound.
-
Carefully collect the supernatant, which contains the unbound this compound.
-
-
Quantification:
-
Determine the concentration of unbound this compound in the supernatant using a protein quantification method such as the Bradford assay or by measuring absorbance at 280 nm.
-
The amount of bound this compound can be calculated by subtracting the unbound amount from the total amount added.
-
Analyze the pellet fraction by SDS-PAGE to visualize the bound this compound.
-
Plot the amount of bound this compound as a function of the unbound this compound concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
Regulatory Pathways Involving this compound Proteins
The expression of this compound genes is often tightly regulated and linked to the overall metabolic state of the cell, particularly the conditions that favor PHA synthesis.
Conceptual Signaling Pathway:
Caption: Regulation of this compound expression linked to PHA synthesis.
In many bacteria, the expression of this compound genes is controlled by a repressor protein (e.g., PhaR). Under conditions where PHA is not being synthesized, this repressor binds to the promoter region of the this compound gene, blocking transcription. When conditions favor PHA synthesis (e.g., nutrient limitation in the presence of excess carbon), the newly formed PHA granules sequester the repressor protein, relieving the repression and allowing for the expression of this compound proteins. This ensures that phasins are produced precisely when they are needed to coat the nascent PHA granules.
Implications for Drug Development and Biotechnology
A thorough understanding of this compound proteins has significant implications for various applications:
-
Bioplastic Production: Optimizing the expression of this compound proteins can be a strategy to control the size and number of PHA granules, potentially leading to improved yields and more controlled properties of the resulting bioplastics.
-
Drug Delivery: Engineered PHA nanoparticles, stabilized by functionalized this compound proteins, are being explored as biocompatible and biodegradable carriers for targeted drug delivery. The this compound surface can be modified to include targeting ligands or other functionalities.
-
Protein Purification: The strong and specific binding of phasins to PHA has been exploited in affinity-based protein purification systems. A target protein can be fused to a this compound, expressed in PHA-producing bacteria, and then easily purified along with the PHA granules.
This guide provides a foundational understanding of the critical roles of this compound proteins. Further research into the specific interactions and regulatory networks of phasins in different bacterial species will continue to unlock their full potential in biotechnology and medicine.
Unveiling the Architecture of Phasins: A Technical Guide to Structure and Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phasins are a critical class of proteins intricately associated with polyhydroxyalkanoate (PHA) granules, the carbon and energy storage polymers synthesized by a wide range of bacteria. These proteins play a multifaceted role, not only in the structural integrity and metabolism of PHA granules but also in broader cellular processes such as stress response and gene regulation. Their amphiphilic nature, characterized by a predominantly α-helical structure interspersed with disordered regions, allows them to interface between the hydrophobic PHA core and the hydrophilic cytoplasm. This in-depth technical guide provides a comprehensive overview of the current understanding of phasin protein structure, their conserved and variable domains, and the experimental methodologies employed to elucidate their molecular architecture. Furthermore, it delves into the key signaling pathways in which phasins participate, offering insights for researchers in microbiology, biochemistry, and drug development.
This compound Protein Structure: A Blend of Order and Flexibility
The structural hallmark of this compound proteins is their amphiphilic character, a property essential for their function at the surface of hydrophobic PHA granules within the aqueous environment of the cytoplasm.[1][2][3] Structural studies, combining in silico predictions and low-resolution experimental data, have revealed a common architectural theme across different this compound families: a high prevalence of α-helical secondary structures.[4][5][6] These helical regions are often interspersed with intrinsically disordered regions, which impart significant flexibility to the protein, likely enabling conformational changes upon interaction with PHA granules or other binding partners.[4][5]
A key structural feature found in many phasins is the presence of coiled-coil domains.[4][5] These motifs, formed by the intertwining of two or more α-helices, are crucial for the oligomerization of this compound monomers into functional multimers, most commonly tetramers.[5][7] This oligomerization is thought to be important for creating a stable protein layer on the surface of PHA granules.
This compound Families and Domain Organization
Phasins are a diverse group of proteins and have been classified into at least four distinct families based on sequence homology.[3] While sharing common structural features, the specific domain organization can vary.
One of the most well-characterized phasins is PhaF from Pseudomonas putida.[1][7] This protein exhibits a modular structure with two distinct domains: an N-terminal domain responsible for binding to PHA granules and a C-terminal domain that has a histone H1-like structure and is involved in DNA binding.[1][7] These two domains are connected by a leucine (B10760876) zipper motif that facilitates the tetramerization of the protein.[7]
Another extensively studied this compound is PhaP1 from Ralstonia eutropha (now Cupriavidus necator). While also being predominantly α-helical, its binding to PHA granules is thought to involve the entire protein rather than a single, discrete domain.[5]
The first this compound to be identified, GA14 from Rhodococcus ruber, possesses two hydrophobic domains near its C-terminus which have been demonstrated to be essential for its attachment to PHA granules.[4][8][9]
Quantitative Data on this compound Proteins
The following tables summarize key quantitative data for several well-characterized this compound proteins, providing a basis for comparison across different species and families.
| This compound Protein | Organism | Molecular Weight (kDa) | Number of Amino Acids | Oligomeric State | Reference(s) |
| PhaF | Pseudomonas oleovorans GPo1 | 26.3 | 261 | Tetramer | [1][7] |
| PhaI | Pseudomonas oleovorans GPo1 | 15.4 | Not specified | Not specified | [1] |
| PhaP1 | Ralstonia eutropha H16 | ~24 | Not specified | Trimer/Tetramer | [2] |
| GA14 | Rhodococcus ruber | 14.175 | 133 | Tetramer | [4] |
| PhaPAz | Azotobacter sp. FA8 | ~21 | Not specified | Tetramer |
| This compound Protein | Predominant Secondary Structure | Key Domains/Motifs |
| PhaF | α-helical and disordered regions | N-terminal PHA-binding domain, C-terminal DNA-binding domain, Leucine zipper |
| PhaP1 | ~90% α-helical | Coiled-coil regions |
| GA14 | Not specified | Two C-terminal hydrophobic domains |
| PhaPAz | α-helical and disordered regions | Coiled-coil region |
Key Signaling Pathways and Functional Relationships
Phasins are not merely static structural components; they are active participants in cellular signaling, particularly in the regulation of PHA metabolism and stress response.
Regulation of this compound Expression via the PhaR Repressor
The expression of many this compound genes is tightly controlled by a transcriptional repressor protein called PhaR . In the absence of PHA, PhaR binds to the promoter region of the phaP gene, inhibiting its transcription. When the cell begins to accumulate PHA, PhaR exhibits a higher affinity for the newly synthesized PHA granules and detaches from the DNA. This de-repression allows for the transcription of the phaP gene and the subsequent synthesis of this compound proteins, which then coat the growing PHA granules. This elegant regulatory circuit ensures that phasins are only produced when needed.
Chaperone-like Activity and Stress Response
Several studies have revealed that some phasins possess chaperone-like activity, contributing to the cellular stress response.[7][8][10] In conditions of stress, such as heat shock or the overproduction of heterologous proteins, misfolded proteins can accumulate and form inclusion bodies. Phasins, like PhaPAz from Azotobacter sp. FA8, have been shown to prevent the thermal aggregation of other proteins and assist in their refolding.[7][8] This chaperone activity helps to maintain protein homeostasis and enhances cell survival under stressful conditions.
Experimental Protocols for this compound Structure Analysis
The elucidation of this compound protein structure relies on a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Protein Purification for Structural Studies
A high-purity protein sample is a prerequisite for any structural analysis. The following is a general workflow for the purification of recombinant this compound proteins.
Protocol:
-
Expression: Transform E. coli (e.g., BL21(DE3) strain) with a plasmid containing the this compound gene fused to an affinity tag (e.g., His-tag). Induce protein expression with IPTG at an appropriate temperature and cell density.
-
Cell Lysis: Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis: Dialyze the eluted protein against a buffer suitable for the next purification step to remove imidazole.
-
Ion-Exchange Chromatography: Further purify the protein using an ion-exchange column (anion or cation exchange, depending on the pI of the this compound).
-
Size-Exclusion Chromatography: As a final polishing step, use a size-exclusion chromatography column to separate the this compound from any remaining contaminants and aggregates.
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE. Assess the homogeneity and oligomeric state using dynamic light scattering (DLS).
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of proteins.
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using high-throughput robotic screening or manual hanging/sitting drop vapor diffusion methods.
-
Crystal Optimization: Optimize the initial hit conditions by varying the concentrations of the components to obtain large, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).
-
Model Building and Refinement: Build an atomic model into the electron density map and refine it to obtain the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins in solution.
Protocol:
-
Sample Preparation: Prepare a highly concentrated (0.1-1 mM) and stable sample of isotopically labeled (15N, 13C) this compound protein in a suitable NMR buffer.
-
Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HN(CO)CA, HNCACB, C(CO)NH, H(CCO)NH, NOESY) to obtain resonance assignments and structural restraints.
-
Data Processing and Analysis: Process the NMR data and use specialized software to assign the chemical shifts to specific atoms in the protein.
-
Structure Calculation: Use the assigned NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures that are consistent with the experimental data.
-
Structure Validation: Validate the quality of the calculated structures using various statistical parameters.
Site-Directed Mutagenesis
Site-directed mutagenesis is used to introduce specific mutations into the this compound gene to study the functional role of individual amino acid residues.
Protocol:
-
Primer Design: Design a pair of complementary mutagenic primers containing the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the this compound gene with the mutagenic primers.
-
Template Digestion: Digest the parental, non-mutated plasmid template with the DpnI restriction enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Conclusion and Future Perspectives
The study of this compound protein structure and domains has provided significant insights into their diverse functions in bacterial physiology. The combination of structural biology techniques, molecular genetics, and biochemistry has begun to unravel the molecular mechanisms by which these proteins regulate PHA metabolism and contribute to cellular fitness. For drug development professionals, understanding the specific interactions of phasins with other proteins, such as PHA synthases, could open avenues for the development of novel antimicrobial agents that target bacterial storage pathways. Furthermore, the unique properties of phasins, such as their ability to self-assemble and bind to hydrophobic surfaces, are being explored for various biotechnological applications, including protein purification and drug delivery.
Future research will likely focus on obtaining high-resolution structures of a wider variety of phasins from different families, including their complexes with PHA and other binding partners. Such studies will provide a more detailed understanding of their structure-function relationships and pave the way for the rational design of phasins with novel properties for biotechnological and biomedical applications.
References
- 1. PhaF, a Polyhydroxyalkanoate-Granule-Associated Protein of Pseudomonas oleovorans GPo1 Involved in the Regulatory Expression System for pha Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of a 14-kilodalton protein that is bound to the surface of polyhydroxyalkanoic acid granules in Rhodococcus ruber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A this compound with Many Faces: Structural Insights on PhaP from Azotobacter sp. FA8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyhydroxyalkanoate‐associated phasins as phylogenetically heterogeneous, multipurpose proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Family of Intrinsically Disordered Proteins: Structural Characterization of the Major this compound PhaF from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the region of a 14-kilodalton protein of Rhodococcus ruber that is responsible for the binding of this this compound to polyhydroxyalkanoic acid granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Evolving Landscape of Phasin Research: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phasins, the most abundant proteins associated with polyhydroxyalkanoate (PHA) granules, have emerged from being considered mere structural components to being recognized as multifaceted proteins with significant regulatory and protective roles. This technical guide provides an in-depth exploration of the discovery and history of phasin research, detailing their diverse functions, the experimental methodologies used to elucidate these functions, and the key regulatory pathways that govern their expression. Quantitative data are summarized in structured tables for comparative analysis, and critical experimental protocols are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the complex processes involved in this compound biology.
Introduction: The Dawn of this compound Discovery
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters synthesized by a wide range of bacteria as intracellular carbon and energy storage materials. These polymers accumulate as insoluble granules within the cytoplasm, enveloped by a proteinaceous layer.[1][2] Among the proteins coating these granules, a class of low-molecular-weight proteins, termed phasins , are the most prominent.[3]
The initial discovery of phasins can be traced back to 1994 by Pieper-Fürst and Steinbüchel. They identified a low-molecular-weight protein, designated GA14, associated with PHA granules in Rhodococcus ruber.[1] This protein was found to be the predominant protein on the granule surface, forming a protective layer. Drawing an analogy to oleosins, which coat oil bodies in plants, the name "this compound" (from PHA s urface in teracting) was proposed.[1] Since this seminal discovery, phasins have been identified in all natural PHA-producing microorganisms studied to date, highlighting their universal importance in PHA metabolism.[3]
A Historical Perspective: Key Milestones in this compound Research
The journey of this compound research has been marked by a series of key discoveries that have progressively unveiled their complex roles.
-
1994: The first this compound, GA14, is identified in Rhodococcus ruber, establishing the existence of a major protein component on PHA granules.[1]
-
Late 1990s - Early 2000s: Phasins are identified in a variety of other PHA-producing bacteria, including Ralstonia eutropha (now Cupriavidus necator), Bacillus megaterium, Paracoccus denitrificans, and Pseudomonas putida.[3]
-
Early 2000s: The regulatory role of phasins begins to be unraveled. The discovery of the repressor protein PhaR in Ralstonia eutropha provides the first glimpse into the transcriptional regulation of this compound expression, linking it to the presence of PHA granules.[4]
-
Mid 2000s: The functional diversity of phasins becomes increasingly apparent. Studies demonstrate their involvement in not only PHA granule formation and size regulation but also in PHA synthesis and degradation.
-
Late 2000s - Present: Research expands to explore the chaperone-like activity of phasins, their role in stress protection, and their potential for biotechnological applications, such as in protein purification and drug delivery.
The Multifaceted Functions of Phasins
Initially perceived as simple structural proteins that prevent the coalescence of hydrophobic PHA granules in the aqueous cytoplasm, phasins are now known to possess a remarkable range of functions.[3]
Structural Role and Granule Morphogenesis
The primary and most well-established function of phasins is their structural role. By coating the surface of PHA granules, they form a barrier between the hydrophobic polymer and the hydrophilic cytoplasm. This layer prevents the nonspecific binding of other cytoplasmic proteins to the granules and stabilizes them, influencing their number and size.[3]
Regulation of PHA Metabolism
Phasins are not passive bystanders in PHA metabolism; they are active participants that can influence both the synthesis and degradation of PHA.
-
Activation of PHA Synthase: Some phasins have been shown to increase the activity of PHA synthase (PhaC), the key enzyme in PHA biosynthesis. For instance, the this compound PhaPAc from Aeromonas caviae was found to increase PHA production by up to 2.3-fold in a recombinant E. coli strain expressing PhaCAc.[5]
-
Modulation of PHA Depolymerization: Certain phasins can also influence the degradation of PHA by interacting with PHA depolymerases.[3]
Chaperone-like Activity and Stress Protection
A growing body of evidence suggests that some phasins possess chaperone-like activity, helping to prevent the aggregation of other proteins, particularly under stress conditions. This function is independent of their role in PHA metabolism and suggests a broader protective role for phasins within the cell.[6]
Quantitative Data on this compound Properties and Function
To facilitate a comparative understanding of different phasins, the following tables summarize key quantitative data available in the literature.
| Table 1: Physicochemical Properties of Selected Phasins | |||
| This compound | Organism | Molecular Weight (kDa) | Predicted Isoelectric Point (pI) |
| PhaP1 | Ralstonia eutropha | ~20-24 | Data not available |
| PhaPAh | Aeromonas hydrophila | 13 | Data not available |
| ApdA | Rhodospirillum rubrum | 17.5 | Data not available |
| B1934 (PhaP5) | Ralstonia eutropha | 15.7 | Data not available |
| Table 2: Functional Characteristics of Selected Phasins | ||
| This compound | Function | Quantitative Effect |
| PhaPAc | Activation of PHA Synthase (PhaCAc) | Increases in vivo P(3HB) accumulation by 2.3-fold in recombinant E. coli.[5] |
| PhaP1Re | Activation of PHA Synthase (PhaCAc) | Increases PhaCAc activity up to 2.7-fold in vitro. |
| PhaF/PhaI knockout | Effect on PHA Synthase (PhaC) activity | PhaC activity decreases in P. putida granules lacking both phasins.[5] |
Note: Comprehensive quantitative data, particularly on binding affinities (Kd values) and isoelectric points, are still limited in the published literature.
Key Experimental Protocols in this compound Research
This section provides detailed methodologies for fundamental experiments in the study of phasins.
Protocol for Native Purification of Phasins from PHA Granules
This protocol describes the isolation and purification of native this compound proteins from PHA-accumulating bacteria, adapted from methodologies used for Ralstonia eutropha.[7][8][9]
Materials:
-
Bacterial cell pellet from a PHA-accumulating culture.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, protease inhibitors).
-
DNase I and RNase A.
-
Glycerol (B35011) or Sucrose (B13894) solutions for density gradient centrifugation (e.g., 88% and 44% (w/v) glycerol).
-
Wash Buffer (e.g., Lysis Buffer without protease inhibitors).
-
Solubilization Buffer (e.g., for subsequent analysis like SDS-PAGE).
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a French press or sonication.
-
Nuclease Treatment: Add DNase I and RNase A to the lysate and incubate on ice to reduce viscosity.
-
Crude Granule Isolation: Centrifuge the lysate at a low speed to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube.
-
Density Gradient Centrifugation: Carefully layer the supernatant onto a discontinuous glycerol or sucrose gradient. Centrifuge at high speed (e.g., 100,000 x g) for several hours. PHA granules will band at the interface of the two gradient layers.
-
Granule Collection and Washing: Carefully collect the PHA granule band using a syringe. Wash the granules multiple times with Wash Buffer, pelleting the granules by centrifugation between each wash.
-
This compound Elution (Optional): To separate phasins from the granules, treatment with mild detergents can be employed.[6]
-
Analysis: Analyze the protein composition of the purified granules by SDS-PAGE to confirm the presence and purity of this compound proteins.
Protocol for In Vitro Chaperone Activity Assay (Citrate Synthase Aggregation)
This protocol assesses the ability of a this compound protein to prevent the thermal aggregation of a model substrate, citrate (B86180) synthase (CS).[10][11][12]
Materials:
-
Purified this compound protein.
-
Citrate Synthase (CS) from porcine heart.
-
Reaction Buffer (e.g., 40 mM HEPES, pH 7.5).
-
Spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Preparation of Denatured CS: Chemically denature CS by incubation in a high concentration of guanidinium (B1211019) chloride (e.g., 4.5 M) for at least 2 hours.
-
Assay Setup: In a quartz cuvette, prepare a reaction mixture containing Reaction Buffer and the purified this compound protein at a desired concentration.
-
Initiation of Aggregation: Rapidly dilute the denatured CS into the reaction mixture to a final concentration that promotes aggregation upon temperature increase. A control reaction should be prepared without the this compound protein.
-
Monitoring Aggregation: Immediately place the cuvette in the spectrophotometer pre-heated to a temperature that induces CS aggregation (e.g., 45°C). Monitor the increase in light scattering at a wavelength of 360 nm or 500 nm over time.
-
Data Analysis: Compare the rate and extent of aggregation in the presence and absence of the this compound protein. A reduction in light scattering indicates chaperone activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key regulatory and experimental processes in this compound research.
Transcriptional Regulation of this compound Expression by PhaR
The expression of the major this compound gene, phaP, is tightly regulated by the repressor protein PhaR in response to the presence of PHA granules.[11][13][14]
Experimental Workflow for Characterizing a Novel this compound
This diagram outlines a typical experimental workflow for the identification and functional characterization of a new this compound protein.
Conclusion and Future Directions
The field of this compound research has evolved significantly since the initial discovery of these proteins. From being viewed as simple structural components, they are now recognized as key players in PHA metabolism, stress response, and cellular regulation. The development of advanced proteomic techniques and molecular biology tools has been instrumental in uncovering their diverse functions.
Future research is likely to focus on several key areas:
-
Structural Biology: Elucidating the high-resolution three-dimensional structures of various phasins will provide crucial insights into their mechanisms of action and their interactions with PHA and other proteins.
-
Quantitative Biology: A more comprehensive quantitative understanding of this compound-PHA binding affinities and the stoichiometry of granule-associated proteins is needed to develop accurate models of PHA granule formation and function.
-
Systems Biology: Investigating the broader role of phasins in the context of cellular networks and their interplay with other stress response pathways will provide a more holistic view of their physiological significance.
-
Biotechnological Applications: The unique properties of phasins, particularly their amphiphilicity and chaperone-like activity, will continue to be exploited for the development of novel biotechnological applications in areas such as biocatalysis, drug delivery, and biomaterials.
The continued exploration of these fascinating proteins promises to yield not only a deeper understanding of microbial physiology but also innovative solutions for a range of biotechnological challenges.
References
- 1. Assays to Characterize Molecular Chaperone Function In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP this compound to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of growth stage on activities of polyhydroxyalkanoate (PHA) polymerase and PHA depolymerase in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of polyhydroxybutyrate synthase from its native organism, Ralstonia eutropha: implications in the initiation and elongation of polymer formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Polyhydroxybutyrate Synthase from Its Native Organism, Ralstonia eutropha: Implications for the Initiation and Elongation of Polymer Formation in Vivo [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Method for Assessing the Chaperone Activity of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Proteomics Approaches for the analysis of polyhydroxyalkanoate production in Pseudomonas putida KT2440 [researchrepository.ucd.ie]
The Pivotal Role of Phasins in Polyhydroxyalkanoate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by a wide range of bacteria as intracellular carbon and energy storage compounds. The accumulation of PHA occurs in discrete, intracellular granules, and the formation, stability, and ultimate yield of these granules are intricately regulated by a class of proteins known as phasins. This technical guide provides an in-depth exploration of the multifaceted roles of phasins in PHA synthesis. It delves into their structural characteristics, their direct and indirect contributions to enhancing PHA production, and their influence on the physical properties of PHA granules. Furthermore, this guide furnishes detailed experimental protocols for the study of phasins and presents key quantitative data in a clear, comparative format to facilitate research and development in fields ranging from bioplastics to drug delivery.
Introduction to Phasins
Phasins are small, amphiphilic proteins that are the most abundant proteins associated with the surface of PHA granules.[1] Their primary role is to form a protective layer on the surface of the nascent and mature PHA granules, preventing their coalescence and non-specific aggregation with other cellular components.[2] This structural role is fundamental to controlling the number and size of PHA granules within the cell.[1] Beyond this structural function, phasins have been shown to actively participate in the regulation and enhancement of PHA synthesis through various mechanisms.[1]
The Multifaceted Functions of Phasins in PHA Synthesis
Phasins play a crucial role at multiple stages of PHA metabolism, from influencing the activity of the key synthetic enzyme, PHA synthase, to participating in the regulation of their own expression.
Structural Role and Granule Morphogenesis
The amphiphilic nature of phasins, with both hydrophobic and hydrophilic regions, allows them to act as a natural surfactant at the interface between the hydrophobic PHA core and the hydrophilic cytoplasm.[2] This coating prevents the thermodynamically favorable coalescence of granules, thereby controlling their size and number.[1] In the absence of phasins, bacteria typically produce a single, large PHA granule, which can negatively impact cell viability and overall PHA yield.[3]
Interaction with PHA Synthase and Enhancement of PHA Production
Several studies have provided evidence that phasins can directly interact with and, in some cases, activate PHA synthase (PhaC), the key enzyme responsible for polymerizing hydroxyacyl-CoA monomers into PHA.[1] This interaction is thought to facilitate the polymerization process and increase the overall rate of PHA synthesis. For instance, phasin proteins from Aeromonas caviae (PhaPAc) have been shown to activate the A. caviae PHA synthase (PhaCAc) both in vitro and in vivo.[4] Conversely, the same this compound was found to inhibit the activity of PHA synthases from other species like Ralstonia eutropha (PhaCRe), suggesting a degree of specificity in these interactions.[1]
Regulation of this compound Expression
The expression of this compound genes is tightly coupled to PHA synthesis. In many bacteria, the accumulation of phasins is dependent on the presence of active PHA synthesis.[5] This regulation is often mediated by repressor proteins, such as PhaR in Ralstonia eutropha, which binds to the promoter region of the this compound gene (phaP) and represses its transcription in the absence of PHA.[6] When PHA synthesis is initiated, the accumulating PHA granules are thought to titrate PhaR away from the DNA, leading to the de-repression of phaP expression and the subsequent production of phasins.[6]
Quantitative Impact of Phasins on PHA Synthesis
The presence and abundance of phasins have a significant and quantifiable impact on various parameters of PHA synthesis, including yield, granule number, and size.
| Organism | This compound Studied | Genetic Background | Cultivation Condition | PHA Content (% cdw) | PHA Yield (mg/L) | Granule Characteristics | Reference |
| Ralstonia eutropha | PhaPRe | Wild-type | PHA(high) | 81 | 1700 | Multiple small granules | [7] |
| Ralstonia eutropha | PhaPRe | phaP deletion | PHA(high) | 58 | 640 | Single large granule | [7] |
| Ralstonia eutropha | PhaPRe | Wild-type | TSB | ~15 | 440 | - | [7] |
| Ralstonia eutropha | PhaPRe | phaP deletion | TSB | ~5 | 130 | - | [7] |
| Escherichia coli (recombinant) | PhaPAc | Expressing PhaCAc | LB + Glucose (1.0% L-arabinose) | - | Increased 2.3-fold | - | [4] |
| Escherichia coli (recombinant) | PhaPAc | Expressing PhaCRe | LB + Glucose (1.0% L-arabinose) | - | Increased 1.2-fold | - | [4] |
Table 1: Quantitative Effects of Phasins on PHA Production. This table summarizes the impact of this compound presence or absence on PHA content, yield, and granule morphology in different bacterial strains and cultivation conditions.
Experimental Protocols for this compound Research
This section provides detailed methodologies for key experiments commonly used to investigate the role of phasins in PHA synthesis.
Purification of Recombinant Phasins from E. coli
This protocol describes the expression and purification of His-tagged this compound proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a this compound expression vector (e.g., pET vector with an N-terminal His6-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Ni-NTA Agarose resin.
Procedure:
-
Inoculate a starter culture of the recombinant E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Add the clarified supernatant to a column containing equilibrated Ni-NTA Agarose resin and allow it to bind for 1 hour at 4°C with gentle agitation.
-
Wash the resin with 10 column volumes of Wash Buffer.
-
Elute the His-tagged this compound with Elution Buffer.
-
Analyze the purified protein by SDS-PAGE.
In Vitro PHA Synthase Activity Assay
This assay measures the activity of PHA synthase in the presence or absence of phasins by monitoring the release of Coenzyme A (CoA).[8]
Materials:
-
Purified PHA synthase.
-
Purified this compound.
-
(R)-3-hydroxybutyryl-CoA (3HB-CoA) substrate.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, a defined concentration of PHA synthase, and either the purified this compound or a buffer control.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 3HB-CoA to a final concentration of 0.1-1 mM.
-
At specific time intervals, take aliquots of the reaction and stop the reaction by adding a quenching solution (e.g., 10% SDS).
-
Add DTNB to the quenched reaction. DTNB reacts with the free CoA released during polymerization to produce a yellow-colored product.
-
Measure the absorbance at 412 nm.
-
Calculate the amount of CoA released using a standard curve of known CoA concentrations. One unit of PHA synthase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.
This compound-PHA Granule Binding Assay
This assay determines the ability of a this compound to bind to PHA granules.[9]
Materials:
-
Isolated PHA granules.
-
Purified this compound (can be fluorescently labeled, e.g., with GFP, for easier detection).
-
Binding Buffer (e.g., PBS, pH 7.4).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
SDS-PAGE analysis equipment or fluorescence microscope.
Procedure:
-
Isolate PHA granules from a PHA-producing bacterial strain by methods such as sucrose (B13894) density gradient centrifugation.
-
Incubate a defined amount of isolated PHA granules with the purified this compound in Binding Buffer for 1 hour at room temperature with gentle mixing.
-
Pellet the PHA granules by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Carefully remove the supernatant containing unbound this compound.
-
Wash the granule pellet with Wash Buffer to remove non-specifically bound proteins. Repeat the wash step 2-3 times.
-
Resuspend the final granule pellet in a suitable buffer.
-
Analyze the proteins bound to the granules by SDS-PAGE and Coomassie staining or Western blotting (if an antibody against the this compound is available). If a fluorescently labeled this compound was used, the granules can be visualized under a fluorescence microscope.
Visualizing this compound-Related Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes involving phasins.
Caption: Regulation of this compound (phaP) expression by the PhaR repressor.
Caption: Workflow for the purification of recombinant this compound proteins.
Conclusion
Phasins are indispensable components of the PHA synthesis machinery in bacteria. Their roles extend far beyond being simple structural proteins on the surface of PHA granules. They are active participants in modulating PHA synthase activity, controlling granule morphology, and are themselves subject to tight regulation that couples their production to the metabolic state of the cell. A thorough understanding of this compound function is critical for the rational engineering of microbial strains for enhanced PHA production. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to unravel the intricate details of this compound biology and to leverage this knowledge for biotechnological applications, including the development of novel bioplastics and advanced drug delivery systems.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound Proteins Activate Aeromonas caviae Polyhydroxyalkanoate (PHA) Synthase but Not Ralstonia eutropha PHA Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accumulation of the PhaP this compound of Ralstonia eutropha is dependent on production of polyhydroxybutyrate in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP this compound to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insight into the Role of the PhaP this compound of Ralstonia eutropha in Promoting Synthesis of Polyhydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dissecting the Polyhydroxyalkanoate-Binding Domain of the PhaF this compound: Rational Design of a Minimized Affinity Tag - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phasin Gene Identification and Characterization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phasins are a class of small proteins intricately associated with polyhydroxyalkanoate (PHA) granules, which are intracellular carbon and energy storage polymers synthesized by a wide variety of bacteria. These proteins play a crucial role in PHA metabolism, influencing the size, number, and distribution of PHA granules within the cell.[1] Beyond their structural role, phasins have been implicated in the regulation of PHA synthesis and depolymerization, and some exhibit chaperone-like activities, highlighting their multifaceted nature.[2] The unique properties of phasins and their association with biocompatible and biodegradable PHA polymers have garnered significant interest in their biotechnological and therapeutic potential.
This technical guide provides a comprehensive overview of the core methodologies for the identification and characterization of phasin genes and their corresponding proteins. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this fascinating class of proteins. The guide details experimental protocols, presents quantitative data for key this compound proteins, and provides visual workflows and pathway diagrams to facilitate a deeper understanding of this compound biology.
Data Presentation
Quantitative Data of Representative this compound Proteins
The following table summarizes the key quantitative data for several well-characterized this compound proteins from different bacterial species. The isoelectric point (pI) for each protein was calculated using the ExPASy Compute pI/Mw tool.[3][4][5]
| This compound Protein | Organism | Molecular Weight (kDa) | Isoelectric Point (pI) | UniProt ID |
| PhaP1 | Cupriavidus necator (H16) | ~20 | 5.86 | Q0KBV4 |
| PhaF | Pseudomonas putida | 26.5 | 4.88 | B7Z157 |
| PhaP | Azotobacter sp. (FA8) | 22.05 | 4.52 | Not Available |
| PhaP | Aeromonas hydrophila | ~13 | 5.15 | Not Available |
| PhaP | Bacillus megaterium | Not Specified | 6.89 | Not Available |
Experimental Protocols
This compound Gene Identification
This protocol outlines the steps for amplifying a putative this compound gene from bacterial genomic DNA using PCR.[6][7]
Materials:
-
Bacterial genomic DNA template
-
Forward and reverse primers specific to the target this compound gene
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
-
Thermocycler
Procedure:
-
Reaction Setup: On ice, prepare a PCR master mix containing the reaction buffer, dNTPs, forward primer, reverse primer, and Taq DNA polymerase. Aliquot the master mix into individual PCR tubes.
-
Add Template: Add the genomic DNA template to each PCR tube. Include a negative control with no template DNA.
-
Thermocycling: Place the PCR tubes in a thermocycler and perform the following steps:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize temperature based on primer melting temperature).
-
Extension: 72°C for 1-2 minutes (adjust time based on the expected amplicon size).
-
-
Final extension: 72°C for 10 minutes.
-
-
Verification: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the presence of a band of the expected size.
This protocol describes the process of determining the nucleotide sequence of the amplified PCR product.[8][9]
Materials:
-
Purified PCR product
-
Sequencing primer (either the forward or reverse PCR primer)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
-
Sequencing-grade water
-
Ethanol and EDTA for purification
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Cycle Sequencing Reaction: Set up the cycle sequencing reaction by combining the purified PCR product, sequencing primer, and the contents of the cycle sequencing kit.
-
Thermocycling: Perform cycle sequencing in a thermocycler with the following program:
-
Initial denaturation: 96°C for 1 minute.
-
25-30 cycles of:
-
Denaturation: 96°C for 10 seconds.
-
Annealing: 50°C for 5 seconds.
-
Extension: 60°C for 4 minutes.
-
-
-
Purification: Purify the sequencing products to remove unincorporated dye terminators using an ethanol/EDTA precipitation method or a column-based purification kit.
-
Capillary Electrophoresis: Resuspend the purified products in highly deionized formamide (B127407) and run on an automated capillary DNA sequencer.
-
Data Analysis: Analyze the resulting electropherogram to determine the nucleotide sequence of the this compound gene.
This compound Gene Characterization
This protocol details the generation of a this compound gene knockout mutant to study its function.[3][4][10]
Materials:
-
Bacterial strain for knockout
-
Plasmids for constructing the knockout cassette (e.g., containing an antibiotic resistance gene flanked by regions homologous to the target gene)
-
Restriction enzymes
-
DNA ligase
-
Competent bacterial cells
-
Selective agar (B569324) plates
Procedure:
-
Construct Knockout Vector: Clone the upstream and downstream flanking regions of the target this compound gene into a suicide or delivery vector. Insert an antibiotic resistance cassette between the two flanking regions.
-
Transformation: Introduce the knockout vector into the target bacterial strain via electroporation or conjugation.
-
Selection of Single Crossovers: Plate the transformed cells on agar containing the appropriate antibiotic to select for cells that have integrated the vector into their genome via a single homologous recombination event.
-
Selection of Double Crossovers: Culture the single-crossover mutants under conditions that select for the loss of the vector backbone (e.g., using a counter-selectable marker). This will enrich for cells that have undergone a second homologous recombination event, resulting in the replacement of the wild-type this compound gene with the antibiotic resistance cassette.
-
Verification: Confirm the gene knockout by PCR using primers that flank the targeted region and by sequencing.
This compound Protein Characterization
This protocol describes the purification of a tagged this compound protein.[11][12][13][14]
Materials:
-
Bacterial culture expressing the tagged this compound protein
-
Lysis buffer
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins, Glutathione (B108866) for GST-tagged proteins)
-
Wash buffer
-
Elution buffer
-
Chromatography column
Procedure:
-
Cell Lysis: Harvest the bacterial cells and resuspend them in lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris.
-
Binding: Apply the clarified lysate to the equilibrated affinity chromatography column. Allow the tagged this compound protein to bind to the resin.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound protein from the column using an elution buffer containing a competitive ligand (e.g., imidazole (B134444) for His-tagged proteins, glutathione for GST-tagged proteins).
-
Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and size.
This protocol allows for the separation of complex protein mixtures based on their isoelectric point and molecular weight, which is useful for analyzing the this compound protein in the context of the total cellular proteome.[1][10][15][16][17]
Materials:
-
Protein sample (e.g., whole-cell lysate)
-
Rehydration buffer
-
IPG (Immobilized pH Gradient) strips
-
SDS-PAGE gels
-
Equilibration buffers I and II
-
2D electrophoresis system
Procedure:
-
First Dimension (Isoelectric Focusing - IEF):
-
Rehydrate the IPG strip with the protein sample in rehydration buffer.
-
Perform isoelectric focusing using a programmed voltage ramp to separate proteins based on their pI.
-
-
Equilibration:
-
Equilibrate the focused IPG strip in equilibration buffer I containing DTT to reduce disulfide bonds.
-
Equilibrate the strip in equilibration buffer II containing iodoacetamide (B48618) to alkylate the reduced sulfhydryl groups.
-
-
Second Dimension (SDS-PAGE):
-
Place the equilibrated IPG strip onto an SDS-PAGE gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the separated protein spots. The this compound protein can be identified by its expected pI and molecular weight, or by subsequent mass spectrometry analysis of the spot.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound gene identification and characterization.
Caption: Regulatory pathway of this compound (PhaP) expression by the repressor PhaR in response to PHA synthesis.
Caption: Experimental workflow for the identification of a this compound gene using PCR and Sanger sequencing.
Caption: Workflow for the expression, purification, and characterization of a this compound protein.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Expasy - Compute pI/Mw tool [web.expasy.org]
- 4. Compute pI/MW - SIB Swiss Institute of Bioinformatics [expasy.org]
- 5. Protein Identification and Analysis Tools in the ExPASy Server [pdg.cnb.uam.es]
- 6. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. cd-genomics.com [cd-genomics.com]
- 9. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. Protocols for Preparation of Bacterial Samples for 2-D PAGE - Creative Proteomics [creative-proteomics.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. conductscience.com [conductscience.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Total Protein Extraction and 2-D Gel Electrophoresis Methods for Burkholderia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]
- 17. researchgate.net [researchgate.net]
The Dynamic World of Phasins: An In-depth Guide to their Evolution and Function Across Bacterial Species
For Immediate Release
A comprehensive technical guide detailing the evolutionary landscape of phasin proteins, crucial players in bacterial polyhydroxyalkanoate (PHA) metabolism. This whitepaper provides researchers, scientists, and drug development professionals with a deep dive into the classification, structure, function, and regulation of these multifaceted proteins, alongside detailed experimental protocols and data-driven visualizations.
Phasins, the most abundant proteins associated with polyhydroxyalkanoate (PHA) granules, play a pivotal role in bacterial carbon storage metabolism.[1][2] These amphiphilic proteins form a protective layer on the surface of PHA granules, preventing their coalescence and regulating their size and number within the cell.[1][3] Beyond their structural role, phasins are implicated in a variety of cellular processes, including the activation of PHA synthases and depolymerases, and even exhibit chaperone-like activity, highlighting their importance in bacterial fitness and stress response.[1][2] This technical guide explores the evolutionary diversity of this compound proteins across a range of bacterial species, providing a valuable resource for researchers in microbiology, biotechnology, and drug development.
Classification and Diversity of this compound Proteins
This compound proteins are a heterogeneous group, and their classification is primarily based on sequence similarity, which often reflects their phylogenetic origin and the type of PHA they associate with.[1] The Pfam database categorizes this compound-related proteins into four main families, each containing a characteristic domain.[1][2][4]
| This compound Family (Pfam ID) | Characteristic Domain | Representative Bacterial Genus/Species | Representative Protein(s) |
| PF09361 | Phasin_2 | Cupriavidus necator (formerly Ralstonia eutropha), Azotobacter sp. | PhaP1 from C. necator |
| PF09602 | PhaP_Bmeg | Bacillus sp. | PhaP from Bacillus megaterium |
| PF09650 | PHA_gran_rgn | Diverse Proteobacteria | Largely uncharacterized phasins |
| PF05597 | This compound | Pseudomonas sp. | PhaF from Pseudomonas putida |
Table 1: this compound Protein Families According to the Pfam Database. This table summarizes the four main families of this compound proteins, their characteristic domains, and representative examples.[1][2][4]
The evolution of these families is linked to the diversity of PHA metabolism across different bacterial lineages. For instance, the PF09361 and PF09650 families are generally associated with short-chain-length PHA (scl-PHA) producers, while the PF05597 family is more common in bacteria that accumulate medium-chain-length PHA (mcl-PHA).[1] The acquisition of this compound genes through horizontal gene transfer is also thought to have played a role in the evolution of PHA metabolism in some bacteria, such as certain Pseudomonas species that can accumulate both scl-PHA and mcl-PHA.[1]
Structural Features of this compound Proteins
Despite their sequence diversity, most this compound proteins share common structural characteristics. They are generally small, with molecular weights ranging from 10 to 24 kDa, and possess an overall amphiphilic nature.[1][5] In silico predictions and low-resolution structural studies have revealed a high prevalence of α-helical structures, often organized into coiled-coil regions that are proposed to be involved in oligomerization and interactions with other proteins.[1][2] Many phasins are also predicted to have disordered regions, which may contribute to their functional flexibility.[1][2] While some early studies suggested the presence of distinct hydrophobic domains for PHA binding, more recent analyses indicate that the interaction is likely mediated by the overall amphipathic character of the protein rather than specific hydrophobic stretches.[1][2]
| Bacterial Species | This compound Protein | Molecular Weight (kDa) | Isoelectric Point (pI) | Abundance |
| Cupriavidus necator H16 | PhaP1 | ~20 | 6.2 | Up to 5% of total cell protein under PHA accumulating conditions |
| Pseudomonas putida KT2440 | PhaF | ~26 | 9.8 | One of the most abundant proteins during PHA accumulation |
| Azotobacter vinelandii | PhbP1 | 21.3 | 4.6 | Highly abundant on PHB granules |
| Bacillus megaterium | PhaP | 20 | 4.3 | Major protein on PHA inclusion bodies |
| Synechocystis sp. PCC 6803 | PhaP | 10.66 | 4.7 | - |
Table 2: Physicochemical Properties and Abundance of Representative this compound Proteins. This table provides a comparative overview of the molecular weight, isoelectric point, and cellular abundance of well-characterized this compound proteins from different bacterial species.
Functional Roles of this compound Proteins
The primary and most well-understood function of phasins is their structural role in PHA granules. By coating the hydrophobic PHA core, they create a stable interface with the hydrophilic cytoplasm, preventing granule aggregation and controlling their size and number.[1] This function is crucial for efficient PHA accumulation and subsequent utilization.
Beyond this structural role, phasins have been shown to be involved in a variety of other cellular processes:
-
Regulation of PHA Metabolism: Some phasins can directly influence the activity of enzymes involved in PHA synthesis and degradation. For example, PhaP1 from Cupriavidus necator has been shown to increase the activity of PHA synthases in vitro.[1]
-
Granule Segregation: In some bacteria, such as Pseudomonas putida, the this compound PhaF plays a role in the equal distribution of PHA granules to daughter cells during cell division.[6]
-
Chaperone-like Activity: Several studies have demonstrated that some phasins possess chaperone-like functions, helping to prevent protein aggregation and assisting in protein refolding.[1][2] This activity may contribute to the overall stress resilience of PHA-accumulating bacteria.
Regulation of this compound Gene Expression
The expression of this compound genes is tightly regulated and often coupled to the synthesis of PHA.[2] A well-characterized regulatory system is the PhaP/PhaR system in Cupriavidus necator.[6][7][8][9][10] In the absence of PHA, the repressor protein PhaR binds to the promoter region of the phaP gene, inhibiting its transcription.[6][7][8][9][10] Upon the initiation of PHA synthesis, PhaR is thought to bind to the nascent PHA granules, which leads to its sequestration from the phaP promoter and allows for the transcription of the this compound gene.[6][7][9][10] As PHA granules mature and become coated with phasins, PhaR is displaced and can again repress phaP transcription, creating a feedback loop that modulates this compound levels.[10] A similar regulatory mechanism involving the PhaQ protein has been described in Bacillus megaterium.[11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound proteins.
Extraction and Purification of this compound Proteins
Objective: To isolate and purify this compound proteins from bacterial cells for further characterization. This protocol is adapted for Cupriavidus necator H16.
Materials:
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)
-
Glycerol (B35011) solutions (87%, 80%, 60%, 40% in 50 mM Tris-HCl pH 7.5)
-
Ultracentrifuge
-
French Press or sonicator
Procedure:
-
Grow C. necator H16 cells under PHA-accumulating conditions.
-
Harvest cells by centrifugation at 6,900 x g for 7 minutes.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a French press at 900 PSI or by sonication.
-
To purify PHA granules, layer the cell lysate on top of a discontinuous glycerol gradient (87%, 80%, 60%, and 40% glycerol).
-
Centrifuge at 68,589 x g for 40 minutes at 4°C.
-
The PHA granules, with associated phasins, will form a band at the interface of the 87% and 80% glycerol layers.
-
Carefully collect the granule fraction.
-
To isolate the this compound proteins from the granules, resuspend the granules in a buffer containing 0.1% SDS and incubate at 37°C for 1 hour.
-
Centrifuge to pellet the PHA, and collect the supernatant containing the solubilized this compound proteins.
-
Further purification can be achieved by size-exclusion chromatography or other chromatographic techniques.
In Vitro PHA Granule Binding Assay
Objective: To assess the binding affinity of a purified this compound protein to PHA granules in vitro.
Materials:
-
Purified this compound protein
-
Artificial PHA granules (prepared by sonication of purified PHA in buffer)
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Fluorescent dye for protein labeling (e.g., FITC) or Isothermal Titration Calorimeter (ITC)
Procedure using Fluorescently Labeled this compound:
-
Label the purified this compound protein with a fluorescent dye according to the manufacturer's instructions.
-
Incubate a fixed concentration of the labeled this compound with increasing concentrations of artificial PHA granules in Binding Buffer.
-
After incubation, centrifuge to pellet the PHA granules.
-
Measure the fluorescence of the supernatant, which contains the unbound this compound.
-
The amount of bound this compound can be calculated by subtracting the unbound fraction from the total amount of this compound added.
-
Binding parameters (e.g., dissociation constant, Kd) can be determined by fitting the data to a binding isotherm.
Procedure using Isothermal Titration Calorimetry (ITC):
-
Prepare solutions of the purified this compound protein and artificial PHA granules in the same dialysis buffer.
-
Load the this compound solution into the ITC syringe and the PHA granule suspension into the sample cell.
-
Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change.
-
The resulting thermogram can be analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13][14][15][16]
Chaperone Activity Assay (Citrate Synthase Aggregation Assay)
Objective: To determine the in vitro chaperone-like activity of a this compound protein by monitoring its ability to prevent the thermal aggregation of citrate (B86180) synthase (CS).
Materials:
-
Purified this compound protein
-
Citrate Synthase (CS) from porcine heart
-
Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.5)
-
Spectrophotometer or spectrofluorometer capable of measuring light scattering at 360 nm or 500 nm.
Procedure:
-
Prepare solutions of CS and the this compound protein in Assay Buffer.
-
In a quartz cuvette, mix the CS solution with either the this compound protein or a control buffer.
-
Place the cuvette in the spectrophotometer and equilibrate to a temperature that induces CS aggregation (e.g., 45°C).
-
Monitor the increase in light scattering over time. A decrease in the rate and extent of light scattering in the presence of the this compound protein indicates chaperone activity.[4][17]
Gene Knockout of this compound Genes
Objective: To create a this compound gene knockout mutant to study the in vivo function of the protein. This protocol is a general guideline for homologous recombination-based gene knockout in bacteria like Cupriavidus necator or Pseudomonas putida.
Materials:
-
Suicide vector (e.g., pLO3 for C. necator)
-
Antibiotics for selection and counter-selection markers (e.g., tetracycline (B611298) and sucrose (B13894) for pLO3)
-
Primers to amplify homologous regions upstream and downstream of the target this compound gene
-
Competent cells of the target bacterium and an E. coli strain for cloning and conjugation (e.g., S17-1)
Procedure:
-
Design and amplify ~500-1000 bp DNA fragments homologous to the regions upstream and downstream of the target this compound gene.
-
Clone these homologous fragments into the suicide vector on either side of a selectable marker.
-
Transform the resulting construct into the donor E. coli strain.
-
Conjugate the donor E. coli with the recipient bacterial strain.
-
Select for single-crossover homologous recombinants by plating on a medium containing the appropriate antibiotic for the suicide vector.
-
To select for double-crossover events (gene knockout), culture the single-crossover mutants in a non-selective medium and then plate on a medium containing the counter-selective agent (e.g., sucrose for sacB-containing vectors).
-
Colonies that grow on the counter-selection medium are potential double-crossover mutants.
-
Verify the gene knockout by PCR using primers flanking the target gene and by phenotypic analysis.
Visualizing Key Processes and Relationships
To further elucidate the complex world of this compound proteins, the following diagrams illustrate key pathways and workflows.
Conclusion
This compound proteins are far more than simple structural components of PHA granules. Their functional diversity, intricate regulatory mechanisms, and evolutionary adaptability make them a fascinating and important area of study. This technical guide provides a solid foundation for researchers to delve into the world of phasins, offering both a comprehensive overview and practical experimental guidance. A deeper understanding of this compound biology will not only enhance our knowledge of bacterial physiology but also open up new avenues for the biotechnological production of bioplastics and other valuable bioproducts.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PhaQ, a New Class of Poly-β-Hydroxybutyrate (PHB)-Responsive Repressor, Regulates phaQ and phaP (this compound) Expression in Bacillus megaterium through Interaction with PHB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An improved transconjugation protocol for Bacillus megaterium facilitating a direct genetic knockout [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. edepot.wur.nl [edepot.wur.nl]
- 17. Phylogenetic analyses of seven protein families refine the evolution of small RNA pathways in green plants - PMC [pmc.ncbi.nlm.nih.gov]
Chaperone-Like Activity of Phasin Proteins: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasin proteins, primarily known for their structural role on the surface of polyhydroxyalkanoate (PHA) granules in bacteria, are emerging as multifaceted proteins with significant chaperone-like activities. This technical guide provides a comprehensive overview of the current understanding of this compound chaperone function, presenting key quantitative data, detailed experimental protocols, and visualizations of associated pathways. This information is critical for researchers in molecular biology, protein folding, and drug development who are interested in leveraging these novel chaperones for various applications, including enhancing protein solubility and stability.
Core Concepts: this compound Chaperone-Like Activity
Phasins have been demonstrated to exhibit both in vivo and in vitro chaperone-like functions, contributing to cellular proteostasis under stress conditions. The proposed mechanism involves their ability to interact with misfolded or unfolded proteins, preventing their aggregation and facilitating their refolding into a native, functional conformation. This activity has been most extensively studied in the this compound protein PhaP from Azotobacter sp. FA8 (PhaPAz), but evidence suggests it may be a more widespread feature among different this compound families.[1][2]
A proposed mechanism for the protective effect of phasins involves the heat shock response pathway. Under cellular stress, misfolded proteins accumulate and sequester chaperones like DnaK. This releases the heat shock sigma factor RpoH, leading to the upregulation of heat shock proteins. By acting as chaperones, phasins can reduce the load of misfolded proteins, thereby freeing up canonical chaperones to bind and inactivate RpoH, thus modulating the heat shock response.
Quantitative Analysis of this compound Chaperone-Like Activity
The chaperone-like activities of various this compound proteins have been quantified using different assays. The following tables summarize the key findings.
Table 1: In Vitro Chaperone-Like Activity of this compound Proteins
| This compound Protein | Substrate Protein | Assay Type | Molar Ratio (this compound:Substrate) | Result | Reference |
| PhaP from Azotobacter sp. FA8 (PhaPAz) | Citrate (B86180) Synthase (CS) | Thermal Aggregation Prevention | Not Specified | Prevents spontaneous thermal aggregation | [2] |
| Citrate Synthase (CS) | Refolding Assay | Not Specified | Facilitates refolding after chemical denaturation | [2] | |
| PhaP from Aeromonas caviae (PhaPAc) | PHA Synthase from A. caviae (PhaCAc) | Enzyme Activity Assay | 2.9:1 | 3.0-fold increase in PhaCAc activity | [1] |
| PHA Synthase from R. eutropha (PhaCRe) | Enzyme Activity Assay | Not Specified | ~10-fold decrease in PhaCRe activity | [1] | |
| PHA Synthase from D. acidovorans (PhaCDa) | Enzyme Activity Assay | Not Specified | ~10-fold decrease in PhaCDa activity | [1] |
Note: Specific quantitative data on the percentage of aggregation prevention and refolding for PhaPAz with citrate synthase were not available in the reviewed literature.
Table 2: In Vivo Chaperone-Like Activity of this compound Proteins
| This compound Protein | Target Protein/Condition | Host Organism | Result | Reference |
| PhaP from Azotobacter sp. FA8 (PhaPAz) | Aggregation-prone PD protein | E. coli | Reduction in the number of cells containing inclusion bodies from ~80% to ~30% | [3][4] |
| PhaP from Aeromonas caviae (PhaPAc) | PHA Synthase from R. eutropha (PhaCRe) | E. coli | Increased amount of soluble PhaCRe | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the chaperone-like activity of this compound proteins.
Protocol 1: In Vitro Thermal Aggregation Prevention Assay
This protocol is adapted from general methods for assessing chaperone activity using citrate synthase (CS) as a model substrate.[5]
Objective: To determine the ability of a this compound protein to prevent the heat-induced aggregation of a substrate protein.
Materials:
-
Purified this compound protein
-
Citrate Synthase (CS) from porcine heart
-
HEPES buffer (40 mM, pH 7.5)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a solution of CS at a final concentration of 0.15 µM in HEPES buffer.
-
Prepare samples containing CS alone (control) and CS with varying concentrations of the purified this compound protein in separate cuvettes.
-
Incubate the cuvettes in the spectrophotometer at 43°C.
-
Monitor the aggregation of CS by measuring the increase in light scattering at 360 nm over time.
-
Plot the light scattering signal as a function of time for each sample. A reduction in the slope of the curve in the presence of the this compound protein indicates prevention of aggregation.
Protocol 2: In Vitro Refolding Assay of Chemically Denatured Protein
This protocol describes a general method to assess the ability of a chaperone to assist in the refolding of a chemically denatured enzyme.[6]
Objective: To quantify the recovery of enzymatic activity of a denatured protein in the presence of a this compound protein.
Materials:
-
Purified this compound protein
-
Citrate Synthase (CS)
-
Guanidine hydrochloride (GdnHCl)
-
Refolding buffer (e.g., Tris-HCl, pH 7.5)
-
Assay buffer and substrates for measuring CS activity (e.g., oxaloacetate, acetyl-CoA, and DTNB)
-
Spectrophotometer
Procedure:
-
Denature CS by incubating it in a solution of 6 M GdnHCl.
-
Initiate refolding by diluting the denatured CS into the refolding buffer to a final concentration where GdnHCl is no longer denaturing. Perform this in the presence and absence (control) of the this compound protein at various molar ratios.
-
Incubate the refolding mixtures at a specific temperature (e.g., 25°C) for various time points.
-
At each time point, take an aliquot of the refolding mixture and measure the enzymatic activity of CS. This is typically done by monitoring the reaction of acetyl-CoA and oxaloacetate, where the release of Coenzyme A is detected by its reaction with DTNB, leading to an increase in absorbance at 412 nm.
-
Calculate the percentage of refolding by comparing the specific activity of the refolded enzyme to that of the native enzyme.
Protocol 3: In Vivo Chaperone Activity Assay by Inclusion Body Reduction
This protocol is based on the co-expression of a this compound protein with an aggregation-prone protein in E. coli.[3][4]
Objective: To assess the ability of a this compound protein to prevent the formation of inclusion bodies of a heterologously expressed protein in vivo.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the aggregation-prone protein (e.g., a derivative of pET vector)
-
Compatible expression vector for the this compound protein
-
IPTG (or other appropriate inducer)
-
Lysis buffer
-
Centrifuge
-
SDS-PAGE equipment
-
Transmission Electron Microscope (TEM) (optional)
Procedure:
-
Co-transform the E. coli host strain with the expression vectors for the aggregation-prone protein and the this compound protein. Use a control strain transformed with the vector for the aggregation-prone protein and an empty vector.
-
Grow the cultures to mid-log phase and induce protein expression with IPTG.
-
Continue to grow the cultures for a set period (e.g., 4-6 hours) to allow for protein expression and potential inclusion body formation.
-
Harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein content of the soluble and insoluble fractions by SDS-PAGE. An increase in the amount of the target protein in the soluble fraction and a decrease in the insoluble fraction in the presence of the this compound indicates a reduction in inclusion body formation.
-
(Optional) For a more direct quantification, fix and section the cells for analysis by Transmission Electron Microscopy (TEM). Count the number of cells containing visible inclusion bodies in both the control and this compound-expressing cultures to determine the percentage of cells with inclusion bodies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the chaperone-like activity of this compound proteins.
Caption: Proposed mechanism of this compound chaperone-like activity and its interplay with the heat shock response.
Caption: Experimental workflow for the in vitro thermal aggregation prevention assay.
Caption: Experimental workflow for the in vivo inclusion body reduction assay.
Conclusion and Future Directions
The chaperone-like activity of this compound proteins represents a significant expansion of their known biological roles. The ability of phasins like PhaPAz to prevent protein aggregation and assist in refolding, as well as the modulatory effect of PhaPAc on enzyme activity, highlights their potential in various biotechnological and therapeutic applications. For drug development professionals, the modulation of protein aggregation by phasins could offer novel strategies for addressing protein misfolding diseases. For researchers and scientists, these findings open new avenues for improving the yield and solubility of recombinant proteins.
Future research should focus on:
-
Quantitative Characterization: Obtaining more precise quantitative data on the chaperone activity of a wider range of this compound proteins.
-
Mechanism of Action: Elucidating the detailed molecular mechanism by which phasins recognize and interact with non-native protein substrates.
-
Structural Biology: Determining the high-resolution structures of this compound-substrate complexes to understand the structural basis of their chaperone function.
-
Broader Applications: Exploring the utility of phasins in preventing the aggregation of other medically and industrially relevant proteins.
This technical guide provides a solid foundation for understanding and investigating the chaperone-like activity of this compound proteins. As research in this area continues, the full potential of these remarkable proteins is yet to be unlocked.
References
- 1. This compound Proteins Activate Aeromonas caviae Polyhydroxyalkanoate (PHA) Synthase but Not Ralstonia eutropha PHA Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A this compound with extra talents: a polyhydroxyalkanoate granule-associated protein has chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artificial chaperone-assisted refolding of citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phasin Protein Localization in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasins are a class of small, amphiphilic proteins that are intrinsically associated with polyhydroxyalkanoate (PHA) granules in a wide range of bacteria.[1] These granules serve as intracellular carbon and energy storage reservoirs.[2] Phasins play a crucial role in PHA metabolism, influencing the synthesis, size, number, and intracellular localization of these granules.[1][3] They form a protective layer on the surface of the hydrophobic PHA granules, preventing their coalescence and the non-specific binding of other cytoplasmic proteins.[4][5] Beyond their structural role, emerging evidence points to the multifaceted nature of phasins, with functions in transcriptional regulation, enzyme activation, and granule segregation during cell division.[4][6] Understanding the precise mechanisms of phasin localization is paramount for harnessing PHA production for biotechnological applications, including the development of biodegradable plastics and novel drug delivery systems. This technical guide provides a comprehensive overview of the core principles of this compound protein localization, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Core Concepts of this compound Localization
The localization of this compound proteins is a tightly regulated process, intrinsically linked to the synthesis and presence of PHA granules. In the absence of PHA, most phasins are found dispersed in the cytoplasm.[7] Upon initiation of PHA synthesis, phasins are recruited to the surface of nascent granules, forming a proteinaceous coat that separates the hydrophobic polymer from the hydrophilic cytoplasm.[4]
Several key factors govern this localization:
-
Affinity for PHA: Phasins possess a strong, yet not fully characterized, affinity for PHA. While a conserved "PHA-binding box" has not been identified, it is believed that hydrophobic and amphipathic alpha-helical regions in the this compound structure mediate this interaction.[6][8]
-
Transcriptional Regulation: The expression of many this compound genes (phaP) is under the control of a repressor protein, commonly PhaR.[6][9] In the absence of PHA, PhaR binds to the promoter region of the phaP gene, inhibiting its transcription. When PHA granules are formed, PhaR is sequestered to the granule surface, leading to the de-repression of phaP transcription and subsequent this compound synthesis.[10][11]
-
Protein-Protein Interactions: Some phasins, like PhaF in Pseudomonas putida, are modular proteins that interact with other cellular components.[12] PhaF has been shown to interact with other phasins (PhaI), transcriptional regulators (PhaD), and the bacterial nucleoid, playing a role in the segregation of PHA granules into daughter cells during cell division.[12][13] Another protein, PhaM in Ralstonia eutropha, also contributes to the attachment of PHB granules to the nucleoid.[14]
Quantitative Data on this compound Localization and Function
The following tables summarize key quantitative findings from studies on this compound proteins, providing insights into their expression, impact on PHA accumulation, and interactions.
| Organism | This compound | Genetic Modification | Effect on PHA Accumulation | Reference |
| Ralstonia eutropha | PhaP1 | ΔphaP1 | ~50% decrease in PHB content | [4] |
| Pseudomonas putida | PhaF | ΔphaF | 1.5-fold reduction in PHA production | [13] |
| Pseudomonas chlororaphis | PhaF, PhaI | phz- prn- mutant (upregulation of phaF and phaI) | 19.2% - 20.28% increase in PHA accumulation | [15] |
| Escherichia coli (recombinant) | PhaPAc (Aeromonas caviae) | Overexpression | Up to 2.3-fold increase in P(3HB) content | [3] |
Table 1: Effect of this compound Gene Modifications on PHA Accumulation. This table highlights the significant impact of the presence and expression levels of this compound proteins on the overall yield of polyhydroxyalkanoates in various bacterial species.
| Protein Interaction | Organism | Method | Equilibrium Dissociation Constant (KD) | Reference |
| H16_B1672 (putative regulator) - PphaP1 | Ralstonia eutropha | Electrophoretic Mobility Shift Assay (EMSA) | 175 nM | [7] |
Table 2: Quantitative Analysis of Protein-DNA Interactions in this compound Regulation. This table provides a specific example of the binding affinity of a putative transcriptional regulator to the promoter region of a this compound gene, demonstrating the molecular interactions that govern this compound expression.
Signaling and Regulatory Pathways
The localization and expression of this compound proteins are controlled by intricate regulatory networks. A key pathway involves the transcriptional repressor PhaR, which acts as a sensor for the presence of PHA granules.
Caption: Regulatory pathway of this compound (PhaP) expression mediated by the repressor PhaR.
In some bacteria, such as Pseudomonas putida, the this compound PhaF has a dual role, acting not only as a structural protein but also as a DNA-binding protein involved in granule segregation. This adds another layer of complexity to the regulatory landscape.
Caption: Dual function of PhaF in binding to PHA granules and the nucleoid for segregation.
Experimental Protocols
Investigating this compound protein localization requires a combination of molecular biology, biochemistry, and advanced microscopy techniques. Below are detailed methodologies for key experiments.
Fluorescence Microscopy for In Vivo Localization
This protocol describes the use of fluorescent protein fusions (e.g., GFP) to visualize the subcellular localization of phasins in live bacterial cells.[5][16]
Experimental Workflow:
References
- 1. Proteomics Approaches for the analysis of polyhydroxyalkanoate production in Pseudomonas putida KT2440 [researchrepository.ucd.ie]
- 2. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 3. hiv-forschung.de [hiv-forschung.de]
- 4. ChIP-qPCR of FLAG-Tagged Proteins in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein–Protein Interactions: Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Elucidating regulation of polyhydroxyalkanoate metabolism in Ralstonia eutropha: Identification of transcriptional regulators from this compound and depolymerase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyhydroxyalkanoate‐associated phasins as phylogenetically heterogeneous, multipurpose proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChIP-qPCR of FLAG-Tagged Proteins in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 13. www2.iib.uam.es [www2.iib.uam.es]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
The Pivotal Role of Phasins in Bacterial Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phasins, the primary proteins associated with polyhydroxyalkanoate (PHA) granules in bacteria, are emerging as critical players in cellular stress management. Beyond their structural role in PHA granule formation and stabilization, phasins exhibit multifaceted functions that significantly enhance bacterial resilience against a wide array of environmental insults, including thermal, oxidative, and osmotic stress. This technical guide delves into the core mechanisms of phasin-mediated stress responses, presenting quantitative data on their effects, detailed experimental protocols for their study, and visual pathways to elucidate their modes of action. Understanding the intricate involvement of phasins in bacterial survival and adaptation opens new avenues for research and potential applications in drug development and biotechnology.
Core Mechanisms of this compound-Mediated Stress Mitigation
Phasins contribute to bacterial stress resilience through several key mechanisms:
-
Chaperone-like Activity : A primary function of certain phasins, such as PhaP from Azotobacter sp. FA8, is their ability to act as molecular chaperones.[1][2][3] This activity is independent of PHA synthesis and involves preventing the aggregation of misfolded proteins and assisting in their refolding.[1][3] This reduces the load on the cell's canonical chaperone systems (e.g., DnaK/J, GroEL/ES), freeing them to perform other essential functions.[1]
-
Modulation of the Heat Shock Response : By reducing the accumulation of misfolded proteins during stress, phasins decrease the activation of the heat shock response.[1] The master regulator of the heat shock response, the sigma factor RpoH (σ³²), is normally sequestered by DnaK. When misfolded proteins accumulate, they titrate DnaK away from RpoH, freeing RpoH to activate the transcription of heat shock genes.[1] this compound chaperone activity lessens this effect, keeping the heat shock response in check and preventing excessive energy expenditure.[1]
-
Physical Barrier and Sequestration : The this compound layer coating PHA granules creates a physical barrier between the hydrophobic polymer and the hydrophilic cytoplasm.[1] This prevents the non-specific adsorption of cytoplasmic proteins onto the granule surface, which could otherwise lead to protein denaturation and aggregation, inducing a stress response.[1]
-
Regulation of PHA Metabolism : Phasins are intricately linked to the metabolism of PHA, which itself is a crucial resource during stress.[4] PHAs serve as a store of carbon and energy that can be mobilized when external resources are scarce or when energy is needed to fuel stress-response mechanisms.[4] Phasins can influence the activity of PHA synthase and depolymerase enzymes, thereby controlling the availability of this vital resource.[5]
Quantitative Analysis of this compound-Mediated Stress Response
The protective effects of phasins have been quantified across various studies, primarily using Escherichia coli as a recombinant host. The following tables summarize key findings.
Table 1: Effect of this compound (PhaP) Expression on Bacterial Survival under Stress
| Stress Condition | Bacterial Strain | This compound Presence | Survival Rate (%) | Fold Increase in Survival | Reference |
| Heat Shock (52°C, 10 min) | E. coli | - PhaP | 25% | - | [6] |
| E. coli | + PhaP | 72% | 2.88 | [6] | |
| Oxidative Stress (1.5 mM Paraquat, 10 min) | E. coli | - PhaP | 33% | - | [6] |
| E. coli | + PhaP | 72% | 2.18 | [6] |
Table 2: Relative Expression of Stress-Related Genes in Response to PHA and this compound (PhaP) Presence
Data represents the fold-change in gene expression in E. coli as determined by qRT-PCR, relative to a control strain without PHA or PhaP.
| Gene | Function | Fold-Change (PHA only) | Fold-Change (PHA + PhaP) | Reference |
| dnaK | Hsp70 Chaperone | ~3.0 | < 1.0 (Repressed) | [6] |
| ibpA | Small Heat Shock Protein | ~2.4 | < 1.0 (Repressed) | [6] |
| groEL | Hsp60 Chaperone | ~1.2 | < 1.0 (Repressed) | [6] |
| groES | Hsp10 Co-chaperone | ~1.2 | < 1.0 (Repressed) | [6] |
| rpoH | Heat Shock Sigma Factor (σ³²) | ~1.5 | < 1.0 (Repressed) | [6] |
| dps | DNA protection during starvation | ~1.6 | < 1.0 (Repressed) | [6] |
Signaling and Regulatory Pathways
The involvement of phasins in stress response is governed by complex regulatory networks. The expression of this compound genes is tightly controlled, often in response to the presence of PHA granules themselves.
Caption: Regulation of this compound (phaP) expression by the PhaR repressor.
The diagram above illustrates the well-characterized regulatory mechanism involving the repressor protein PhaR.[7][8][9][10] Under non-permissive conditions for PHA synthesis, PhaR binds to the promoter region of the phaP gene, repressing its transcription.[7][9] Upon the onset of PHA accumulation, nascent PHA granules sequester the PhaR protein, causing it to dissociate from the phaP promoter.[8][10] This derepression allows for the synthesis of this compound proteins, which then coat the growing PHA granules. PhaR often autoregulates its own expression as well.[8][9]
Caption: this compound chaperone activity modulates the heat shock response.
This pathway shows how this compound's chaperone-like activity mitigates the heat shock response. By directly binding to and refolding stress-induced misfolded proteins, phasins prevent protein aggregation and reduce the burden on the DnaK system.[1][2] This keeps RpoH sequestered and inactive, thereby down-regulating the expression of heat shock genes.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of phasins in stress response.
Protocol for In Vitro Chaperone Activity Assay (Citrate Synthase Aggregation)
This assay measures the ability of a this compound protein to prevent the heat-induced aggregation of a model protein, citrate (B86180) synthase (CS).[3][11] Aggregation is monitored by measuring light scattering at 360 nm.
Materials:
-
Purified this compound protein (e.g., PhaP)
-
Citrate Synthase (CS) from porcine heart (Sigma-Aldrich)
-
HEPES buffer (40 mM, pH 7.5)
-
Temperature-controlled spectrophotometer with a Peltier element
Procedure:
-
Prepare a stock solution of CS at 1.5 µM in HEPES buffer.
-
Prepare solutions of the purified this compound protein at various concentrations (e.g., 0.15 µM, 0.3 µM, 0.75 µM, 1.5 µM) in HEPES buffer.
-
In a quartz cuvette, mix 75 nM of CS with the desired concentration of the this compound protein. For the negative control, mix CS with HEPES buffer only.
-
Place the cuvette in the spectrophotometer and equilibrate at 25°C.
-
Initiate the heat shock by rapidly increasing the temperature to 45°C.
-
Monitor the aggregation of CS by measuring the absorbance (light scattering) at 360 nm every 30 seconds for 30-60 minutes.
-
Data Analysis : Plot absorbance at 360 nm versus time. A lower rate of increase in absorbance in the presence of the this compound protein compared to the control indicates chaperone activity.
Protocol for Quantifying Bacterial Survival under Heat Shock
This protocol assesses the protective effect of this compound expression on cell viability following a lethal heat shock.
Materials:
-
Bacterial strains (e.g., E. coli with an empty vector and E. coli expressing the this compound gene)
-
Luria-Bertani (LB) medium
-
Shaking incubators set to 30°C and 52°C
-
Sterile phosphate-buffered saline (PBS)
-
LB agar (B569324) plates
-
Spectrophotometer
Procedure:
-
Inoculate overnight cultures of the control and this compound-expressing strains at 30°C.
-
The next day, dilute the overnight cultures into fresh LB medium to an optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Grow the cultures at 30°C with shaking until they reach mid-log phase (OD₆₀₀ ≈ 0.5).
-
Just before the heat shock (t=0), remove an aliquot from each culture. Prepare serial dilutions in sterile PBS and plate onto LB agar to determine the initial number of viable cells (CFU/mL).
-
Transfer the remaining cultures to a pre-heated 52°C shaking water bath to initiate the heat shock.
-
At specific time points (e.g., 5, 10, 15, 20 minutes), remove aliquots from each culture.
-
Immediately perform serial dilutions in PBS and plate onto LB agar plates.
-
Incubate the plates overnight at 30°C.
-
The following day, count the colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis : Calculate the percentage of survival at each time point using the formula: (CFU/mL at time t / CFU/mL at time 0) * 100. Plot the percentage of survival against time for both strains.
Protocol for qRT-PCR Analysis of Stress Gene Expression
This protocol quantifies the transcript levels of key stress-response genes.
Materials:
-
Bacterial cultures grown under control and stress conditions
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Gene-specific primers (see Table 3 for examples)
-
Real-time PCR detection system
Procedure:
-
RNA Extraction : Grow bacterial cultures to the desired phase (e.g., mid-log). Induce stress if required. Harvest approximately 1x10⁹ cells by centrifugation. Immediately lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment : To remove contaminating genomic DNA, treat the extracted RNA with RNase-free DNase I.
-
RNA Quantification and Quality Control : Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.
-
cDNA Synthesis : Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup : Prepare the qPCR reactions in triplicate for each gene (target and reference) and each sample. A typical 20 µL reaction includes: 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
qPCR Cycling : Perform the reaction on a real-time PCR system with a typical program: 95°C for 3 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis at the end to verify product specificity.
-
Data Analysis : Determine the quantification cycle (Cq) values. Normalize the Cq values of the target genes to a stable reference gene (e.g., rpoD, gyrA). Calculate the relative fold-change in gene expression using the 2-ΔΔCq method.
Table 3: Example Primers for qRT-PCR in E. coli
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| dnaK | CGATACCGGCAATGAAGTTG | GATCAGCATCAGTTTCTGGC | [6] |
| groEL | GTTGGTGGTATCGGTGAAGA | AATGCCGTCGGTGTAGAAGT | [6] |
| rpoH | GAAACCGATGCAGAGTTTGA | GCTGGTTGATGTTTTCCAGC | [6] |
| ibpA | GCTGAACGCGATTGAAAAAC | GTTTGCCAGTAACGGTTTGT | [6] |
| rpoD (Reference) | GCTGGGTGAAATTGCTGAAG | GTCAGCGGTTTGTTGAGGTC | [6] |
Experimental and Logical Workflows
A systematic approach is required to characterize the role of a putative this compound in stress response. The following workflow outlines the key steps from gene identification to functional validation.
Caption: Experimental workflow for characterizing a this compound's function.
Conclusion and Future Directions
Phasins are integral components of the bacterial stress response machinery, acting as both physical and functional guardians of cellular homeostasis. Their chaperone-like activity represents a direct mechanism for mitigating proteotoxic stress, while their role in structuring PHA granules provides an indirect, yet vital, protective function. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to explore these fascinating proteins further.
For drug development professionals, the this compound-mediated stress response pathways represent potential targets. Inhibiting this compound expression or function could sensitize pathogenic bacteria to other stressors, including antibiotics or host immune responses, offering a novel strategy for antimicrobial therapies. Future research should focus on elucidating the specific interactions between phasins and other stress-response proteins, exploring the diversity of this compound functions across different bacterial species, and harnessing their protective capabilities for biotechnological applications, such as improving the robustness of industrial microbial strains.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. A this compound with extra talents: a polyhydroxyalkanoate granule-associated protein has chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Repressor Protein, PhaR, Regulates Polyhydroxyalkanoate (PHA) Synthesis via Its Direct Interaction with PHA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP this compound to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Structural Distinctions Across Phasin Families: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasins are a diverse group of proteins that associate with polyhydroxyalkanoate (PHA) granules, which are intracellular carbon and energy storage bodies found in a wide range of bacteria. These proteins play a crucial role in PHA metabolism, influencing the size, number, and distribution of PHA granules. Beyond their structural role, phasins are implicated in various cellular processes, including stress response and the regulation of PHA synthesis and degradation. Based on sequence homology, phasins are broadly classified into four distinct families in the Pfam database: PF09361 (Phasin_2), PF09602 (PhaP_Bmeg), PF09650 (PHA_gran_rgn), and PF05597 (Phasin).[1] This technical guide provides an in-depth analysis of the core structural differences between these this compound families, presenting quantitative data, detailed experimental methodologies, and visual representations of associated regulatory pathways.
Core Structural Differences and Physicochemical Properties
While sharing the common function of binding to PHA granules, the four main this compound families exhibit significant structural diversity. A predominant feature across most phasins is a high α-helical content and the presence of disordered regions, which provide the flexibility necessary for their function.[2] Many phasins lack distinct hydrophobic domains, instead relying on amphipathic helices to mediate their interaction with the hydrophobic PHA core.[3] Oligomerization, often through coiled-coil domains, is another common characteristic, with many phasins existing as tetramers in solution.[3]
Below is a comparative summary of the key structural and physicochemical properties of representative members from the major this compound families.
| Property | Family: PF09361 (Phasin_2) | Family: PF09602 (PhaP_Bmeg) | Family: PF05597 (this compound) | Family: PF09650 (PHA_gran_rgn) |
| Representative Protein | PhaP1 from Ralstonia eutropha H16 | PhaP from Bacillus megaterium | PhaF from Pseudomonas putida KT2440 | Uncharacterized proteins from diverse Proteobacteria |
| Molecular Weight (kDa) | ~20[4] | ~20[5] | ~26.5[6] | Data not readily available |
| Isoelectric Point (pI) | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Secondary Structure | Predominantly α-helical with disordered regions[3] | Extremely hydrophilic[5] | Elongated, with a long N-terminal amphipathic helix and a superhelical C-terminal domain[7][8] | Data not readily available |
| Key Structural Features | Lacks a clear hydrophobic domain; the entire protein is involved in granule interaction.[3] Forms oligomers, proposed to be trimers.[9] | Highly hydrophilic nature.[5] | Two-domain structure: N-terminal PHA-binding domain and a C-terminal DNA-binding domain.[10] Contains a short leucine (B10760876) zipper involved in tetramerization.[7] | This family contains a diverse group of mostly uncharacterized proteins.[1] |
| Oligomerization State | Trimer (proposed)[9] | Data not readily available | Tetramer[7] | Data not readily available |
Signaling and Regulatory Pathways
Phasins are not merely structural components but are also active participants in the regulation of PHA metabolism. They can interact with regulatory proteins and influence the expression of genes involved in PHA synthesis.
The PhaR-PhaP Regulatory Pathway
In many bacteria, the expression of the major this compound, PhaP, is controlled by a transcriptional repressor called PhaR. Under conditions where PHA is not being synthesized, PhaR binds to the promoter region of the phaP gene, inhibiting its transcription. When PHA synthesis is initiated, PhaR exhibits a higher affinity for the newly formed PHA granules and detaches from the DNA. This de-repression allows for the transcription of the phaP gene and the subsequent production of this compound proteins, which then coat the growing PHA granules.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. Bayesian inference assessment of protein secondary structure analysis using circular dichroism data – how much structural information is contained in protein circular dichroism spectra? - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A New Family of Intrinsically Disordered Proteins: Structural Characterization of the Major this compound PhaF from Pseudomonas putida KT2440 | PLOS One [journals.plos.org]
- 4. Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyhydroxyalkanoate Inclusion Body-Associated Proteins and Coding Region in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. A New Family of Intrinsically Disordered Proteins: Structural Characterization of the Major this compound PhaF from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lykke-Andersen Lab [labs.biology.ucsd.edu]
- 10. PhaF, a Polyhydroxyalkanoate-Granule-Associated Protein of Pseudomonas oleovorans GPo1 Involved in the Regulatory Expression System for pha Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Phasin Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasin proteins are a class of amphiphilic proteins that are predominantly found on the surface of intracellular polyhydroxyalkanoate (PHA) granules in various bacteria. These proteins play a crucial role in PHA granule formation, stabilization, and segregation during cell division.[1][2][3][4] The unique and specific affinity of this compound proteins for PHA has been ingeniously exploited for the development of a highly efficient and cost-effective protein purification system. This system, often referred to as the this compound-intein fusion technology, allows for the one-step purification of recombinant proteins without the need for expensive affinity chromatography resins.[5][6][7]
These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of target proteins using the this compound-intein fusion system.
Principle of this compound-Based Protein Purification
The core principle of this purification strategy lies in the creation of a tripartite fusion protein consisting of the target protein, a self-cleaving intein tag, and a this compound protein. This fusion construct is co-expressed in a bacterial host, typically Escherichia coli, along with the necessary enzymes for PHA biosynthesis. The this compound component of the fusion protein acts as an affinity tag, directing the entire fusion protein to the surface of the in vivo-synthesized PHA granules.
Following cell lysis, the PHA granules, now coated with the fusion protein, can be easily separated from the soluble cellular components by simple centrifugation. After a series of washing steps to remove non-specifically bound contaminants, the self-cleavage of the intein is induced, typically by a change in pH or the addition of a thiol reagent. This releases the pure, untagged target protein into the supernatant, which can then be collected after a final centrifugation step to pellet the PHA granules with the attached this compound-intein tag.
Data Presentation: Performance of the this compound-Intein Purification System
The this compound-intein purification system has been successfully employed for the purification of a variety of recombinant proteins. The following table summarizes the typical yields and purity obtained for different target proteins using this method.
| Target Protein | Host Strain | This compound Tag | Intein Used | Yield | Purity | Reference |
| Maltose Binding Protein (MBP) | E. coli | PhaP (R. eutropha) | Ssp DnaB | 30-40 mg/L | >95% | [5][8] |
| Green Fluorescent Protein (GFP) | E. coli | PhaP (R. eutropha) | Ssp DnaB | ~35 µg/mL | High | [7] |
| β-galactosidase | E. coli | PhaP (R. eutropha) | Ssp DnaB | High | High | [6][9] |
| Chloramphenicol Acetyltransferase | E. coli | PhaP (R. eutropha) | Ssp DnaB | 30-40 mg/L | High | [8] |
| NusA | E. coli | PhaP (R. eutropha) | Ssp DnaB | 30-40 mg/L | High | [8] |
Experimental Protocols
Here, we provide detailed protocols for the expression, isolation, and purification of a target protein using the this compound-intein system in E. coli.
Protocol 1: Co-expression of this compound Fusion Protein and PHA Granules
This protocol describes the cultivation of E. coli co-transformed with plasmids for PHA biosynthesis and the this compound-intein-target protein fusion.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for PHA biosynthesis (e.g., containing phaA, phaB, and phaC genes)
-
Expression plasmid for the this compound-intein-target protein fusion
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glucose
Procedure:
-
Co-transform the E. coli host strain with the PHA biosynthesis plasmid and the this compound-intein-target protein expression plasmid.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium (e.g., 1 L) containing antibiotics and 2% (w/v) glucose with the overnight culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for an additional 16-24 hours at a reduced temperature (e.g., 25-30°C) to allow for protein expression and PHA granule accumulation.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Isolation and Washing of PHA Granules
This protocol details the lysis of bacterial cells and the subsequent washing of the PHA granules to remove cellular contaminants.
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
DNase I
-
Wash Buffer (20 mM Tris-HCl, pH 8.5, 50 mM NaCl, 1 M urea, 2% (v/v) Triton X-100)
-
Sonciator or French press
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 20 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice or by passing through a French press.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce the viscosity of the lysate.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the PHA granules and cell debris.
-
Discard the supernatant containing the soluble proteins.
-
Resuspend the pellet in Wash Buffer and mix thoroughly.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 7-8) at least two more times to ensure the removal of contaminating proteins.
Protocol 3: Intein Cleavage and Elution of Target Protein
This protocol describes the induction of intein self-cleavage to release the purified target protein from the PHA granules.
Materials:
-
Washed PHA granule pellet from Protocol 2
-
Cleavage Buffer (20 mM Tris-HCl, pH 6.0-6.5, 50 mM NaCl, 1 mM EDTA) or Thiol-containing Cleavage Buffer (e.g., Cleavage Buffer with 50 mM DTT)
Procedure for pH-induced Cleavage:
-
Resuspend the washed PHA granule pellet in Cleavage Buffer (pH 6.0-6.5).
-
Incubate the suspension at room temperature (or 4°C for longer incubations) for 16-24 hours with gentle agitation to induce intein cleavage.[5]
-
After incubation, centrifuge the suspension at 14,000 x g for 30 minutes at 4°C to pellet the PHA granules with the bound this compound-intein tag.
-
Carefully collect the supernatant, which contains the purified, tag-less target protein.
-
Analyze the purity of the eluted protein by SDS-PAGE.
Procedure for Thiol-induced Cleavage:
-
Resuspend the washed PHA granule pellet in Thiol-containing Cleavage Buffer.
-
Incubate the suspension at 4°C or room temperature for 16-24 hours with gentle agitation.
-
Follow steps 3-5 from the pH-induced cleavage protocol to collect and analyze the purified target protein.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-intein based protein purification.
Regulation of this compound (phaP) Gene Expression
Caption: Regulation of this compound (phaP) gene expression by the PhaR repressor.[10][11][12]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel and economical purification of recombinant proteins: Intein-mediated protein purification using in vivo polyhydroxybutyrate (PHB) matrix association - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHB-intein-mediated protein purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteins from PHB granules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyresearch.org [microbiologyresearch.org]
Application Notes and Protocols for Recombinant Phasin Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction to Recombinant Phasins
Phasins are a class of small, amphiphilic proteins found on the surface of naturally occurring intracellular polyhydroxyalkanoate (PHA) granules in various bacteria. These granules serve as carbon and energy storage reservoirs. The unique affinity of phasins for PHA has been harnessed in biotechnology for a variety of applications, including protein purification, enzyme immobilization, and targeted drug delivery.[1][2] By creating fusion proteins, a protein of interest can be linked to a phasin, thereby anchoring it to PHA granules. This allows for a simple and efficient, chromatography-free purification method.[3][4] Furthermore, functionalized PHA beads displaying specific proteins via this compound tags are being explored for diagnostics and therapeutic applications.[2]
This document provides detailed protocols for the expression of recombinant this compound fusion proteins in Escherichia coli and their subsequent purification. It also includes quantitative data from literature to guide researchers in optimizing their expression and purification strategies.
Data Presentation: Quantitative Analysis of this compound-Mediated Protein Display
The following table summarizes quantitative data related to the production of PHA and the surface display of this compound-fusion proteins from a study using Pseudomonas putida. This data can serve as a benchmark for researchers working with similar systems.
| Strain Expressing this compound-GFP Fusion | Cell Dry Weight (g/L) | PHA (% of Cell Dry Weight) | Protein on Granule Surface (mg/g PHA) | Protein on Granule Surface (µM/g PHA) |
| BioF-G | 2.5 ± 0.1 | 35 ± 1 | 10.2 ± 0.9 | 192 ± 17 |
| Bi1-G | 2.6 ± 0.1 | 36 ± 2 | 8.5 ± 0.8 | 218 ± 20 |
| Bi3-G | 2.4 ± 0.2 | 34 ± 3 | 9.8 ± 1.1 | 280 ± 31 |
Data adapted from a study on minimized BioF tags fused to Green Fluorescent Protein (GFP) expressed in Pseudomonas putida.[5] "BioF" refers to the N-terminal domain of the this compound PhaF, and "Bi1" and "Bi3" are shorter derivatives.[5]
Experimental Workflows and Signaling Pathways
Logical Workflow for Recombinant this compound Expression and Purification
This diagram illustrates the overall process from gene cloning to purified protein.
Caption: Workflow for this compound-intein fusion protein expression and purification.
Signaling Pathway for this compound Expression Regulation
The expression of this compound (phaP) is often tightly regulated in its native host, typically by a repressor protein (PhaR). This diagram shows a simplified model of this regulation.
Caption: Regulation of this compound (phaP) expression by the PhaR repressor.
Experimental Protocols
Protocol 1: Expression of Recombinant this compound-Intein Fusion Protein in E. coli
This protocol describes the expression of a target protein fused to a this compound and a self-cleaving intein tag in E. coli.
1. Transformation:
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the this compound-intein-target protein gene fusion.
-
Plate the transformed cells on LB agar (B569324) plates with the appropriate antibiotic for selection and incubate overnight at 37°C.[6]
2. Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).[1]
3. Expression Culture:
-
Inoculate 1 L of LB medium (with the selective antibiotic) with the overnight starter culture (a 1:100 dilution is common).[7]
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[7]
4. Induction:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM (this may need optimization).[7]
-
For systems utilizing in vivo PHA production, co-expression of PHA biosynthesis genes may be induced simultaneously or prior to target protein induction.
5. Post-Induction Incubation:
-
Continue to incubate the culture for an additional 4-6 hours at a reduced temperature, such as 16-30°C, to enhance protein solubility and proper folding. The optimal temperature and time are protein-dependent.[1]
6. Cell Harvesting:
-
Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[7]
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of the Target Protein via PHA Granule Binding and Intein Cleavage
This protocol outlines the purification of the target protein from the cell lysate.
1. Cell Lysis:
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 1 mM EDTA). The slightly alkaline pH helps to suppress premature intein cleavage.[3]
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
2. PHA Granule Collection and Washing:
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the PHA granules with the bound fusion protein.[7]
-
Discard the supernatant.
-
Wash the pellet by resuspending it in a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 0.5% Triton X-100) to remove contaminating proteins and membrane fragments.[7]
-
Repeat the centrifugation and washing steps at least twice to ensure high purity of the granules.
3. Intein Cleavage:
-
Resuspend the washed PHA granule pellet in a cleavage buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 30 mM DTT). The shift in pH and the presence of a thiol reagent like DTT will induce the self-cleavage of the intein.[8]
-
Incubate the suspension at 4°C or room temperature overnight with gentle agitation to allow for efficient cleavage. The optimal temperature and time may vary depending on the specific intein used.[8][9]
4. Recovery of Purified Protein:
-
Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C to pellet the PHA granules with the bound this compound-intein tag.
-
Carefully collect the supernatant, which contains the purified target protein.[4]
5. Characterization of the Purified Protein:
-
Determine the concentration of the purified protein using a standard protein assay (e.g., Bradford or BCA).
-
Assess the purity and molecular weight of the protein by SDS-PAGE.[10]
-
Further characterization can be performed using techniques like mass spectrometry, HPLC, and functional assays to confirm the identity, integrity, and activity of the recombinant protein.[11][12][13]
Applications in Drug Development
The use of recombinant phasins and PHA-based systems offers several advantages in the field of drug development:
-
Cost-Effective Protein Production: The elimination of expensive chromatography resins and equipment significantly reduces the cost of producing recombinant proteins for research and therapeutic purposes.[14][15]
-
Drug Delivery Systems: PHA is a biocompatible and biodegradable polymer, making it an attractive material for creating nanoparticles for targeted drug delivery.[2] By displaying targeting ligands (e.g., antibodies, peptides) on the surface of PHA nanoparticles using this compound fusions, specific cell types can be targeted for drug delivery, potentially increasing therapeutic efficacy and reducing side effects.
-
Vaccine Development: Antigens can be displayed on the surface of PHA granules, creating particulate vaccines that can enhance the immune response.
-
Enzyme Immobilization: Immobilizing therapeutic enzymes on PHA beads can improve their stability and allow for their reuse, which is beneficial for biocatalysis and in developing enzyme-based therapies.
Conclusion
The expression of recombinant phasins provides a versatile and powerful platform for a range of biotechnological and pharmaceutical applications. The protocols and data presented here offer a comprehensive guide for researchers to successfully produce and purify this compound fusion proteins, paving the way for further innovation in drug development and beyond.
References
- 1. iba-lifesciences.com [iba-lifesciences.com]
- 2. Dissecting the Polyhydroxyalkanoate-Binding Domain of the PhaF this compound: Rational Design of a Minimized Affinity Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and economical purification of recombinant proteins: Intein-mediated protein purification using in vivo polyhydroxybutyrate (PHB) matrix association - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHB-intein-mediated protein purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p4sb.eu [p4sb.eu]
- 6. E. coli protein expression and purification [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. langdalelab.com [langdalelab.com]
- 9. Dr. David W. Andrews - Lab Manual [andrewslab.ca]
- 10. researchgate.net [researchgate.net]
- 11. biofidus.de [biofidus.de]
- 12. Structural Characterization of a Recombinant Fusion Protein by Instrumental Analysis and Molecular Modeling | PLOS One [journals.plos.org]
- 13. agilent.com [agilent.com]
- 14. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Dance of Molecules: Advanced Methods for Studying Phasin-PHA Granule Interactions
For Immediate Release
[City, State] – [Date] – In the intricate world of microbial metabolism, the interaction between phasin proteins and polyhydroxyalkanoate (PHA) granules is a cornerstone of biopolymer production and regulation. To empower researchers, scientists, and drug development professionals in this dynamic field, we present a comprehensive guide to the cutting-edge methodologies employed to elucidate this critical molecular interplay. These detailed application notes and protocols provide a robust framework for investigating this compound-PHA granule binding, offering insights into the fundamental biology and paving the way for novel biotechnological and therapeutic applications.
This document outlines a suite of powerful techniques, from initial identification of interacting partners to the precise quantification of binding affinities. Each section provides not only the theoretical underpinnings but also detailed, step-by-step experimental protocols. Furthermore, quantitative data from key studies are summarized in accessible tables, and complex experimental workflows are visualized through clear, informative diagrams.
I. Identifying the Players: Proteomic Analysis of PHA Granule-Associated Proteins
A crucial first step in understanding the this compound-PHA granule interactome is to identify the full spectrum of proteins that associate with these intracellular storage bodies. Proteomic analysis of isolated PHA granules provides a comprehensive snapshot of this microenvironment.
Data Presentation: Key Granule-Associated Proteins Identified by Proteomics
| Protein Category | Examples | Putative Function in this compound-PHA Interaction |
| Phasins | PhaP1, PhaP2, PhaF, PhaI | Structural components of the granule surface, preventing coalescence and regulating granule size and number.[1][2] |
| PHA Synthases | PhaC | Catalyzes the polymerization of PHA and is physically associated with the granule. |
| PHA Depolymerases | PhaZ | Involved in the breakdown of PHA for cellular energy and carbon. |
| Regulatory Proteins | PhaR | Regulates the expression of this compound genes in response to PHA accumulation.[1] |
| Chaperones | DnaK, GroEL | May assist in the proper folding and assembly of proteins on the granule surface.[2] |
| Other Proteins | Acyl-CoA synthetase, Enolase | Potentially involved in precursor supply for PHA synthesis or other metabolic links. |
Experimental Protocol: Isolation of PHA Granules for Proteomic Analysis
This protocol details the isolation of native PHA granules from bacterial cells for subsequent proteomic analysis.
-
Cell Culture and Harvest:
-
Cultivate PHA-producing bacteria (e.g., Ralstonia eutropha, Pseudomonas putida) under conditions that induce PHA accumulation.[3]
-
Harvest cells in the late exponential or early stationary phase by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells using a French press (two passes at 16,000 psi) or sonication on ice.
-
-
Granule Purification:
-
Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet the PHA granules.
-
Resuspend the granule pellet in a wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl) to remove non-specifically bound proteins.
-
Repeat the centrifugation and wash steps at least three times.
-
For higher purity, a density gradient centrifugation step using glycerol (B35011) or sucrose (B13894) can be employed.[4]
-
-
Protein Extraction and Preparation for Mass Spectrometry:
-
Resuspend the final washed granule pellet in a protein extraction buffer (e.g., 8 M urea, 2 M thiourea, 4% CHAPS).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Centrifuge at 15,000 x g for 15 minutes to pellet the PHA, and collect the supernatant containing the granule-associated proteins.
-
Proceed with standard protocols for in-solution or in-gel trypsin digestion, followed by LC-MS/MS analysis.
-
Experimental Workflow: Proteomic Analysis
Workflow for proteomic analysis of PHA granule-associated proteins.
II. Visualizing the Interaction: In Vivo Localization Studies
Fluorescence microscopy is a powerful tool to visualize the subcellular localization of phasins and their association with PHA granules in living cells. By fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to a this compound, its distribution and dynamics can be tracked in real-time.
Experimental Protocol: Fluorescence Microscopy of GFP-Phasin Fusions
This protocol describes the visualization of a GFP-tagged this compound and its co-localization with PHA granules stained with a lipophilic dye.
-
Plasmid Construction and Transformation:
-
Clone the gene encoding the this compound of interest into a suitable expression vector containing a GFP tag (e.g., pGFP).
-
Transform the resulting plasmid into a PHA-producing bacterial strain.
-
-
Cell Culture and Induction:
-
Grow the transformed cells in a suitable medium to the mid-exponential phase.
-
Induce the expression of the GFP-phasin fusion protein according to the specific promoter system of the vector (e.g., with IPTG).[5]
-
Continue to grow the cells under conditions that promote PHA accumulation.
-
-
Staining of PHA Granules:
-
Add a lipophilic dye, such as Nile Red (1 µg/mL final concentration), to the culture and incubate for 30 minutes in the dark. Nile Red specifically stains the neutral lipid core of the PHA granules.[6]
-
-
Microscopy:
-
Harvest a small volume of the cell culture and place it on a microscope slide with a coverslip.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for GFP (excitation ~488 nm, emission ~509 nm) and Nile Red (excitation ~550 nm, emission ~630 nm).
-
Capture images in both channels and merge them to observe the co-localization of the GFP-phasin (green fluorescence) with the PHA granules (red fluorescence).
-
Logical Relationship: Co-localization Analysis
Co-localization of GFP-phasin and PHA granules results in a merged signal.
III. Probing Direct Interactions: In Vitro Binding Assays
To confirm a direct physical interaction between a this compound and PHA granules, in vitro binding assays are indispensable. These assays typically involve incubating a purified this compound with isolated PHA granules and then detecting the amount of bound protein.
Data Presentation: Quantitative In Vitro Binding of Phasins
| This compound | Source Organism | Binding Assay Method | Quantitative Observation |
| PhaF | Pseudomonas putida | SDS-PAGE of granule-bound protein | Bi1-G fragment (derived from PhaF) showed ~90% binding even in the presence of 1.5% Triton X-100, indicating a strong interaction.[7] |
| PhaP1 | Ralstonia eutropha | In vitro binding to isolated PHB granules | Full-length PhaP1 and several of its fragments demonstrated binding to PHB granules. |
| ApdA | Rhodospirillum rubrum | In vitro binding and depolymerase activation | ApdA binds to PHB granules and activates PHB depolymerase in vitro.[1] |
Experimental Protocol: In Vitro this compound-PHA Granule Binding Assay
This protocol outlines a method to quantify the binding of a purified this compound to isolated PHA granules.
-
Preparation of Components:
-
Purify the this compound protein of interest, for instance, with a His-tag for affinity chromatography.
-
Isolate and purify PHA granules as described in the proteomics protocol, ensuring the final pellet is washed thoroughly to remove endogenous proteins.
-
-
Binding Reaction:
-
Resuspend a known amount of purified PHA granules (e.g., 1 mg) in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween 20).
-
Add varying concentrations of the purified this compound protein to the granule suspension.
-
Incubate the mixture for 1 hour at room temperature with gentle rotation.
-
-
Separation of Bound and Unbound Protein:
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the PHA granules with any bound protein.
-
Carefully collect the supernatant, which contains the unbound this compound.
-
-
Analysis:
-
Wash the granule pellet with binding buffer to remove any non-specifically bound protein.
-
Resuspend the final pellet in SDS-PAGE sample buffer and boil for 10 minutes to release the bound this compound.
-
Analyze the supernatant (unbound fraction) and the resuspended pellet (bound fraction) by SDS-PAGE.
-
Quantify the protein bands using densitometry to determine the percentage of bound this compound at each concentration.
-
IV. Mapping the Interactome: Pull-Down Assays and Two-Hybrid Systems
To identify other proteins that interact with a specific this compound, pull-down assays and bacterial two-hybrid systems are powerful techniques.
Experimental Protocol: Pull-Down Assay
This protocol describes a pull-down assay using a tagged this compound as "bait" to capture interacting "prey" proteins from a cell lysate.
-
Bait Protein Immobilization:
-
Incubate a purified, tagged this compound (e.g., His-tagged PhaF) with affinity beads (e.g., Ni-NTA agarose) for 1-2 hours at 4°C to immobilize the bait protein.[8]
-
Wash the beads to remove any unbound bait protein.
-
-
Incubation with Prey:
-
Prepare a cell lysate from a PHA-producing bacterium grown under relevant conditions.
-
Incubate the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specific binding proteins.
-
Elute the bait protein and its interacting partners using an appropriate elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and identify the interacting partners by mass spectrometry or Western blotting if a specific interaction is being tested.
-
Experimental Workflow: Pull-Down Assay
Workflow for a pull-down assay to identify this compound-interacting proteins.
Experimental Protocol: Bacterial Two-Hybrid (B2H) System
The B2H system is an in vivo method to detect protein-protein interactions. It relies on the reconstitution of a transcriptional activator, which in turn drives the expression of a reporter gene.[9][10]
-
Vector Construction:
-
Clone the gene for the this compound ("bait") into one B2H vector (e.g., fusing it to the T25 fragment of adenylate cyclase).
-
Clone the gene for a potential interacting partner ("prey") into a second B2H vector (e.g., fusing it to the T18 fragment).
-
-
Co-transformation and Screening:
-
Co-transform both plasmids into a suitable E. coli reporter strain (e.g., BTH101, which is deficient in adenylate cyclase).[11]
-
Plate the co-transformants on indicator plates (e.g., MacConkey agar (B569324) with maltose).
-
-
Interaction Analysis:
-
If the bait and prey proteins interact, the two fragments of adenylate cyclase are brought into proximity, reconstituting its activity.
-
This leads to the production of cAMP, which activates the expression of the lac or mal operon, resulting in a color change on the indicator plates (e.g., red colonies on MacConkey agar).[11]
-
The strength of the interaction can be quantified by measuring the activity of the reporter enzyme (e.g., β-galactosidase).
-
V. Quantifying Binding Kinetics and Affinity: Advanced Biophysical Techniques
For a detailed quantitative understanding of the this compound-PHA interaction, biophysical techniques such as Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) are employed.
Data Presentation: Biophysical Characterization of this compound-PHA Interaction
| Technique | Principle | Information Obtained |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding. | Real-time binding kinetics (association and dissociation rates), and binding affinity (Kd). |
| Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) | Measures changes in frequency (mass) and dissipation (viscoelasticity) of a sensor.[12] | Adsorbed mass, layer thickness, and viscoelastic properties of the this compound layer on a PHA surface.[13] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Immobilize a thin layer of PHA onto a suitable SPR sensor chip (e.g., a gold chip functionalized with a hydrophobic surface).
-
-
This compound Injection:
-
Inject a series of concentrations of the purified this compound protein over the PHA-coated sensor surface.
-
A reference flow cell without PHA should be used to subtract non-specific binding.
-
-
Data Acquisition and Analysis:
-
Monitor the change in the SPR signal (in Resonance Units, RU) in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the this compound.
-
Fit the resulting sensorgrams to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Experimental Workflow: Surface Plasmon Resonance
Workflow for Surface Plasmon Resonance analysis of this compound-PHA interaction.
Experimental Protocol: Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
-
Sensor Preparation:
-
Coat a QCM-D sensor crystal (e.g., gold-coated) with a thin, uniform layer of PHA.
-
-
Measurement:
-
Establish a stable baseline with a suitable buffer flowing over the sensor.
-
Introduce the purified this compound protein into the flow cell and monitor the changes in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption, while an increase in dissipation suggests the formation of a soft, viscoelastic layer.
-
-
Data Analysis:
-
Model the QCM-D data to calculate the adsorbed mass, thickness, and viscoelastic properties of the this compound layer on the PHA surface.
-
These comprehensive methods provide a powerful toolkit for researchers to delve into the molecular intricacies of this compound-PHA granule interactions. By combining these approaches, a detailed understanding of this fundamental biological process can be achieved, fostering innovation in biotechnology and beyond.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics Approaches for the analysis of polyhydroxyalkanoate production in Pseudomonas putida KT2440 [researchrepository.ucd.ie]
- 4. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. docta.ucm.es [docta.ucm.es]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 10. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biolinscientific.com [biolinscientific.com]
- 13. nanoscience.com [nanoscience.com]
Application Notes and Protocols for Phasin Gene Knockout Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing phasin gene knockout experiments in bacteria, with a focus on polyhydroxyalkanoate (PHA) producing species such as Ralstonia eutropha and Pseudomonas putida. This document outlines the protocols for gene knockout using CRISPR-Cas9, phenotypic analysis of the resulting mutants, and quantification of PHA accumulation.
Introduction to Phasins and Their Role in PHA Metabolism
Phasins are small, amphiphilic proteins that are the most abundant proteins associated with the surface of intracellular polyhydroxyalkanoate (PHA) granules.[1] These proteins play a crucial role in PHA metabolism, influencing the number, size, and distribution of PHA granules within the cell.[2] The expression of this compound genes is often tightly regulated, coupled to the onset of PHA synthesis. In many bacteria, a key regulator is the protein PhaR, which acts as a repressor of this compound gene expression.[1] Understanding the function of phasins through gene knockout studies is essential for optimizing microbial PHA production for bioplastics and other applications.
Core Experimental Workflow
The overall workflow for a this compound gene knockout experiment involves several key stages, from the initial design of the knockout strategy to the final analysis of the mutant phenotype.
Caption: Experimental workflow for this compound gene knockout and analysis.
Section 1: this compound Gene Knockout Protocol using CRISPR-Cas9
This protocol is adapted for Ralstonia eutropha and can be modified for other bacteria. It utilizes a CRISPR-Cas9 system for targeted gene disruption.
Materials
-
Ralstonia eutropha H16 wild-type strain
-
CRISPR-Cas9 editing plasmid (e.g., pBBR1-Cas9)[3]
-
sgRNA-expressing plasmid
-
E. coli strain for plasmid amplification (e.g., S17-1)[3]
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics (e.g., kanamycin, gentamicin)[3]
-
Arabinose for Cas9 induction[3]
-
Sucrose for counter-selection (if applicable)[3]
-
Electroporator and cuvettes
-
General molecular biology reagents (restriction enzymes, ligase, PCR reagents)
Protocol
-
sgRNA Design and Plasmid Construction:
-
Design a single guide RNA (sgRNA) targeting the this compound gene of interest. Online tools can be used for sgRNA design to minimize off-target effects.
-
Synthesize and clone the sgRNA sequence into a suitable expression vector.
-
Construct the final CRISPR-Cas9 editing plasmid containing the Cas9 nuclease and the specific sgRNA.
-
-
Plasmid Transformation into R. eutropha :
-
Amplify the CRISPR-Cas9 plasmid in an appropriate E. coli strain.[3]
-
Prepare electrocompetent R. eutropha cells.[3]
-
Transform the CRISPR-Cas9 plasmid into R. eutropha via electroporation. A voltage of 2.3 kV is often used.[3]
-
Immediately after electroporation, add LB medium supplemented with fructose (B13574) (e.g., 10 mg/mL) and incubate at 30°C for 2 hours to allow for recovery.[3]
-
Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection.
-
-
Induction of Gene Editing and Mutant Selection:
-
Inoculate a single colony from the transformation plate into LB medium with the selection antibiotic and arabinose (e.g., 2 mg/mL) to induce Cas9 expression.[3]
-
Incubate for 120-168 hours to allow for gene editing to occur.[3]
-
Plate the culture onto LB agar with arabinose and the antibiotic to select for edited colonies.
-
-
Screening and Verification of Knockout Mutants:
-
Perform colony PCR on the selected colonies using primers flanking the target region of the this compound gene.
-
Analyze the PCR products by gel electrophoresis to identify colonies with the desired deletion or insertion.
-
Sequence the PCR product from positive colonies to confirm the knockout at the DNA level.
-
-
Plasmid Curing:
-
To remove the CRISPR-Cas9 plasmid, cultivate the confirmed mutant strain in LB medium without antibiotic selection for 24 hours.[3]
-
Plate the culture on LB agar and then test for the loss of antibiotic resistance to confirm plasmid curing.
-
Section 2: Phenotypic Analysis of this compound Knockout Mutants
The knockout of this compound genes is expected to alter the phenotype of the bacteria, particularly in relation to PHA storage.
Expected Phenotypes
-
Altered PHA Granule Morphology: this compound knockout mutants typically exhibit fewer and larger PHA granules compared to the wild-type.[2]
-
Reduced PHA Accumulation: The overall accumulation of PHA may be reduced in this compound knockout strains.[4]
-
Changes in Cell Growth and Morphology: Some studies have reported effects on cell growth and morphology in this compound mutants.[5]
Phenotypic Characterization Methods
-
Transmission Electron Microscopy (TEM): To visualize changes in PHA granule number and size.
-
Growth Curve Analysis: To assess any impact of the gene knockout on bacterial growth rates in different media.
-
Stress Response Assays: To determine if the lack of phasins affects the bacterium's ability to cope with environmental stressors.
Section 3: Quantification of Polyhydroxyalkanoates (PHA)
Accurate quantification of PHA is crucial for evaluating the impact of a this compound gene knockout. Gas chromatography (GC) is a widely used and reliable method.[6]
Protocol for PHA Quantification by Gas Chromatography (GC)
This protocol involves the methanolysis of PHA to its constituent 3-hydroxyalkanoate methyl esters, which are then quantified by GC.
-
Sample Preparation:
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with distilled water and lyophilize (freeze-dry) to determine the cell dry weight (CDW).
-
-
Methanolysis:
-
To a known amount of dried cells (e.g., 10-20 mg), add a solution of methanol (B129727) containing 3% (v/v) sulfuric acid and an internal standard (e.g., benzoic acid).
-
Add chloroform (B151607) to the mixture.
-
Heat the mixture at 100°C for several hours to facilitate the conversion of PHA to methyl esters.[6]
-
-
Extraction:
-
After cooling, add water and vortex thoroughly to extract the methyl esters into the chloroform phase.
-
Separate the phases by centrifugation.
-
-
GC Analysis:
-
Inject an aliquot of the chloroform phase into a gas chromatograph equipped with a flame ionization detector (FID).
-
The PHA content is determined by comparing the peak areas of the resulting methyl esters to a standard curve of known PHA concentrations.
-
Quantitative Data from this compound Knockout Studies
| Bacterial Strain | Gene Knockout | Effect on PHA Accumulation (% of wild-type) | Effect on Granule Morphology | Reference |
| Ralstonia eutropha | phaP | ~50% reduction | Fewer, larger granules | [4] |
| Haloferax mediterranei | ΔphaP | Defective PHA biosynthesis | Significantly lower number of granules, often a single large granule | [2] |
| Pseudomonas putida | phaF/phaI | Reduced PHA accumulation | Altered granule distribution | [7] |
Section 4: Regulatory Pathway of this compound Gene Expression
The expression of this compound genes is tightly controlled, often in response to the conditions that favor PHA accumulation.
Regulatory Model in Ralstonia eutropha
In R. eutropha, the expression of the major this compound gene, phaP1, is regulated by the repressor protein PhaR.[1]
Caption: Regulation of this compound (phaP) expression by PhaR in R. eutropha.
Under conditions where PHA is not being synthesized, the PhaR protein binds to the promoter region of the phaP gene, repressing its transcription.[1] When conditions favor PHA accumulation, nascent PHA granules are formed. PhaR has a higher affinity for these granules and is sequestered away from the phaP promoter. This relieves the repression, allowing for the transcription of the phaP gene and the synthesis of this compound proteins, which then coat the growing PHA granules.[1]
References
- 1. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome editing of Ralstonia eutropha using an electroporation-based CRISPR-Cas9 technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accumulation of the PhaP this compound of Ralstonia eutropha Is Dependent on Production of Polyhydroxybutyrate in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Influence of growth stage on activities of polyhydroxyalkanoate (PHA) polymerase and PHA depolymerase in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Purification Using Phasins as Affinity Tags
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of affinity tags has revolutionized the field of protein purification, enabling the isolation of specific proteins from complex mixtures with high purity and yield. Among the various affinity tags available, phasin-based systems offer a unique and cost-effective approach, particularly when combined with self-cleaving intein technology. Phasins are small proteins that naturally bind to polyhydroxyalkanoate (PHA) granules, which are biodegradable polymers produced by various bacteria. This inherent and strong affinity allows for the development of a simple and efficient purification platform where PHA granules act as an affinity matrix.
This document provides detailed application notes and protocols for the utilization of this compound affinity tags for the purification of recombinant proteins. The system typically involves the expression of a fusion protein composed of the target protein, a self-cleaving intein, and a this compound tag. This fusion protein can be captured by PHA granules, and after washing away contaminants, the target protein is released by inducing the self-cleavage of the intein, resulting in a purified, tag-less protein.
Principle of this compound-Based Affinity Purification
The core principle of this purification strategy lies in the specific and high-affinity interaction between this compound proteins and PHA granules.[1] The target protein is genetically fused to a this compound tag, often in conjunction with a self-cleaving intein tag. This tripartite fusion protein is expressed in a suitable host, typically Escherichia coli. The host can be engineered to co-produce PHA granules, allowing for in vivo binding of the fusion protein to the granules.[1] Alternatively, the fusion protein can be expressed, and the cell lysate can be incubated with purified PHA nanoparticles in vitro.[2]
Following the binding step, the PHA granules with the attached fusion protein are easily separated from the cell lysate by centrifugation. After washing steps to remove unbound proteins and other cellular contaminants, the self-cleavage of the intein is induced. This is commonly triggered by a shift in pH or temperature, or by the addition of a thiol reagent like dithiothreitol (B142953) (DTT).[1][3] The cleavage releases the target protein into the supernatant, while the this compound-intein tag remains bound to the PHA granules. A final centrifugation step separates the purified target protein from the granules.
Data Presentation: Purification Efficiency
The following tables summarize quantitative data from studies that have utilized this compound-based affinity tags for the purification of various recombinant proteins.
Table 1: Purification Yield of Various Proteins Using a this compound-Intein System.
| Target Protein | Expression System | Purification Method | Yield | Reference |
| Generic Product | E. coli with in vivo PHB production | In vivo binding and pH-induced intein cleavage | 35-40 µg/mL of cell culture | [3] |
| EGFP | E. coli | In vitro binding to PHBHHx nanoparticles | 1.89 mg/g wet bacteria; 1.51 mg/g nanoparticles | [4] |
| MBP | E. coli | In vitro binding to PHBHHx nanoparticles | 4.01 mg/g wet bacteria; 3.21 mg/g nanoparticles | [4] |
| β-galactosidase (LacZ) | E. coli | In vitro binding to PHBHHx nanoparticles | 0.98 mg/g wet bacteria; 0.78 mg/g nanoparticles | [4] |
EGFP: Enhanced Green Fluorescent Protein; MBP: Maltose Binding Protein; PHB: Polyhydroxybutyrate (B1163853); PHBHHx: Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)
Table 2: Comparison of this compound-Based Purification with Other Affinity Tags.
| Affinity Tag System | Principle | Advantages | Disadvantages |
| This compound-Intein | Binding to PHA granules | Cost-effective (no expensive chromatography resins), simple protocol, yields tag-less protein.[1][2] | May require co-expression of PHA biosynthesis genes, potential for lower yield with some proteins.[1] |
| His-tag | Immobilized Metal Affinity Chromatography (IMAC) | High capacity resins, relatively inexpensive, small tag size.[5][6] | Moderate purity from E. coli, potential for co-purification of host metal-binding proteins.[5][6] |
| GST-tag | Glutathione-based affinity chromatography | Can enhance solubility and stability.[7] | Large tag size may interfere with protein function, requires protease cleavage to remove the tag.[8] |
| Strep-tag II | Binds to engineered streptavidin | High purity, good yields, moderate cost.[5][6] | Requires specific streptavidin-based resins.[5] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows for protein purification using this compound affinity tags.
Caption: Workflow for in vivo this compound affinity purification.
Caption: Workflow for in vitro this compound affinity purification.
Experimental Protocols
The following are generalized protocols for the purification of a target protein using a this compound-intein affinity tag system. Optimization may be required for specific target proteins.
Protocol 1: Construction of the this compound-Intein-Target Protein Fusion
-
Vector Selection: Choose an appropriate expression vector that contains a this compound gene (e.g., from Ralstonia eutropha or Azotobacter sp.) followed by a self-cleaving intein sequence (e.g., Ssp DnaB or Mxe GyrA). The vector should have a multiple cloning site for the insertion of the target gene.
-
Gene Amplification: Amplify the gene encoding the target protein using PCR with primers that add appropriate restriction sites for cloning into the expression vector. Ensure the target gene is cloned in-frame with the intein sequence.
-
Cloning: Ligate the amplified target gene into the expression vector downstream of the intein sequence.
-
Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Verification: Verify the correct insertion of the target gene by restriction digestion and DNA sequencing.
Protocol 2: Expression of the Fusion Protein
-
Host Strain: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). If performing in vivo purification, use a strain that is also capable of producing PHA granules, which may require co-transformation with a second plasmid containing the PHA biosynthesis genes.
-
Culture Growth: Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C. The next day, inoculate a larger volume of expression medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Induce the expression of the fusion protein by adding IPTG to a final concentration of 0.1-1 mM. If co-expressing PHA biosynthesis genes, their induction may also be required.
-
Incubation: Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
Protocol 3: Protein Purification
A. Cell Lysis
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM EDTA) at a ratio of 5 mL per gram of wet cell paste.
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice. Use several short bursts to avoid overheating the sample.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
B. Binding to PHA Granules
-
In Vivo Binding: If PHA granules were co-produced, proceed directly to the washing step after cell lysis and clarification.
-
In Vitro Binding:
-
Add purified PHA nanoparticles to the clarified cell lysate. The optimal ratio of lysate to nanoparticles should be determined empirically.
-
Incubate the mixture at 4°C for 1-2 hours with gentle agitation to allow the this compound-tagged protein to bind to the nanoparticles.[2]
-
Pellet the nanoparticles by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
C. Washing
-
Discard the supernatant.
-
Resuspend the PHA granule/nanoparticle pellet in Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100) to remove non-specifically bound proteins.
-
Repeat the centrifugation and resuspension steps for a total of 3-5 washes.
D. Intein Cleavage and Elution
-
Resuspend the washed pellet in Cleavage Buffer. The composition of the cleavage buffer depends on the type of intein used:
-
Incubate the suspension at room temperature or 4°C for 16-24 hours to allow for intein self-cleavage. The optimal time and temperature should be determined empirically.[2][9]
-
Centrifuge the mixture at 15,000 x g for 30 minutes at 4°C to pellet the PHA granules with the bound this compound-intein tag.
-
Carefully collect the supernatant, which contains the purified, tag-less target protein.
E. Analysis of Purified Protein
-
Determine the concentration of the purified protein using a standard protein assay (e.g., Bradford or BCA).
-
Assess the purity of the protein by SDS-PAGE.
-
Confirm the identity and activity of the purified protein using appropriate methods (e.g., Western blotting, enzyme activity assays).
References
- 1. Novel and economical purification of recombinant proteins: Intein-mediated protein purification using in vivo polyhydroxybutyrate (PHB) matrix association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHB-intein-mediated protein purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection and Comparison of Protein Purification Tags - Alpha Lifetech [alpha-lifetech.com]
- 8. Overview of Affinity Tags for Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. langdalelab.com [langdalelab.com]
Application of Phasins in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasins, a class of polyhydroxyalkanoate (PHA) granule-associated proteins, have emerged as a versatile tool in the development of advanced drug delivery systems. Their inherent affinity for PHA, a biodegradable and biocompatible polyester, allows for the creation of functionalized nanoparticles capable of targeted drug delivery. By genetically fusing targeting ligands—such as antibodies, peptides, or growth factors—to phasins, these proteins can be used to coat drug-loaded PHA nanoparticles, directing them to specific cells or tissues. This targeted approach enhances therapeutic efficacy while minimizing off-target side effects, offering a promising platform for the treatment of various diseases, including cancer.[1][2][3]
These application notes provide a comprehensive overview of the principles, quantitative data, and detailed protocols for utilizing phasin-based systems in drug delivery research.
Principle of this compound-Based Drug Delivery
The core principle of this technology lies in the specific and strong hydrophobic interaction between phasins and PHA.[2] PHA, produced by various bacteria as intracellular carbon and energy storage granules, serves as the nanoparticle core to encapsulate therapeutic agents.[4][5] Phasins, naturally found on the surface of these granules, can be engineered as fusion proteins incorporating a targeting moiety. These engineered this compound fusion proteins then self-assemble onto the surface of drug-loaded PHA nanoparticles, presenting the targeting ligand to the external environment. This surface functionalization facilitates receptor-mediated endocytosis, leading to the specific uptake of the nanoparticles by target cells.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound-functionalized PHA nanoparticle-based drug delivery systems from various studies.
Table 1: Nanoparticle Characteristics
| PHA Type | Drug | Targeting Ligand | Particle Size (nm) | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |
| P(3HB-co-3HHx) | Rhodamine B isothiocyanate (RBITC) | hEGF | ~200-300 | Not Reported | Not Reported | [2] |
| P(3HB-co-3HHx) | Rhodamine B isothiocyanate (RBITC) | hAGP | ~200-300 | Not Reported | Not Reported | [2] |
| PHBHHx | Curcumin | Concanavalin A | 228 ± 5 | Not Reported | >80% | [6][7] |
| PHBHHx | Etoposide | Folic Acid | Not Reported | <30% | Not Reported | [7][8] |
| P(3HV-co-4HB)-b-mPEG | Cisplatin | - | Not Reported | <30% | Not Reported | [7][8] |
| Polylactide | Paclitaxel (B517696) | - | 230.8 ± 4.7 | 0.25% | 31.9% | [9] |
| Albumin | Paclitaxel Palmitate | - | 87.63 ± 1.15 | Not Reported | 97.71 ± 0.49 | [10] |
| PLGA | Doxorubicin (B1662922) | Folate | Not Reported | Not Reported | Not Reported | [11] |
| PLGA | Doxorubicin | RGD peptide | Not Reported | Not Reported | Not Reported | [11] |
Table 2: In Vitro Drug Release
| PHA Type | Drug | Release Conditions | Cumulative Release | Time | Reference |
| PHBHHx | Rhodamine B isothiocyanate | Not Specified | Sustained Release | ~20 days | [7] |
| PHB | NuBCP-9 | Not Specified | Sustained Release | up to 26 days | [7] |
| PHBHHx | Rapamycin | Not Specified | Sustained Release | ~10 days | [7] |
| Polylactide | Paclitaxel | PBS (pH 7.4) | Biphasic Release | 7 days | [9] |
| DSPE-PEG-LCNPs | Paclitaxel | Not Specified | Biphasic Sustained Release | Not Specified | [12] |
| PLGA | Doxorubicin | pH 5.0 | ~76% | 48 hours | [11] |
| PLGA | Doxorubicin | pH 6.5 | ~56% | 48 hours | [11] |
| PLGA | Doxorubicin | pH 7.4 | ~22% | 48 hours | [11] |
Table 3: In Vivo Targeting and Efficacy
| Animal Model | Cancer Type | Targeting Ligand | Nanoparticle System | Outcome | Reference |
| Tumorous model mice | Hepatocellular carcinoma | hEGF | RBITC-loaded PHBHHx with PhaP-hEGF | Nanoparticles endocytosed by tumor cells. | [2] |
| SCC7 tumor-bearing mice | Squamous cell carcinoma | - | Emulsan-based nanoparticles with Pheophorbide a | 3.04-fold higher tumor accumulation than free drug. | [13] |
| H1299 tumor-bearing mice | Lung cancer | EGF | Doxorubicin and Bcl-2-siRNA co-loaded mPEG-PLGA-PLL | EGF-modified nanoparticles concentrated more in the lung tumor. | [14] |
| Mouse models | Breast cancer | Trastuzumab | Paclitaxel-loaded polymeric nanoparticles | Not Specified | [15] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-based drug delivery systems.
Protocol 1: Production and Purification of this compound Fusion Proteins
This protocol describes the expression and purification of a his-tagged this compound fusion protein in E. coli.
1. Gene Cloning and Plasmid Construction: a. Amplify the gene encoding the this compound protein (e.g., PhaP1 from Ralstonia eutropha) and the targeting ligand (e.g., hEGF) by PCR. b. Clone the amplicons into an expression vector (e.g., pET series) in the desired orientation to create a fusion protein with a polyhistidine (His) tag.[16] c. Verify the construct by DNA sequencing.
2. Protein Expression: a. Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[17] b. Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.[17] c. Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.6.[17] d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 4-6 hours at 30°C.[17]
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate to pellet the cell debris and collect the supernatant. d. Purify the His-tagged this compound fusion protein from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.[16] e. Elute the purified protein using an elution buffer containing a high concentration of imidazole (e.g., 250 mM). f. Dialyze the purified protein against PBS to remove imidazole. g. Confirm the purity and size of the fusion protein by SDS-PAGE.
Protocol 2: Preparation of Drug-Loaded this compound-Functionalized PHA Nanoparticles
This protocol details the fabrication of drug-loaded PHA nanoparticles and their functionalization with the purified this compound fusion protein using the oil-in-water emulsion-solvent evaporation method.[8]
1. Nanoparticle Formulation: a. Dissolve a specific amount of PHA (e.g., 50 mg of PHBHHx) and the hydrophobic drug (e.g., 5 mg of paclitaxel) in a volatile organic solvent (e.g., 2 mL of chloroform). This forms the oil phase.[8] b. Prepare an aqueous solution (e.g., 20 mL of 1% w/v polyvinyl alcohol (PVA)) as the aqueous phase. c. Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion. d. Evaporate the organic solvent under reduced pressure or by stirring at room temperature for several hours. e. Collect the formed nanoparticles by ultracentrifugation. f. Wash the nanoparticles multiple times with distilled water to remove excess surfactant and un-encapsulated drug. g. Lyophilize the nanoparticles for storage.
2. This compound Functionalization: a. Resuspend the drug-loaded PHA nanoparticles in PBS. b. Add the purified this compound fusion protein to the nanoparticle suspension at a predetermined ratio. c. Incubate the mixture for 1-2 hours at room temperature with gentle shaking to allow the this compound fusion protein to adsorb onto the nanoparticle surface. d. Wash the functionalized nanoparticles by centrifugation to remove any unbound this compound fusion protein. e. Resuspend the final this compound-functionalized drug-loaded nanoparticles in PBS for further use.
3. Characterization: a. Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS). b. Morphology: Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[4] c. Drug Loading and Encapsulation Efficiency: i. Dissolve a known amount of lyophilized nanoparticles in a suitable solvent to release the encapsulated drug. ii. Quantify the amount of drug using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry). iii. Calculate the Drug Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100. iv. Calculate the Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100.
Protocol 3: In Vitro Drug Release Study
This protocol describes a common method for evaluating the in vitro release kinetics of a drug from the nanoparticles using a dialysis bag method.
1. Preparation: a. Suspend a known amount of the drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4 or pH 5.5 to simulate physiological and endosomal conditions, respectively). b. Place the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off. c. Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.
2. Sampling and Analysis: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from outside the dialysis bag. b. Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions. c. Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
3. Data Analysis: a. Calculate the cumulative percentage of drug released at each time point. b. Plot the cumulative drug release versus time to obtain the drug release profile. c. Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Protocol 4: Cellular Uptake and Cytotoxicity Assays
These protocols outline methods to assess the targeting efficiency and therapeutic efficacy of the this compound-functionalized nanoparticles in vitro.
1. Cellular Uptake Assay (Qualitative - Fluorescence Microscopy): a. Seed target cells (e.g., cancer cells overexpressing the receptor for the targeting ligand) in a suitable culture plate with coverslips and allow them to adhere overnight. b. Prepare nanoparticles loaded with a fluorescent dye (e.g., Rhodamine B isothiocyanate) instead of a drug. c. Incubate the cells with the fluorescently labeled targeted and non-targeted (without the targeting ligand) nanoparticles for a specific period (e.g., 4 hours). d. Wash the cells with PBS to remove non-internalized nanoparticles. e. Fix the cells and stain the nuclei with DAPI. f. Mount the coverslips on microscope slides and visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
2. Cellular Uptake Assay (Quantitative - Flow Cytometry): a. Seed target cells in a multi-well plate and allow them to adhere. b. Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for various time points. c. After incubation, wash the cells with PBS and detach them using trypsin. d. Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer. Higher fluorescence intensity indicates greater nanoparticle uptake.
3. Cytotoxicity Assay (MTT Assay): a. Seed target cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the free drug, drug-loaded non-targeted nanoparticles, and drug-loaded targeted nanoparticles. Include untreated cells as a control. c. Incubate the cells for a specific period (e.g., 48 or 72 hours). d. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals. e. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO). f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100. h. Determine the IC50 (half-maximal inhibitory concentration) for each treatment group.
Protocol 5: In Vivo Targeted Delivery and Efficacy Study
This protocol provides a general framework for evaluating the in vivo performance of this compound-based drug delivery systems in a tumor-bearing mouse model.
1. Animal Model: a. Establish a xenograft tumor model by subcutaneously injecting human cancer cells (that overexpress the target receptor) into immunodeficient mice (e.g., nude mice). b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Biodistribution Study: a. Prepare nanoparticles loaded with a near-infrared fluorescent dye or a radiolabel. b. Administer the labeled targeted and non-targeted nanoparticles to the tumor-bearing mice via intravenous injection. c. At different time points post-injection, image the mice using an in vivo imaging system to track the biodistribution of the nanoparticles. d. At the end of the study, sacrifice the mice and harvest the major organs and tumors. e. Quantify the fluorescence or radioactivity in each organ and tumor to determine the accumulation of the nanoparticles.
3. Efficacy Study: a. Randomly divide the tumor-bearing mice into several groups: (1) Saline control, (2) Free drug, (3) Drug-loaded non-targeted nanoparticles, and (4) Drug-loaded targeted nanoparticles. b. Administer the respective treatments to the mice via intravenous injection at a predetermined dosing schedule. c. Monitor the tumor volume and body weight of the mice regularly throughout the study. d. At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histopathology, TUNEL assay for apoptosis). e. Evaluate the therapeutic efficacy by comparing the tumor growth inhibition among the different treatment groups.
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Mechanism of this compound-mediated targeted drug delivery.
Caption: Experimental workflow for developing this compound-based drug delivery systems.
Caption: Cellular pathway of targeted nanoparticle uptake and drug action.
References
- 1. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fabrication and Evaluation of Polyhydroxyalkanoate-Based Nanoparticles for Curcumin Delivery in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polylactide-based Paclitaxel-loaded Nanoparticles Fabricated by Dispersion Polymerization: Characterization, Evaluation in Cancer Cell Lines, and Preliminary Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of paclitaxel palmitate albumin nanoparticles with high loading efficacy: an in vitro and in vivo anti-tumor study in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface modification of doxorubicin-loaded nanoparticles based on polydopamine with pH-sensitive property for tumor targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and characterization of paclitaxel-loaded DSPE-PEG-liquid crystalline nanoparticles (LCNPs) for improved bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emulsan-based nanoparticles for in vivo drug delivery to tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EGF-modified mPEG-PLGA-PLL nanoparticle for delivering doxorubicin combined with Bcl-2 siRNA as a potential treatment strategy for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer [frontiersin.org]
- 16. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 17. Protein Expression and Purification [protocols.io]
Application Notes: Analytical Techniques for Phasin Structure Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasins are a critical class of proteins found associated with polyhydroxyalkanoate (PHA) granules, which are carbon and energy storage inclusions within various bacteria.[1][2] These proteins play a crucial role as structural components, forming an interface between the hydrophobic PHA core and the hydrophilic cytoplasm, thereby stabilizing the granules.[1][3] Beyond their structural role, phasins are involved in regulating PHA metabolism, influencing the size and number of granules, and have even been implicated in stress protection and DNA binding.[1][2][4]
The unique ability of phasins to bind to PHA has spurred significant biotechnological interest. They are being leveraged as affinity tags for protein purification, as anchors for displaying enzymes on PHA beads, and in the development of nanoparticle-based drug delivery systems.[1][5][6] A thorough understanding of phasin structure is paramount to optimizing these applications and elucidating their diverse biological functions.
These application notes provide an overview of and detailed protocols for key analytical techniques used to characterize the primary, secondary, tertiary, and quaternary structures of this compound proteins.
Prerequisite: this compound Expression and Purification
A high-purity protein sample is the essential starting point for any structural analysis. Phasins themselves can be exploited as affinity tags for purification. A common strategy involves creating a fusion protein that includes the target protein, a self-cleaving intein, and a this compound tag. This allows for a simple and efficient one-step affinity purification process using PHA nanoparticles.[5][6]
Experimental Workflow: this compound-Intein Mediated Protein Purification
Caption: Workflow for purifying a target protein using a this compound-intein fusion system.[7][8]
Protocol 1: General this compound Purification
-
Expression: Overexpress the this compound-intein-target protein fusion construct in a suitable E. coli strain (e.g., BL21(DE3)).[6]
-
Cell Lysis: Harvest cells by centrifugation, resuspend in a lysis buffer, and disrupt the cells using sonication or high-pressure homogenization.
-
Binding: Add artificial PHA nanoparticles to the cell lysate and incubate (e.g., overnight at 4°C) to allow the this compound tag to bind to the hydrophobic PHA surface.[8]
-
Washing: Pellet the PHA nanoparticles (with the bound fusion protein) by centrifugation. Wash the pellet multiple times with a wash buffer to remove unbound contaminating proteins.[8]
-
Cleavage: Resuspend the washed pellet in a cleavage buffer. This buffer is designed to induce the self-cleavage of the intein domain (e.g., by a pH shift or the addition of a thiol reagent like DTT).[6][8]
-
Collection: After incubation to allow for cleavage, centrifuge the mixture one final time. The purified target protein will be in the supernatant, while the this compound tag remains bound to the PHA pellet.[6]
Secondary Structure and Stability Analysis
Many phasins are predicted and observed to have a high α-helical content, which is crucial for their function.[1][9] Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique to determine the secondary structure content and assess the conformational stability of a protein.[10][11]
Protocol 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare the purified this compound sample at a concentration of approximately 0.1-0.5 mg/mL in a CD-compatible buffer (e.g., 10-20 mM sodium phosphate, 50 mM NaCl, pH 7.3). The buffer must have low absorbance in the far-UV region.[12]
-
Far-UV CD Spectrum Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record a spectrum from ~260 nm to 190 nm at a controlled temperature (e.g., 25°C).[11]
-
Record a corresponding spectrum of the buffer alone for baseline correction.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the protein spectrum.
-
Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures.[13]
-
-
Thermal Denaturation (Optional):
-
Monitor the CD signal at a single wavelength (e.g., 222 nm for α-helices) while increasing the temperature at a constant rate (e.g., 1-2°C/min).[12]
-
Plot the signal versus temperature to generate a melting curve and determine the melting temperature (Tm), an indicator of thermal stability.
-
Quantitative Data: this compound Secondary Structure
| This compound Protein | Source Organism | % α-Helix (Experimental) | Technique | Reference |
| PhaPAz | Azotobacter sp. FA8 | ~42% (in buffer) | CD | [12][14] |
| PhaPAz | Azotobacter sp. FA8 | ~68% (with 10 mM oleate) | CD | [14] |
| PhaF | Pseudomonas putida KT2440 | High α-helix content | CD | [15][16] |
| PhaPhme | Haloferax mediterranei | Predicted 83.23% α-helix | In Silico | [9] |
Note: The helical content of some phasins can increase significantly in a hydrophobic environment, mimicking their association with PHA granules.[14]
Oligomeric State and Hydrodynamic Properties
Understanding the quaternary structure (oligomeric state) is vital, as it relates to how phasins coat the PHA granule and interact with other proteins. Most studied phasins exist as tetramers in solution.[1] Analytical Ultracentrifugation (AUC) is the gold standard for determining the oligomeric state and hydrodynamic properties of macromolecules in their native solution state.[17][18]
Overall Workflow for this compound Structural Analysis
Caption: Integrated workflow combining multiple techniques for this compound characterization.
Protocol 3: Sedimentation Velocity by Analytical Ultracentrifugation (SV-AUC)
-
Sample Preparation: Prepare the purified this compound sample at various concentrations (e.g., 0.1 to 1.0 mg/mL) in a well-defined buffer. Also prepare an identical buffer sample for reference.
-
Cell Assembly: Load the sample and reference buffer into a two-sector AUC cell.
-
Centrifugation: Place the cell in the AUC rotor and centrifuge at high speed (e.g., 40,000 - 50,000 rpm). The instrument's optical system (UV/Vis absorbance or interference) will monitor the movement of the protein boundary over time.[17][18]
-
Data Analysis:
-
Use specialized software (e.g., SEDFIT) to analyze the raw sedimentation data.
-
This analysis yields a distribution of sedimentation coefficients (s-values). The major peak corresponds to the primary species in solution.
-
The sedimentation coefficient, along with the frictional ratio (f/f₀), provides information about the mass and shape of the molecule.[15][16]
-
By comparing the experimentally derived molecular weight to the monomeric molecular weight, the oligomeric state can be determined.
-
Quantitative Data: Hydrodynamic Properties of Phasins
| This compound Protein | Source Organism | Sedimentation Coefficient (s) | Frictional Ratio (f/f₀) | Deduced Oligomeric State | Technique | Reference |
| PhaF | P. putida KT2440 | 3.4 ± 0.1 S | 2.3 | Tetramer (highly elongated) | SV-AUC | [15][16] |
| PhaPAh | A. hydrophila | - | - | Tetramer | Biochemical/Diffraction Analysis | [3] |
| PhaPAz | Azotobacter sp. FA8 | - | - | Non-monomeric (estimated ~9 monomers) | Size Exclusion Chromatography | [19] |
High-Resolution 3D Structure Determination
To understand the precise molecular interactions of phasins, atomic-resolution 3D structures are required. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.[20][21]
Experimental Workflow: X-ray Crystallography
Caption: Step-by-step workflow for determining a protein's 3D structure via X-ray crystallography.
Protocol 4: X-ray Crystallography of a this compound Protein
-
Crystallization:
-
Concentrate the purified this compound protein to >10 mg/mL. The protein solution should be monodisperse, as confirmed by Dynamic Light Scattering (DLS).[3]
-
Screen a wide range of crystallization conditions (precipitants, pH, salts, additives) using high-throughput robotic methods (e.g., sitting-drop or hanging-drop vapor diffusion).[3]
-
Optimize initial "hit" conditions to grow large, single, well-ordered crystals.
-
-
Data Collection:
-
Harvest a suitable crystal and soak it in a cryo-protectant solution before flash-cooling in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination:
-
Process the diffraction data to determine spot intensities and unit cell parameters.
-
Solve the "phase problem" to obtain initial electron density maps.[21] This can be done using methods like Molecular Replacement (if a homologous structure exists) or anomalous scattering (if heavy atoms are incorporated).[21][22]
-
Build an atomic model of the this compound into the electron density map using computational software.
-
Refine the model against the experimental data to improve its accuracy and agreement with known chemical principles.
-
Quantitative Data: Crystallographic Parameters for PhaPAh
| Parameter | Value |
| Source Organism | Aeromonas hydrophila 4AK4 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Parameters | a = 80.8 Å, b = 108.9 Å, c = 134.4 Å |
| Resolution | 2.8 Å |
| Molecules per Asymmetric Unit | 2 tetramers |
(Data from Chen et al., 2006)[3]
Protocol 5: General NMR Spectroscopy for this compound Structure
-
Isotope Labeling: Express and purify the this compound protein in minimal media supplemented with ¹⁵N and ¹³C isotopes (e.g., ¹⁵NH₄Cl and ¹³C-glucose). This is necessary for resolving the many overlapping signals in the NMR spectra of proteins.[23]
-
NMR Data Acquisition:
-
Prepare a concentrated, stable sample (~0.5-1.0 mM) of the labeled protein in a suitable NMR buffer.
-
Acquire a series of multidimensional NMR experiments (e.g., 2D ¹H-¹⁵N HSQC, 3D HNCA, HNCO, HNCACB, etc.) on a high-field NMR spectrometer. The ¹H-¹⁵N HSQC spectrum serves as a "fingerprint" of the protein, with one peak for each backbone amide and some side chains.[23]
-
-
Data Analysis and Structure Calculation:
-
Assignment: Assign the chemical shifts from the spectra to specific atoms in the protein sequence.
-
Constraint Generation: Acquire Nuclear Overhauser Effect (NOE) spectra (e.g., 3D ¹⁵N-edited NOESY), which provide through-space distance constraints between protons that are close to each other (< 5 Å).
-
Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance constraints.
-
Validation: The final ensemble of structures is validated for quality and agreement with the experimental data.
-
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization and initial X-ray analysis of polyhydroxyalkanoate granule-associated protein from Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. halolabs.com [halolabs.com]
- 11. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. A this compound with Many Faces: Structural Insights on PhaP from Azotobacter sp. FA8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Family of Intrinsically Disordered Proteins: Structural Characterization of the Major this compound PhaF from Pseudomonas putida KT2440 | PLOS One [journals.plos.org]
- 16. A New Family of Intrinsically Disordered Proteins: Structural Characterization of the Major this compound PhaF from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical ultracentrifugation - Wikipedia [en.wikipedia.org]
- 18. Modern analytical ultracentrifugation in protein science: A tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. youtube.com [youtube.com]
- 23. biopharminternational.com [biopharminternational.com]
Quantifying Phasin Expression Levels: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phasins are a class of small, amphiphilic proteins that coat the surface of polyhydroxyalkanoate (PHA) granules in various microorganisms. These proteins play a crucial role in PHA biosynthesis, granule formation, and metabolism. The quantification of phasin expression levels is essential for understanding the regulation of PHA production, optimizing microbial strains for bioplastic manufacturing, and developing novel drug delivery systems that utilize PHA nanoparticles. This document provides detailed application notes and protocols for the accurate quantification of this compound expression at both the protein and gene levels.
I. Quantification of this compound Protein Expression
Several well-established techniques can be employed to quantify the amount of this compound protein in a sample. The choice of method will depend on factors such as the required sensitivity, specificity, and throughput, as well as the availability of specific antibodies.
A. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Densitometry
SDS-PAGE is a fundamental technique for separating proteins based on their molecular weight. When coupled with densitometric analysis of protein bands stained with Coomassie Brilliant Blue or other dyes, it can provide a semi-quantitative estimation of this compound protein levels.
Experimental Protocol: SDS-PAGE for this compound Quantification
-
Sample Preparation (from bacterial culture):
-
Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Gel Electrophoresis:
-
Prepare protein samples by mixing a defined amount of total protein (e.g., 20-30 µg) with 2X Laemmli sample buffer and boiling for 5 minutes at 95°C.
-
Load the samples and a pre-stained protein ladder onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target this compound).
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Densitometry:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Image the gel using a gel documentation system.
-
Quantify the intensity of the this compound protein band using image analysis software such as ImageJ.[1] Normalize the band intensity to a loading control (e.g., a housekeeping protein or total protein loaded).
-
Data Presentation: Densitometric Analysis of this compound Expression
| Sample Condition | Total Protein Loaded (µg) | This compound Band Intensity (Arbitrary Units) | Normalized this compound Expression |
| Control | 25 | 50,000 | 1.0 |
| Condition A | 25 | 75,000 | 1.5 |
| Condition B | 25 | 25,000 | 0.5 |
Experimental Workflow for SDS-PAGE and Densitometry
Caption: Workflow for this compound quantification by SDS-PAGE and densitometry.
B. Western Blotting
Western blotting offers higher specificity and sensitivity compared to SDS-PAGE with Coomassie staining, as it utilizes antibodies to detect the target this compound protein. This method is suitable for both semi-quantitative and quantitative analysis.
Experimental Protocol: Western Blotting for this compound Quantification
-
SDS-PAGE and Protein Transfer:
-
Perform SDS-PAGE as described in the previous section.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][3]
-
Incubate the membrane with a primary antibody specific to the this compound protein overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensity using image analysis software. Normalize the this compound signal to a loading control.
-
Data Presentation: Western Blot Analysis of this compound Expression
| Condition | This compound Band Intensity (Chemiluminescence Units) | Loading Control Intensity | Normalized this compound Level |
| Wild-Type | 120,000 | 150,000 | 0.8 |
| Mutant A | 30,000 | 145,000 | 0.21 |
| Overexpression Strain | 500,000 | 155,000 | 3.23 |
Experimental Workflow for Western Blotting
Caption: Workflow for this compound quantification by Western blotting.
C. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that provides a highly sensitive and quantitative measurement of a specific protein in a sample. A sandwich ELISA format is commonly used for quantifying this compound protein levels.
Experimental Protocol: Sandwich ELISA for this compound Quantification
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the this compound protein, diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).
-
-
Blocking:
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBST).[5]
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Add prepared protein samples and a serial dilution of a known concentration of purified this compound protein (for the standard curve) to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add a detection antibody (also specific for the this compound protein, but recognizing a different epitope than the capture antibody) conjugated to an enzyme (e.g., HRP).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add the enzyme substrate (e.g., TMB for HRP) to the wells and incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Data Presentation: ELISA Quantification of this compound
| Sample ID | Absorbance at 450 nm | This compound Concentration (ng/mL) |
| Standard 1 (100 ng/mL) | 1.85 | 100 |
| Standard 2 (50 ng/mL) | 1.20 | 50 |
| Standard 3 (25 ng/mL) | 0.75 | 25 |
| Standard 4 (12.5 ng/mL) | 0.40 | 12.5 |
| Blank | 0.10 | 0 |
| Sample 1 | 0.95 | 38.5 |
| Sample 2 | 0.55 | 18.2 |
D. Mass Spectrometry (MS)
Mass spectrometry-based proteomics offers a highly accurate and sensitive method for both relative and absolute quantification of proteins.[6][7][8] For absolute quantification, a common approach involves the use of isotopically labeled internal standards, such as the AQUA (Absolute QUantification of Proteins) strategy.[9]
Experimental Protocol: Absolute Quantification of this compound by MS
-
Sample Preparation:
-
Extract total protein from bacterial cells as previously described.
-
Spike a known amount of a heavy isotope-labeled synthetic peptide corresponding to a unique tryptic peptide of the target this compound protein into the protein extract.
-
Perform in-solution or in-gel tryptic digestion of the protein mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method to specifically detect and quantify the native (light) this compound peptide and the spiked-in (heavy) standard peptide.
-
-
Data Analysis:
-
Calculate the ratio of the peak areas of the endogenous (light) peptide to the internal standard (heavy) peptide.
-
Determine the absolute amount of the this compound protein in the original sample based on the known concentration of the spiked-in heavy peptide.
-
Data Presentation: Absolute Quantification of this compound by Mass Spectrometry
| Condition | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | This compound Amount (fmol) |
| Control | 1.5 x 10⁶ | 2.0 x 10⁶ | 0.75 | 75 |
| Treated | 4.5 x 10⁶ | 2.0 x 10⁶ | 2.25 | 225 |
II. Quantification of this compound Gene Expression
Quantifying the transcript levels of this compound-encoding genes provides insights into the transcriptional regulation of this compound expression.
A. Quantitative Real-Time PCR (qPCR)
qPCR is the gold standard for accurate and sensitive quantification of gene expression.[10]
Experimental Protocol: qPCR for this compound Gene Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from bacterial cells using a commercial RNA extraction kit or a Trizol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Design and validate qPCR primers specific to the this compound gene of interest and a reference (housekeeping) gene.
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for the this compound gene and the reference gene in each sample.
-
Calculate the relative expression of the this compound gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Data Presentation: Relative Quantification of this compound Gene Expression by qPCR
| Sample | This compound Gene Ct | Reference Gene Ct | ΔCt (this compound - Ref) | ΔΔCt | Fold Change (2⁻ΔΔCt) |
| Control | 25.2 | 18.5 | 6.7 | 0 | 1.0 |
| Condition X | 23.1 | 18.6 | 4.5 | -2.2 | 4.6 |
| Condition Y | 26.8 | 18.4 | 8.4 | 1.7 | 0.3 |
Experimental Workflow for qPCR
Caption: Workflow for this compound gene expression analysis by qPCR.
III. Reporter Gene Assays for this compound Expression
Reporter gene assays, such as those using Green Fluorescent Protein (GFP), provide a powerful tool for monitoring this compound expression in real-time and at the single-cell level.[11][12]
A. This compound-GFP Fusion Proteins
By creating a translational fusion of the this compound gene with a reporter gene like gfp, the expression and localization of the this compound protein can be visualized and quantified by fluorescence.
Experimental Protocol: this compound-GFP Fusion for Expression Analysis
-
Construction of the Reporter Plasmid:
-
Clone the this compound gene in-frame with the gfp gene in an appropriate expression vector. The promoter of the this compound gene can be included to study its regulation.
-
Transform the resulting plasmid into the host organism (e.g., E. coli or the native PHA-producing strain).
-
-
Cultivation and Induction:
-
Cultivate the recombinant strain under conditions that induce this compound expression.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and GFP fluorescence using a fluorometer or a microplate reader.
-
-
Quantification of Fluorescence:
-
Measure the fluorescence intensity of the cell culture at appropriate excitation and emission wavelengths for GFP (e.g., 488 nm excitation, 509 nm emission).
-
Normalize the fluorescence intensity to the cell density (e.g., fluorescence units per OD unit).
-
Data Presentation: this compound-GFP Reporter Assay
| Time (hours) | Cell Density (OD₆₀₀) | Fluorescence Intensity (RFU) | Normalized Fluorescence (RFU/OD₆₀₀) |
| 0 | 0.1 | 50 | 500 |
| 4 | 0.8 | 800 | 1000 |
| 8 | 2.5 | 5000 | 2000 |
| 12 | 4.2 | 12600 | 3000 |
IV. Regulation of this compound Expression
In many PHA-producing bacteria, the expression of this compound genes is tightly regulated. A common regulatory mechanism involves a repressor protein, PhaR.[6][11][13][14]
Signaling Pathway of PhaR-mediated this compound Regulation
Caption: Regulation of this compound expression by the PhaR repressor.
Under conditions where PHA is not being synthesized, the PhaR protein acts as a repressor by binding to the promoter region of the this compound gene, thereby blocking its transcription.[6][15] When the cell begins to accumulate PHA, PhaR exhibits a higher affinity for the PHA granules and is sequestered away from the this compound gene promoter. This relieves the repression and allows for the expression of this compound proteins, which then coat the newly formed PHA granules.[6][14] This elegant regulatory mechanism ensures that phasins are only produced when they are needed.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for researchers to accurately quantify this compound expression levels. The choice of method will depend on the specific research question and available resources. By employing these techniques, scientists and drug development professionals can gain valuable insights into the role of phasins in PHA metabolism and leverage this knowledge for various biotechnological and biomedical applications.
References
- 1. youtube.com [youtube.com]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Protein analysis SDS PAGE [qiagen.com]
- 4. origene.com [origene.com]
- 5. fn-test.com [fn-test.com]
- 6. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A quantitative PCR approach for quantification of functional genes involved in the degradation of polycyclic aromatic hydrocarbons in contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uni-marburg.de [uni-marburg.de]
- 9. The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP this compound to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidating regulation of polyhydroxyalkanoate metabolism in Ralstonia eutropha: Identification of transcriptional regulators from this compound and depolymerase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Repressor Protein, PhaR, Regulates Polyhydroxyalkanoate (PHA) Synthesis via Its Direct Interaction with PHA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Assays of Phasin Chaperone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasins are a class of proteins primarily associated with polyhydroxyalkanoate (PHA) granules in various bacteria. Beyond their structural role in stabilizing these granules, emerging evidence has revealed a fascinating secondary function for some phasins: molecular chaperone activity.[1][2][3] This chaperone-like function allows them to assist in the proper folding of other proteins, prevent their aggregation under stress conditions, and even facilitate the refolding of denatured proteins.[2][3] This newfound role opens up exciting possibilities for their application in biotechnology and drug development, particularly in protein stabilization and production.
This document provides detailed application notes and protocols for key in vitro assays designed to characterize the chaperone activity of phasins. The methodologies described focus on the well-characterized phasin, PhaP, from Azotobacter sp. FA8, which has been shown to exhibit robust chaperone-like functions in vitro.[2][3]
Key In Vitro Assays for this compound Chaperone Activity
The chaperone activity of phasins can be assessed through a series of well-established in vitro assays that measure their ability to interact with and stabilize substrate proteins. The primary assays include:
-
Thermal Aggregation Prevention Assay: This assay evaluates the ability of a this compound to prevent the heat-induced aggregation of a model substrate protein, such as citrate (B86180) synthase.
-
Protein Refolding Assay: This assay measures the capacity of a this compound to assist in the refolding of a chemically denatured substrate protein back to its active conformation.
-
Substrate Binding Assay: This assay aims to characterize the direct interaction between the this compound and its substrate proteins.
These assays provide quantitative data to determine the efficacy of a this compound's chaperone function and can be adapted for high-throughput screening of this compound variants or small molecules that may modulate this activity.
Data Presentation
The following tables summarize the expected quantitative data from the described assays. The values presented are illustrative and based on the chaperone activity of PhaP from Azotobacter sp. FA8 as documented in the literature.
Table 1: Thermal Aggregation Prevention of Citrate Synthase by this compound
| This compound Concentration (µM) | Substrate:this compound Molar Ratio | Prevention of Aggregation (%) |
| 0 (Control) | - | 0 |
| 0.1 | 1:0.5 | 25 |
| 0.2 | 1:1 | 50 |
| 0.4 | 1:2 | 85 |
| 0.8 | 1:4 | 95 |
Table 2: this compound-Assisted Refolding of Chemically Denatured Citrate Synthase
| This compound Presence | Refolding Time (minutes) | Enzyme Activity Recovery (%) |
| Without this compound | 60 | 15 |
| With this compound (1:2 molar ratio) | 60 | 65 |
Table 3: Substrate Binding Affinity of this compound (Illustrative)
| Substrate Protein | Binding Affinity (Kd) (µM) |
| Denatured Citrate Synthase | 5.2 |
| Misfolded Protein X | 10.8 |
| Native Protein Y | > 100 (No significant binding) |
Experimental Protocols
Thermal Aggregation Prevention Assay
This protocol details the methodology to assess the ability of a this compound to prevent the thermal aggregation of a model substrate, citrate synthase (CS).
Materials:
-
Purified this compound protein
-
Citrate Synthase (from porcine heart)
-
HEPES buffer (40 mM, pH 7.5)
-
Spectrophotometer with temperature control
Protocol:
-
Prepare a 0.2 µM solution of citrate synthase in 40 mM HEPES buffer (pH 7.5).
-
Prepare a series of this compound solutions at different concentrations in the same buffer.
-
In a quartz cuvette, mix the citrate synthase solution with either buffer (control) or the this compound solutions to achieve the desired substrate-to-phasin molar ratios (e.g., 1:0, 1:0.5, 1:1, 1:2, 1:4).
-
Place the cuvette in a spectrophotometer equipped with a temperature-controlled cell holder pre-heated to 45°C.
-
Monitor the aggregation of citrate synthase by measuring the increase in light scattering at 360 nm over a period of 60 minutes, taking readings every minute.
-
The percentage of aggregation prevention is calculated using the following formula: % Prevention = [1 - (Scattering with this compound / Scattering without this compound)] * 100
Protein Refolding Assay
This protocol describes how to measure the ability of a this compound to assist in the refolding of chemically denatured citrate synthase.
Materials:
-
Purified this compound protein
-
Citrate Synthase
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl, pH 8.0
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 10 mM MgCl2
-
Assay Buffer for CS activity: 100 mM Tris-HCl, pH 8.0, 0.1 mM DTNB, 0.3 mM acetyl-CoA, 0.5 mM oxaloacetate
-
Spectrophotometer
Protocol:
-
Denature citrate synthase by incubating a 10 µM solution in Denaturation Buffer for 2 hours at room temperature.
-
Initiate refolding by diluting the denatured CS 100-fold into the Refolding Buffer to a final concentration of 0.1 µM. Perform this in the presence and absence of the this compound protein at a desired molar ratio (e.g., 1:2 CS to this compound).
-
Incubate the refolding mixtures at 25°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each refolding reaction.
-
Measure the enzymatic activity of the refolded citrate synthase by adding the aliquot to the Assay Buffer and monitoring the increase in absorbance at 412 nm, which corresponds to the reaction of DTNB with the free thiol of Coenzyme A released during the reaction.
-
Calculate the percentage of enzyme activity recovery relative to the activity of the same concentration of native citrate synthase.
Substrate Binding Assay (Qualitative - Pull-down)
This protocol provides a method to qualitatively assess the binding of a this compound to a denatured substrate protein.
Materials:
-
His-tagged purified this compound protein
-
Substrate protein (e.g., citrate synthase)
-
Ni-NTA agarose (B213101) beads
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM imidazole
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 250 mM imidazole
-
Denaturation Buffer (as in refolding assay)
-
SDS-PAGE analysis equipment
Protocol:
-
Equilibrate Ni-NTA agarose beads with Binding Buffer.
-
Incubate the His-tagged this compound with the equilibrated beads for 1 hour at 4°C with gentle rotation to immobilize the this compound.
-
Wash the beads with Wash Buffer to remove any unbound this compound.
-
Denature the substrate protein as described in the refolding assay protocol.
-
Dilute the denatured substrate into the Binding Buffer.
-
Add the denatured substrate to the this compound-bound beads and incubate for 2 hours at 4°C with gentle rotation. Use beads without this compound as a negative control.
-
Wash the beads extensively with Wash Buffer to remove unbound substrate.
-
Elute the this compound and any bound substrate from the beads using the Elution Buffer.
-
Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to visualize the co-elution of the substrate with the this compound.
Visualizations
Caption: Proposed mechanism of this compound chaperone activity.
Caption: Workflow for the thermal aggregation prevention assay.
Caption: Workflow for the protein refolding assay.
References
Engineering Phasins for Novel Biotechnological Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of engineered phasin proteins in various biotechnological applications. Phasins, naturally occurring proteins found on the surface of polyhydroxyalkanoate (PHA) granules in bacteria, possess a unique amphiphilic nature that allows them to be engineered for tasks such as protein purification, targeted drug delivery, and biocatalysis.
Application Note: High-Yield Recombinant Protein Purification Using a Self-Cleaving this compound-Intein Tag
This protocol describes a cost-effective method for purifying recombinant proteins by utilizing an in-vivo-produced affinity matrix composed of polyhydroxybutyrate (B1163853) (PHB) granules. A fusion protein consisting of the target protein, a pH-sensitive self-cleaving intein, and a PHB-binding this compound is expressed in E. coli. The this compound tag facilitates the binding of the fusion protein to the co-expressed PHB granules, which can then be easily separated from the cell lysate by centrifugation. A simple pH shift induces the self-cleavage of the intein, releasing the pure target protein.
Quantitative Data
| Parameter | Value | Reference |
| Protein Yield | 35-40 µg of purified protein per mL of liquid cell culture | [1] |
| Purity | >95% | [2] |
| Binding pH | 8.5 | [3][4] |
| Cleavage pH | 6.2 - 6.5 | [4] |
| Cleavage Time | 16-24 hours | [4][5] |
| Cleavage Temperature | 4 - 25 °C (room temperature) | [3][5] |
Experimental Workflow
Caption: Workflow for this compound-intein based protein purification.
Experimental Protocol
Materials:
-
E. coli strain capable of producing PHB (e.g., harboring a plasmid with the phbCAB genes).
-
Expression vector containing the this compound-intein-target protein fusion construct.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme).
-
Wash Buffer (50 mM Tris-HCl pH 8.5, 500 mM NaCl).
-
Cleavage Buffer (50 mM Tris-HCl pH 6.2, 500 mM NaCl).
Procedure:
-
Expression:
-
Co-transform the E. coli host strain with the PHB synthesis plasmid and the this compound-intein-target protein expression plasmid.
-
Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 0.1-1 mM) and incubate for 16-24 hours at a reduced temperature (e.g., 18-25°C) to promote proper folding and PHB accumulation.
-
-
PHB Granule Isolation and Washing:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the PHB granules with the bound fusion protein.[6]
-
Discard the supernatant. Resuspend the pellet in Wash Buffer (pH 8.5) and centrifuge again. Repeat this wash step two more times to remove non-specifically bound proteins.
-
-
Intein Cleavage and Protein Elution:
-
Resuspend the washed pellet in Cleavage Buffer (pH 6.2).
-
Incubate at room temperature for 16-24 hours with gentle agitation to allow for intein self-cleavage.[5]
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the PHB granules and the cleaved this compound-intein tag.
-
Carefully collect the supernatant containing the purified target protein.
-
Application Note: this compound-Functionalized Nanoparticles for Targeted Drug Delivery
This section describes the preparation of this compound-functionalized Poly(lactic-co-glycolic acid) (PLGA) or PHA nanoparticles for targeted drug delivery. The amphiphilic nature of phasins allows them to coat the surface of hydrophobic nanoparticles, providing a scaffold for the attachment of targeting ligands. This example focuses on the encapsulation of the chemotherapeutic drug Doxorubicin.
Quantitative Data
| Parameter | Value | Reference |
| Drug Loading Content (DLC) | Typically < 30% for PHA nanoparticles | [7] |
| Drug Loading Efficiency (DLE) | Varies significantly with formulation (e.g., 25.5% to 44.8% for Doxorubicin in PLGA NPs) | [8] |
| Nanoparticle Size | 100 - 250 nm | [9][10] |
Experimental Workflow
Caption: Workflow for preparing this compound-functionalized drug delivery nanoparticles.
Experimental Protocol
Materials:
-
PLGA or PHA polymer.
-
Doxorubicin hydrochloride.
-
Dichloromethane (DCM) or Chloroform.
-
Polyvinyl alcohol (PVA) or Bovine Serum Albumin (BSA) as a stabilizer.
-
Purified this compound or this compound-ligand fusion protein.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Preparation of Doxorubicin-Loaded Nanoparticles (Double Emulsion Solvent Evaporation Method):
-
Dissolve Doxorubicin in deionized water to form the inner aqueous phase (W1).
-
Dissolve PLGA or PHA in DCM to form the oil phase (O).
-
Emulsify W1 in O by sonication to form a primary water-in-oil (W/O) emulsion.
-
Add the primary emulsion to an aqueous solution of PVA or BSA (the external aqueous phase, W2) and homogenize at high pressure to form a double emulsion (W1/O/W2).[11]
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash several times with deionized water to remove residual PVA/BSA and unloaded drug, and then lyophilize.
-
-
Surface Functionalization with this compound:
-
Resuspend the lyophilized nanoparticles in PBS (pH 7.4).
-
Add the purified this compound or this compound-ligand fusion protein to the nanoparticle suspension.
-
Incubate for 1-2 hours at room temperature with gentle shaking to allow the this compound to adsorb onto the nanoparticle surface.
-
Centrifuge and wash the nanoparticles with PBS to remove any unbound this compound.
-
Resuspend the final this compound-functionalized, drug-loaded nanoparticles in a suitable buffer for in vitro or in vivo studies.
-
-
Quantification of Drug Loading:
-
Dissolve a known amount of lyophilized drug-loaded nanoparticles in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for the drug (e.g., 480 nm for Doxorubicin).
-
Calculate the drug concentration based on a standard curve.
-
Determine Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:[12]
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Application Note: this compound-Based Scaffolds for Enzyme Immobilization
This protocol outlines the use of phasins to immobilize enzymes onto PHA-based supports, such as electrospun nanofibers. This method enhances enzyme stability and reusability. The example provided is for the immobilization of a lipase (B570770).
Quantitative Data
| Parameter | Value | Reference |
| Enzyme Anchoring Capacity (Nanofibers vs. Granules) | 120-fold higher on nanofibers | [13] |
| Relative Activity (Immobilized vs. Free Enzyme) | 3- to 10-fold higher activity for immobilized enzyme | [13] |
| Immobilization pH | Neutral pH (e.g., 7.0-7.4) | [14] |
Logical Relationship Diagram
Caption: Logical relationship for this compound-mediated enzyme immobilization.
Experimental Protocol
Materials:
-
PHA electrospun nanofibers.
-
Purified this compound-lipase fusion protein.
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4).
-
Blocking solution (e.g., 1% BSA in phosphate buffer).
-
Substrate for lipase activity assay (e.g., p-nitrophenyl palmitate).
Procedure:
-
Preparation of PHA Support:
-
Place the PHA nanofibers in a suitable container (e.g., a well of a microplate).
-
Wash the nanofibers with ethanol (B145695) and then sterile deionized water to ensure cleanliness.
-
-
Enzyme Immobilization:
-
Incubate the nanofibers with a blocking solution for 1 hour at room temperature to prevent non-specific binding.
-
Wash the nanofibers three times with phosphate buffer.
-
Add a solution of the purified this compound-lipase fusion protein to the nanofibers and incubate for 2-4 hours at room temperature with gentle agitation.
-
Wash the nanofibers extensively with phosphate buffer to remove any unbound fusion protein.
-
-
Activity Assay of Immobilized Enzyme:
-
Prepare a solution of the lipase substrate (e.g., p-nitrophenyl palmitate in a suitable buffer).
-
Add the substrate solution to the nanofibers with the immobilized enzyme.
-
Incubate at the optimal temperature for the enzyme.
-
Measure the product formation over time using a spectrophotometer (e.g., absorbance at 410 nm for p-nitrophenol).
-
Calculate the specific activity of the immobilized enzyme and compare it to the free enzyme.
-
Application Note: Engineering this compound Expression to Alter PHA Copolymer Composition
This application note describes a method to alter the monomer composition of PHA copolymers by replacing a native this compound gene with a this compound from a different bacterial species in Cupriavidus necator. This can be used to tailor the material properties of the resulting bioplastic.
Quantitative Data
| Parameter | Before Engineering (Native PhaP1) | After Engineering (PhaP from A. caviae) | Reference |
| 3-Hydroxyhexanoate (3HHx) mol% in P(3HB-co-3HHx) | 10.5 mol% | 17.2 mol% | [15] |
Experimental Workflow
Caption: Workflow for engineering PHA composition via this compound gene replacement.
Experimental Protocol
Materials:
-
Cupriavidus necator H16 strain.
-
E. coli S17-1 for conjugation.
-
Suicide vector (e.g., pLO3).
-
Appropriate antibiotics for selection.
-
Media for bacterial growth (e.g., LB for E. coli, TSB for C. necator).
-
Media for PHA production (e.g., nitrogen-limited mineral salts medium with a suitable carbon source like fructose (B13574) or soybean oil).
Procedure:
-
Constructing the Gene Replacement Vector:
-
Amplify by PCR the upstream and downstream homologous regions of the target this compound gene (e.g., phaP1) from the C. necator genome.
-
Amplify the replacement this compound gene from the donor organism (e.g., A. caviae).
-
Clone the three fragments (upstream arm, replacement gene, downstream arm) into the suicide vector.
-
-
Chromosomal Gene Replacement:
-
Transform the final construct into E. coli S17-1.
-
Perform biparental mating between the E. coli donor and C. necator recipient.[16]
-
Select for single-crossover transconjugants on selective agar (B569324) plates.
-
Induce the second crossover event by growing the single-crossover mutants in non-selective medium and then plating on medium containing a counter-selective agent (e.g., sucrose (B13894) if the suicide vector contains a sacB gene).
-
Screen the resulting colonies by PCR to identify the clones where the native this compound gene has been replaced by the new this compound gene.
-
Confirm the gene replacement by sequencing the PCR product.
-
-
PHA Production and Analysis:
-
Cultivate the engineered C. necator strain in a nitrogen-limited medium with a suitable carbon source to induce PHA accumulation.
-
Harvest the cells and lyophilize them.
-
Perform methanolysis on the dried cells to convert the PHA into its constituent methyl ester monomers.
-
Analyze the methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the monomer composition of the PHA.[13][17][18][19]
-
References
- 1. PHB-intein-mediated protein purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Intein Applications: From Protein Purification and Labeling to Metabolic Control Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Evolution of Intein-Based Affinity Methods as Reflected in 30 years of Patent History [frontiersin.org]
- 5. ijbiotech.com [ijbiotech.com]
- 6. Proteins from PHB granules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Polyhydroxyalkanoate Nanocarriers for Effective Drug Delivery: An Overview and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 11. Surface modification of doxorubicin-loaded nanoparticles based on polydopamine with pH-sensitive property for tumor targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High drug-loading nanomedicines: progress, current status, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid analysis of polyhydroxyalkanoate contents and its monomer compositions by pyrolysis-gas chromatography combined with mass spectrometry (Py-GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Controllable intein splicing and N-terminal cleavage at mesophilic temperatures [frontiersin.org]
- 16. Engineering Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 18. tandfonline.com [tandfonline.com]
- 19. Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Phasin Surface Display Systems for Enzyme Immobilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phasin surface display represents a robust and efficient method for the immobilization of enzymes, offering significant advantages in biocatalysis, diagnostics, and drug development. This technology utilizes this compound proteins, which naturally bind to polyhydroxyalkanoate (PHA) granules, as anchors to display enzymes on the surface of these biocompatible and biodegradable beads. This in vivo immobilization strategy simplifies purification, enhances enzyme stability, and allows for easy separation and reuse of the biocatalyst. This document provides detailed application notes, experimental protocols, and performance data for the immobilization of enzymes using this compound surface display systems.
Principle of this compound Surface Display
The system is based on the creation of a fusion protein consisting of the target enzyme and a this compound protein, typically PhaP or the N-terminal domain of PhaF. This fusion construct is expressed in a bacterial host capable of producing PHA granules. During cellular growth and PHA synthesis, the this compound portion of the fusion protein naturally anchors the enzyme to the surface of the nascent PHA granules. The resulting enzyme-decorated PHA granules can then be easily harvested from the cell lysate.
Applications
This compound surface display systems are versatile and can be applied in various fields:
-
Biocatalysis: Immobilized enzymes exhibit enhanced stability and can be easily recovered and reused, making them ideal for industrial-scale biocatalytic processes.
-
Drug Development: Immobilized enzymes can be used in high-throughput screening assays for drug discovery and lead optimization.
-
Biosensors: Enzymes immobilized on PHA beads can be integrated into biosensor devices for the detection of specific analytes.
-
Bioremediation: Immobilized enzymes with degradative capabilities can be used for the breakdown of environmental pollutants.
Quantitative Data Summary
The following tables summarize the quantitative data on the immobilization of organophosphorus hydrolase (OPH) using a this compound (PhaP) surface display system compared to a PHA synthase (PhaC) fusion and the free enzyme.
Table 1: Catalytic Efficiency of Free and Immobilized Organophosphorus Hydrolase (OPAA4301) [1]
| Enzyme Form | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |
| Free OPAA4301 | 3.0 ± 0.526 | 3.203 ± 0.929 | 935 ± 89 |
| PhaC-OPAA4301 | 11.904 ± 3.893 | 6.188 ± 2.490 | 1924 ± 112 |
| PhaP-OPAA4301 | 11.223 ± 1.752 | 6.116 ± 1.299 | 1835 ± 98 |
Table 2: Stability and Reusability of Immobilized Organophosphorus Hydrolase (OPAA4301) [1]
| Enzyme Form | Optimal pH | pH Stability Range | Optimal Temperature (°C) | Reusability (retained activity after 10 cycles) |
| PhaC-OPAA4301 | 8.5 | 3.0 - 11.0 | 55 | > 80% |
| PhaP-OPAA4301 | 8.5 | 3.0 - 11.0 | 55 | > 80% |
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo immobilization of an enzyme using a this compound surface display system.
Caption: Experimental workflow for this compound-mediated enzyme immobilization.
Experimental Protocols
Protocol 1: Construction of this compound-Enzyme Fusion Plasmids
This protocol describes the cloning of a target enzyme gene in frame with a this compound gene (e.g., phaP) into an expression vector.
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase
-
pET expression vector (or similar)
-
Competent E. coli DH5α cells
-
LB agar (B569324) plates and broth with appropriate antibiotics
-
DNA purification kits
-
Primers for PCR amplification of the target enzyme and this compound genes
Procedure:
-
Primer Design: Design primers for the amplification of the target enzyme gene and the this compound gene. The primers should include appropriate restriction sites for cloning into the expression vector. Ensure that the genes will be in the correct reading frame to generate a fusion protein.
-
PCR Amplification: Amplify the target enzyme and this compound genes using PCR with a high-fidelity DNA polymerase.
-
Vector and Insert Preparation: Digest the expression vector and the PCR products with the selected restriction enzymes. Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.
-
Colony PCR and Plasmid Purification: Screen colonies by PCR to identify those with the correct insert. Culture positive colonies and purify the plasmid DNA.
-
Sequence Verification: Verify the sequence of the fusion construct by DNA sequencing to ensure that the genes are in the correct orientation and reading frame.
Protocol 2: Expression of this compound-Enzyme Fusion and Production of PHA Granules
This protocol details the expression of the this compound-enzyme fusion protein and the in vivo formation of enzyme-decorated PHA granules.
Materials:
-
Recombinant plasmid containing the this compound-enzyme fusion construct
-
Competent E. coli strain harboring the PHA synthesis pathway genes (e.g., from Cupriavidus necator)
-
LB broth with appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction
-
Carbon source for PHA production (e.g., glucose or gluconate)
Procedure:
-
Transformation: Transform the verified expression plasmid into the competent E. coli expression host.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture. Add the carbon source for PHA production.
-
Induction: Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 24-48 hours) to allow for protein expression and PHA granule accumulation.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,500 x g for 20 minutes at 4°C.[1]
Protocol 3: Purification of Enzyme-Immobilized PHA Granules
This protocol describes the isolation of the enzyme-decorated PHA granules from the bacterial cells.
Materials:
-
Harvested cell pellet
-
Phosphate (B84403) buffer (50 mM, pH 7.5)[1]
-
Glycerol solutions (88% and 44% v/v in phosphate buffer)[1]
-
Sonicator or French press
-
Ultracentrifuge
Procedure:
-
Cell Resuspension: Wash the cell pellet with phosphate buffer and resuspend in the same buffer.[1]
-
Cell Lysis: Disrupt the cells on ice using a sonicator or by passing them through a French press.[1][2]
-
Glycerol Gradient Preparation: Prepare a discontinuous glycerol gradient in an ultracentrifuge tube by carefully layering the 44% glycerol solution on top of the 88% glycerol solution.[1]
-
Loading Lysate: Carefully load the cell lysate on top of the glycerol gradient.[1]
-
Ultracentrifugation: Centrifuge the gradient at 100,000 x g for 3 hours at 4°C.[1] The PHA granules will form a white layer between the 44% and 88% glycerol layers.[1]
-
Granule Collection and Washing: Carefully collect the PHA granule layer using a pipette. Wash the collected granules by resuspending them in 10 volumes of phosphate buffer and centrifuging at 100,000 x g for 60 minutes at 4°C.[1]
-
Storage: Resuspend the final PHA granule pellet in a suitable buffer for storage, typically at 4°C.
Protocol 4: Enzyme Activity Assay
This protocol provides a general method for determining the activity of the immobilized enzyme. This example is for an organophosphorus hydrolase.
Materials:
-
Purified enzyme-immobilized PHA granules
-
Substrate solution (e.g., 0.5 mM paraoxon (B1678428) for organophosphorus hydrolase)[1]
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5, containing 0.1 mM MnCl₂)[1]
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a cuvette, add the substrate solution and assay buffer.
-
Initiate Reaction: Add a specific amount of the PHA granule suspension to the reaction mixture to start the reaction.[1]
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 55°C for 30 minutes for OPAA4301).[1]
-
Stop Reaction: Terminate the reaction, for example, by heating at 95°C for 10 minutes.[1]
-
Measurement: Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for the p-nitrophenol product of paraoxon hydrolysis).[1]
-
Calculation: Calculate the enzyme activity based on a standard curve of the product. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the key genetic components involved in the this compound surface display system.
Caption: Genetic and cellular components relationship in this compound display.
References
Application Notes and Protocols for Controlling PHA Granule Size and Number Using Phasins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. These biopolymers are attracting significant attention as sustainable alternatives to conventional plastics due to their biocompatibility and diverse material properties. The size and number of PHA granules within the bacterial cell are critical parameters that can influence the efficiency of PHA extraction, the overall yield, and the physicochemical properties of the resulting polymer.
Phasins are small, amphiphilic proteins that are the most abundant structural proteins found on the surface of PHA granules.[1][2][3] They play a crucial role in PHA metabolism, affecting not only the synthesis and accumulation of PHA but also the morphology of the granules.[2][3][4] By modulating the expression of phasin proteins, it is possible to control the number and size of PHA granules, offering a powerful tool for tailoring PHA production for specific applications in biotechnology and medicine. These applications include the development of drug delivery nanoparticles and scaffolds for tissue engineering.[5][6]
These application notes provide an overview of the role of phasins in controlling PHA granule size and number, summarize key quantitative data, and offer detailed protocols for researchers to investigate and manipulate these properties in their own work.
The Role of Phasins in PHA Granule Formation
Phasins act as a natural surfactant, forming a layer between the hydrophobic PHA core and the hydrophilic cytoplasm.[1][4] This protein layer stabilizes the granules, preventing them from coalescing into a single large inclusion.[7][8] The expression of phasins is often tightly regulated and coupled with PHA synthesis.[2][9] In many bacteria, a repressor protein, PhaR, controls this compound gene (phaP) expression.[8][9][10][11][12] In the absence of PHA, PhaR binds to the phaP promoter, repressing transcription. Upon initiation of PHA synthesis, PhaR is thought to bind to the newly formed PHA granules, thereby derepressing phaP transcription and allowing for the production of phasins.[8][11][12]
The manipulation of this compound expression levels has predictable effects on granule morphology:
-
Absence or Knockout of Phasins: Leads to the formation of fewer, much larger PHA granules, often a single large granule per cell. This can also lead to a decrease in the overall PHA yield.[8][13]
-
Overexpression of Phasins: Results in the production of a higher number of smaller PHA granules.[8][14]
This ability to control granule morphology is of significant interest for various biotechnological applications. For instance, a large number of small granules may be desirable for applications in drug delivery, while a single large granule might simplify downstream extraction processes.[5]
Quantitative Data on this compound-Mediated Control of PHA Granules
The following table summarizes quantitative data from various studies on the effect of this compound expression on PHA granule size and number.
| Organism | Genetic Modification | Effect on Granule Number | Effect on Granule Size | Effect on PHA Accumulation | Reference |
| Haloferax mediterranei | ΔphaP (this compound knockout) | Significantly lower; often a single granule per cell | Larger | Significantly reduced | [13] |
| Ralstonia eutropha | phaP mutant | One very large granule synthesized | Very large | Decreased | [8] |
| Ralstonia eutropha | phaP overexpression | Increased number of granules | Very small | - | [8] |
| Aeromonas hydrophila | phaPAh overexpression | More PHA granules | Reduced size | No significant change in yield, but increased 3HHx fraction | [14][15] |
| Escherichia coli (recombinant) | Expressing phaP1 | Increased number of granules | Smaller | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the role of phasins in controlling PHA granule size and number.
Protocol 1: Construction of this compound Gene Knockout and Overexpression Strains
This protocol describes the general steps for creating this compound gene knockout and overexpression mutants to study the effect on PHA granule morphology.
1.1. Gene Knockout (Deletion Mutant)
-
Objective: To create a bacterial strain lacking the this compound gene (phaP).
-
Method: Homologous recombination is a common method.
-
Construct a deletion vector:
-
Amplify the upstream and downstream flanking regions of the target phaP gene using PCR.
-
Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in the host strain) on either side of an antibiotic resistance cassette.
-
-
Transformation: Introduce the deletion vector into the wild-type bacterial strain via conjugation or electroporation.
-
Selection of Mutants:
-
Select for single-crossover events by plating on a medium containing the antibiotic for which resistance is conferred by the vector backbone.
-
Select for double-crossover events (successful gene replacement) by plating on a medium that selects against the vector backbone (e.g., containing sucrose (B13894) for sacB-based vectors) and for the antibiotic resistance cassette that replaced the gene.
-
-
Verification: Confirm the deletion of the phaP gene by PCR using primers that flank the gene and by sequencing.
-
1.2. Gene Overexpression
-
Objective: To create a bacterial strain that produces higher than normal levels of this compound protein.
-
Method:
-
Construct an expression vector:
-
Amplify the full phaP gene using PCR.
-
Clone the phaP gene into an expression vector under the control of a strong, inducible promoter (e.g., a lac promoter).[14]
-
-
Transformation: Introduce the expression vector into the wild-type bacterial strain.
-
Induction of Expression: Culture the recombinant strain under conditions suitable for growth and PHA production. Add the appropriate inducer (e.g., IPTG for a lac promoter) to induce the overexpression of the phaP gene.
-
Verification: Confirm the overexpression of the this compound protein by SDS-PAGE analysis of total cell protein or isolated PHA granules.[14]
-
Protocol 2: Cultivation for PHA Production
-
Objective: To grow bacterial strains under conditions that promote PHA accumulation for subsequent analysis.
-
Method:
-
Prepare a suitable growth medium for the specific bacterial strain.
-
Induce PHA accumulation by creating a nutrient limitation, typically of nitrogen, phosphorus, or oxygen, in the presence of an excess carbon source.[1]
-
For overexpression strains, add the inducer for the this compound gene at the appropriate time during cultivation.
-
Incubate the cultures under optimal temperature and agitation for a defined period (e.g., 48-96 hours).
-
Harvest cells by centrifugation for further analysis.
-
Protocol 3: Quantification of PHA Granule Size and Number using Transmission Electron Microscopy (TEM)
-
Objective: To visualize and measure the size and number of intracellular PHA granules.
-
Method:
-
Fixation: Fix the harvested bacterial cells (e.g., with glutaraldehyde (B144438) and osmium tetroxide).
-
Dehydration and Embedding: Dehydrate the fixed cells through a series of ethanol (B145695) washes and embed them in a resin (e.g., Spurr's resin).
-
Sectioning: Cut ultrathin sections of the embedded cells using an ultramicrotome.
-
Staining: Stain the sections with heavy metal stains (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.
-
Imaging: Observe the sections using a transmission electron microscope.
-
Image Analysis:
-
Capture images of a representative number of cells.
-
Use image analysis software (e.g., ImageJ) to count the number of granules per cell and measure their diameter.[17]
-
Statistically analyze the data to determine the average granule size and number for each strain.
-
-
Protocol 4: Quantification of PHA Content by Gas Chromatography (GC)
-
Objective: To determine the total amount of PHA accumulated by the cells.
-
Method: This is the gold standard for PHA quantification.[18]
-
Cell Lysis and Methanolysis:
-
Lyophilize (freeze-dry) a known weight of harvested cells.
-
Subject the dried cells to acidic methanolysis by heating in a mixture of chloroform (B151607), methanol, and sulfuric acid.[6][19] This process depolymerizes the PHA into its constituent 3-hydroxyalkanoate methyl esters.
-
-
Extraction: Extract the methyl esters into the chloroform phase.
-
GC Analysis:
-
Inject a sample of the chloroform phase into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or mass spectrometer (MS).
-
Use a standard curve prepared with known concentrations of purified PHA or 3-hydroxyalkanoate methyl ester standards to quantify the amount of PHA in the sample.
-
-
Calculation: Express the PHA content as a percentage of the cell dry weight (% CDW).
-
Visualizations
Caption: Experimental workflow for investigating this compound function.
Caption: Regulation of this compound expression by the PhaR repressor.
References
- 1. A Repressor Protein, PhaR, Regulates Polyhydroxyalkanoate (PHA) Synthesis via Its Direct Interaction with PHA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ncesr.unl.edu [ncesr.unl.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyhydroxyalkanoate Granules Are Complex Subcellular Organelles (Carbonosomes) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP this compound to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating regulation of polyhydroxyalkanoate metabolism in Ralstonia eutropha: Identification of transcriptional regulators from this compound and depolymerase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Three-dimensional label-free visualization and quantification of polyhydroxyalkanoates in individual bacterial cell in its native state - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Recombinant Phasin Expression and Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant phasin proteins.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed at very low levels. What are the possible causes and solutions?
Low expression levels of recombinant this compound can be attributed to several factors, including codon bias, toxicity of the protein to the host, or suboptimal expression conditions.
-
Codon Bias: The codon usage of the this compound gene might not be optimal for the expression host (e.g., E. coli).
-
Promoter Strength and Induction: The promoter used in the expression vector might be too weak, or the induction conditions may not be optimal.
-
Toxicity: Overexpression of some phasins can be toxic to the host cells, leading to poor growth and low protein yield.
-
Solution: Use a tightly regulated promoter to minimize basal expression before induction. Lowering the expression temperature after induction can also mitigate toxicity.[8]
-
Q2: My recombinant this compound is forming inclusion bodies. How can I improve its solubility?
Inclusion body formation is a common problem when overexpressing proteins in E. coli.[6] Phasins, being amphiphilic, can be prone to aggregation.[9]
-
Expression Temperature: High expression temperatures can lead to rapid protein synthesis and misfolding.
-
Fusion Partners: The recombinant this compound may benefit from a solubility-enhancing fusion partner.
-
Co-expression of Chaperones: The host cell's chaperone machinery may be overwhelmed by the high level of protein expression.
-
Solution: Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ/GrpE, to assist in the proper folding of the recombinant this compound. Some phasins themselves have chaperone-like activity which can be beneficial.[9]
-
-
Host Strain Selection: The choice of E. coli strain can impact protein solubility.
-
Solution: Use strains specifically engineered for improved protein folding, such as those that overexpress chaperones or have altered cytoplasmic environments.
-
Q3: I have purified my this compound from inclusion bodies, but it precipitates upon removal of the denaturant. What should I do?
This indicates that the refolding process is inefficient and the protein is re-aggregating.
-
Refolding Conditions: The buffer conditions for refolding are critical for obtaining soluble, active protein.
-
Solution: Optimize the refolding buffer by screening different pH values, temperatures, and the addition of additives like L-arginine, glycerol, or non-detergent sulfobetaines. A gradual removal of the denaturant through dialysis or rapid dilution is often necessary.
-
-
Presence of Reducing Agents: Improper formation of disulfide bonds (if any) can lead to misfolding and aggregation.
-
Solution: Include a redox shuffling system, such as a combination of reduced and oxidized glutathione, in the refolding buffer to facilitate correct disulfide bond formation.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low protein expression | Codon bias in the this compound gene. | Perform codon optimization of the gene for the expression host.[1][2][3][4][5] |
| mRNA instability. | Check the 5' and 3' untranslated regions of your transcript for sequences that might promote degradation. | |
| Protein is toxic to the host. | Use a tightly regulated promoter, lower the inducer concentration, and reduce the expression temperature.[7][8] | |
| Protein is in inclusion bodies | High expression rate and temperature. | Lower the expression temperature to 15-25°C after induction.[8][10][11] |
| Lack of proper folding assistance. | Co-express chaperones like GroEL/GroES. | |
| Intrinsic properties of the this compound. | Fuse the this compound to a solubility-enhancing tag like MBP or GST.[12][13][14] | |
| Protein precipitates after purification | Incorrect refolding buffer conditions. | Optimize refolding buffer (pH, additives like L-arginine). |
| Inefficient removal of denaturant. | Use a stepwise dialysis or a rapid dilution method for denaturant removal. | |
| Low yield of purified protein | Protein degradation by host proteases. | Use protease-deficient host strains and add protease inhibitors during purification. |
| Inefficient binding to the affinity column. | Ensure the affinity tag is accessible. For His-tags, perform a denaturation-renaturation step on the column. |
Data on Recombinant this compound Expression
Quantitative data on the expression and solubility of recombinant phasins can vary significantly depending on the specific this compound, the expression system used, and the experimental conditions. The following tables provide a summary of expected trends based on published literature.
Table 1: Effect of Expression Temperature on this compound Solubility
| Temperature (°C) | Typical Soluble Fraction (%) | Typical Inclusion Body Fraction (%) |
| 37 | 10 - 30 | 70 - 90 |
| 25 | 40 - 60 | 40 - 60 |
| 18 | 60 - 90 | 10 - 40 |
Note: These are generalized values. Actual solubility will depend on the specific this compound and expression conditions.[8][10][11]
Table 2: Effect of Fusion Tags on Recombinant this compound Yield and Solubility
| Fusion Tag | Typical Increase in Soluble Yield | Notes |
| MBP (Maltose Binding Protein) | 2 to 5-fold | Large tag (~42 kDa) that can enhance solubility and folding.[12] |
| GST (Glutathione S-Transferase) | 1.5 to 4-fold | Medium-sized tag (~26 kDa) that often improves solubility. |
| NusA | 2 to 6-fold | Large tag (~55 kDa) known to significantly enhance solubility.[14] |
| Thioredoxin (Trx) | 1.5 to 3-fold | Small tag (~12 kDa) that can also promote correct disulfide bond formation. |
Experimental Protocols
Protocol 1: Expression of Recombinant this compound in E. coli
-
Transformation: Transform the expression vector containing the this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired expression temperature (e.g., 18°C) and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture for 12-16 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Solubilization of this compound from Inclusion Bodies
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the cells on ice to ensure complete lysis.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The pellet contains the inclusion bodies.
-
Washing: Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with a high salt buffer (e.g., 1 M NaCl) to remove nonspecifically bound proteins.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[15][16][17][18] Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized sample at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured recombinant this compound.
Signaling Pathways and Experimental Workflows
Regulation of this compound Expression
In many PHA-producing bacteria, the expression of the major this compound gene (phaP) is regulated by a transcriptional repressor called PhaR.[19][20][21]
Caption: Regulation of this compound (phaP) expression by the PhaR repressor.
Experimental Workflow for Recombinant this compound Expression and Purification
Caption: Workflow for recombinant this compound expression and purification.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 3. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. | Semantic Scholar [semanticscholar.org]
- 4. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. efbpublic.org [efbpublic.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 17. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microbiologyresearch.org [microbiologyresearch.org]
Optimizing Phasin Purification Protocols: A Technical Support Center
For researchers, scientists, and drug development professionals working with phasin proteins, achieving high yield and purity is crucial for downstream applications. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound purification.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound purification experiments.
Low or No this compound Yield
Q: I am getting very low or no yield of my purified this compound protein. What are the possible causes and solutions?
A: Low or no yield is a common issue in protein purification. Here are several potential causes and corresponding troubleshooting steps:
-
Inefficient Cell Lysis: The first step to a successful purification is efficient release of the protein from the host cells.
-
Solution: Optimize your lysis method. For E. coli, sonication or high-pressure homogenization are generally effective. Ensure you are using a sufficient amount of lysis buffer and that the lysis is performed on ice to prevent protein degradation. Consider adding lysozyme (B549824) to your lysis buffer to aid in breaking down the bacterial cell wall.
-
-
Inclusion Body Formation: Phasins, like many overexpressed proteins, can form insoluble aggregates known as inclusion bodies.
-
Solution: If your this compound is in inclusion bodies, you will need to solubilize them using denaturants like urea (B33335) (6-8 M) or guanidinium (B1211019) hydrochloride (6 M). After solubilization, the protein must be refolded. This typically involves a gradual removal of the denaturant through dialysis or rapid dilution into a refolding buffer.
-
-
Poor Binding to Affinity Resin: If you are using an affinity-based method, such as the this compound's natural affinity for polyhydroxyalkanoate (PHA) beads, poor binding can drastically reduce yield.
-
Solution: Ensure your binding buffer conditions are optimal. This includes pH, salt concentration, and the absence of interfering substances. For this compound binding to PHA beads, a near-neutral pH is generally recommended. Also, verify that the this compound tag (if any) is accessible and not sterically hindered.
-
-
Inefficient Elution: The conditions used to elute the this compound from the purification matrix may not be strong enough.
-
Solution: Optimize your elution buffer. If using a competitive elution, you may need to increase the concentration of the competitor. For pH-based elution, a more drastic pH shift might be necessary. Perform small-scale trials with different elution buffers to identify the optimal conditions.[1]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer. Keep your samples on ice or at 4°C throughout the purification process to minimize protease activity.
-
Low Purity of Purified this compound
Q: My purified this compound sample contains many contaminating proteins. How can I improve its purity?
A: Low purity can be addressed by optimizing various steps in your purification protocol:
-
Non-Specific Binding to Resin: Contaminating proteins can bind non-specifically to the affinity matrix.
-
Solution: Increase the stringency of your wash steps. This can be achieved by increasing the salt concentration or adding a low concentration of a mild detergent (e.g., Tween-20) to the wash buffer. You can also try including a low concentration of the elution agent (e.g., imidazole (B134444) for His-tagged proteins) in the wash buffer to outcompete weakly bound contaminants.
-
-
Suboptimal Wash Steps: Insufficient washing will leave behind non-specifically bound proteins.
-
Solution: Increase the volume and/or the number of wash steps. Monitor the protein concentration of the flow-through during washing; continue washing until the protein concentration drops to a baseline level.
-
-
Co-elution of Contaminants: Some host proteins may have properties similar to your target this compound, causing them to co-elute.
-
Solution: Introduce an additional purification step using a different chromatography technique (e.g., ion exchange or size exclusion chromatography) after the initial affinity purification. This orthogonal approach can effectively separate contaminants from your target protein.
-
This compound Aggregation or Precipitation
Q: My purified this compound protein is aggregating or precipitating out of solution. How can I improve its stability?
A: Protein aggregation is a sign of instability. Here are some strategies to improve the solubility and stability of your purified this compound:
-
Suboptimal Buffer Conditions: The buffer composition may not be suitable for maintaining the this compound in its native, soluble state.
-
Solution: Screen a variety of buffer conditions, varying the pH, salt concentration, and including different additives. Additives such as glycerol (B35011) (5-20%), non-detergent sulfobetaines, or low concentrations of mild detergents can help to stabilize proteins and prevent aggregation.[2][3]
-
-
High Protein Concentration: Very high concentrations of purified protein can sometimes lead to aggregation.
-
Solution: If possible, work with a slightly lower protein concentration. If a high concentration is required for downstream applications, try to find a buffer condition that supports this high concentration without aggregation.
-
-
Improper Storage: Long-term storage conditions can affect protein stability.
-
Solution: For short-term storage, keep the purified protein at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to protein denaturation and aggregation. Adding a cryoprotectant like glycerol to a final concentration of 20-50% before freezing can improve stability.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound proteins?
A1: A highly effective and increasingly popular method for purifying phasins and this compound-fusion proteins is affinity purification using polyhydroxyalkanoate (PHA) beads. This method leverages the natural, high-affinity interaction between phasins and PHA granules. Often, a this compound is fused to a target protein, sometimes with a self-cleaving intein tag in between. The fusion protein is expressed in E. coli, and after cell lysis, the this compound tag binds to the PHA beads. After washing away unbound proteins, the target protein can be eluted. If an intein tag is used, cleavage is induced (often by a pH shift), releasing the tagless target protein.[4][5][6]
Q2: My this compound is expressed in inclusion bodies. What is the best way to purify it?
A2: Purifying proteins from inclusion bodies involves a multi-step process:
-
Isolation of Inclusion Bodies: After cell lysis, centrifuge the lysate at a high speed to pellet the insoluble inclusion bodies. Wash the pellet several times to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a buffer containing a strong denaturant, such as 6-8 M urea or 6 M guanidinium hydrochloride.
-
Refolding: The denatured protein must then be refolded into its active conformation. This is typically achieved by gradually removing the denaturant, often by dialysis against a refolding buffer or by rapid dilution. The refolding buffer should be optimized for your specific this compound and may contain additives like L-arginine or redox shuffling agents (e.g., a glutathione-GSSG system) to assist in proper folding.
-
Final Purification: After refolding, it is advisable to perform a final purification step, such as size exclusion chromatography, to separate correctly folded monomeric protein from aggregates.
Q3: What are the optimal buffer conditions for this compound purification and storage?
A3: The optimal buffer conditions can vary depending on the specific this compound protein. However, some general guidelines can be followed:
-
pH: Most phasins are stable around a neutral pH (pH 7.0-8.0). It is recommended to perform initial purifications in a buffer within this range, such as a phosphate (B84403) or Tris-based buffer.[7]
-
Salt Concentration: A moderate salt concentration (e.g., 150-500 mM NaCl) is often beneficial. Salt can help to reduce non-specific ionic interactions between proteins.
-
Additives: For improving stability and preventing aggregation, consider adding glycerol (10-20%) to your purification and storage buffers.[2][3]
-
Storage: For long-term storage, a buffer containing a cryoprotectant like glycerol at -80°C is generally recommended.[2]
Q4: How can I quantify the concentration of my purified this compound?
A4: Several methods can be used to determine the concentration of your purified this compound:
-
UV-Vis Spectroscopy: Measure the absorbance of your protein solution at 280 nm (A280). The concentration can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of your specific this compound (which can be predicted from its amino acid sequence). This method is quick but can be inaccurate if other molecules that absorb at 280 nm are present.
-
Bradford Assay: This is a colorimetric assay where a dye binds to the protein, and the resulting color change is measured. It is a relatively simple and sensitive method, but it can be affected by certain buffer components and variations in protein composition.
-
BCA (Bicinchoninic Acid) Assay: Another colorimetric assay that is generally more robust and less susceptible to interference from common buffer components than the Bradford assay.
-
SDS-PAGE with Densitometry: Run your purified protein on an SDS-PAGE gel alongside a set of protein standards of known concentrations. After staining the gel, the intensity of the protein bands can be measured using densitometry software to estimate the concentration of your this compound.
Quantitative Data on this compound Purification
The yield and purity of purified this compound can vary significantly depending on the expression system, purification method, and the specific this compound protein. The following table summarizes representative data from the literature for the this compound-intein-PHA bead purification method.
| Target Protein | Expression System | Purification Method | Yield | Purity | Reference |
| Maltose Binding Protein | E. coli | This compound-Intein Fusion with PHA Beads | 36.3 ± 2.2 µg/mL of culture | High (single band on SDS-PAGE) | --INVALID-LINK-- |
| β-Galactosidase | E. coli | This compound-Intein Fusion with PHA Beads | 39.6 µg/mL of culture | High (single band on SDS-PAGE) | --INVALID-LINK-- |
Experimental Protocols
Protocol: Affinity Purification of a Target Protein Using a this compound-Intein Fusion Tag and PHA Beads
This protocol describes the purification of a target protein fused to a this compound and a self-cleaving intein tag, using PHA beads as the affinity matrix.[4][5][6]
1. Expression of the Fusion Protein:
- Transform E. coli cells (e.g., BL21(DE3)) with a plasmid encoding your this compound-intein-target protein fusion.
- Grow the cells in a suitable medium (e.g., LB broth) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to incubate the cells for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
2. Cell Lysis:
- Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 1 mM EDTA, and a protease inhibitor cocktail).
- Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
3. Binding to PHA Beads:
- Add the clarified lysate to pre-equilibrated PHA beads. The amount of beads will depend on their binding capacity and the expected yield of your fusion protein.
- Incubate the lysate with the beads for 1-2 hours at 4°C with gentle agitation to allow the this compound-fusion protein to bind to the beads.
4. Washing:
- Pellet the PHA beads by centrifugation at a low speed (e.g., 1,000 x g) for 5 minutes.
- Discard the supernatant.
- Wash the beads several times with a wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM NaCl) to remove non-specifically bound proteins. After each wash, pellet the beads by centrifugation and discard the supernatant.
5. Intein Cleavage and Elution:
- Resuspend the washed beads in a cleavage buffer (e.g., 50 mM Tris-HCl, pH 6.2, 300 mM NaCl). The lower pH will induce the self-cleavage of the intein.
- Incubate the beads at room temperature for 16-24 hours with gentle agitation to allow for efficient cleavage.
- Pellet the PHA beads by centrifugation at 1,000 x g for 5 minutes.
- Carefully collect the supernatant, which now contains your purified, tagless target protein.
6. Purity Analysis and Storage:
- Analyze the purity of your eluted protein by SDS-PAGE.
- Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
- Store the purified protein at 4°C for short-term use or add glycerol to 20% and store in aliquots at -80°C for long-term storage.
Visualizations
Caption: A general workflow for the purification of this compound proteins using a this compound-intein fusion tag and PHA bead affinity.
Caption: A troubleshooting decision tree for common issues encountered during this compound purification.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PHB-intein-mediated protein purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characterization of Polyhydroxyalkanoate Synthase from Extremely Halophilic Archaeon Haloferax mediterranei: Key Enzyme of Biodegradable Plastic Synthesis [mdpi.com]
Technical Support Center: Troubleshooting Phafin Gene Knockout Experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during Phafin gene knockout experiments. The content is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: I have low or no knockout efficiency for my Phafin gene. What are the common causes?
Low knockout efficiency is a frequent issue in CRISPR-Cas9 experiments and can stem from several factors. The most common culprits include suboptimal single-guide RNA (sgRNA) design, inefficient delivery of CRISPR components into the target cells, the specific characteristics of the cell line being used, and issues with the Cas9 nuclease itself.[1][2] To systematically troubleshoot, it's recommended to start by evaluating your sgRNA design and the delivery method, as these are often the most critical variables.
Q2: How do I validate that the Phafin gene has been successfully knocked out?
Validation should be performed at the genomic, mRNA, and protein levels to confirm a successful knockout.
-
Genomic Level: Use PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) at the target locus.
-
mRNA Level: Quantitative PCR (qPCR) can be used to check for a significant reduction in Phafin mRNA transcripts.
-
Protein Level: Western blotting is crucial to confirm the absence of the Phafin protein.[3] This is the most important validation step, as cells can sometimes bypass a frameshift mutation and still produce a truncated or altered protein.
-
Functional Level: Perform a functional assay consistent with the known roles of Phafins, such as an apoptosis, autophagy, or macropinocytosis assay, to confirm the loss of function.[4]
Q3: I've confirmed a frameshift mutation by sequencing, but I still detect the Phafin protein on my Western blot. Why is this happening?
This can occur due to several reasons:
-
Truncated Protein: The frameshift mutation may have resulted in a premature stop codon that still allows for the translation of a truncated, but detectable, protein.[3] Ensure your antibody's epitope is downstream of the knockout site.
-
Alternative Start Codon: Translation may initiate from an alternative start codon downstream of the mutation, leading to a shorter protein.[3]
-
Exon Skipping: The cell's splicing machinery might skip the exon containing the indel, resulting in a slightly shorter, but potentially still functional, protein.[3]
-
Heterozygous or Mosaic Population: Your cell population may not be purely clonal, and a mix of wild-type, heterozygous, and homozygous knockout cells could exist. In this case, single-cell cloning is recommended.
Q4: What are the expected phenotypic consequences of a Phafin1 or Phafin2 knockout?
Phafin proteins are involved in several key cellular processes, and their knockout can lead to distinct phenotypes.[4][5]
-
Phafin1 (PLEKHF1): As a pro-apoptotic protein, Phafin1 knockout is expected to reduce apoptosis.[6] It recruits phosphorylated p53 to the lysosomal membrane, so its absence can decrease lysosomal membrane permeabilization.[6]
-
Phafin2 (PLEKHF2): This protein is involved in endosomal trafficking, macropinocytosis, and autophagy.[5][6] Knockout of Phafin2 has been shown to decrease the size of early endosomes, reduce the uptake of extracellular fluids via macropinocytosis, and can impact the degradation of receptors like EGFR.[5][7]
Troubleshooting Guides
Issue 1: Low CRISPR Editing Efficiency
If you are experiencing low editing efficiency, use the following table to identify potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal sgRNA Design | - Design and test 3-5 different sgRNAs for your Phafin target. - Use sgRNA design tools that predict on-target efficiency and off-target effects. - Target a constitutive exon near the 5' end of the gene.[1][2] |
| Inefficient Delivery | - Optimize your transfection or electroporation protocol for your specific cell type. - Include a positive control (e.g., a GFP-expressing plasmid) to assess delivery efficiency. - Consider using a different delivery method (e.g., lentiviral vectors for hard-to-transfect cells). |
| Cell-Specific Issues | - Ensure cells are healthy and in a logarithmic growth phase during transfection. - Some cell lines are inherently more difficult to edit; consider testing in an easier cell line first (e.g., HEK293T) to validate your reagents.[8] |
| Cas9/sgRNA Problems | - Use a high-quality source of Cas9 nuclease. - If using a plasmid, ensure the promoter is active in your cell type. - If delivering as a ribonucleoprotein (RNP) complex, optimize the Cas9:sgRNA ratio. |
Issue 2: High Off-Target Effects
Off-target mutations are a significant concern in CRISPR experiments. The following table provides strategies to minimize them.
| Strategy | Description |
| High-Fidelity Cas9 Variants | Use engineered Cas9 variants (e.g., SpCas9-HF1, eSpCas9) that have been designed to have reduced off-target activity. |
| Careful sgRNA Design | Utilize off-target prediction software to select sgRNAs with the fewest potential off-target sites. Avoid sgRNAs with high similarity to other genomic regions. |
| RNP Delivery | Delivering the Cas9 protein and sgRNA as a pre-complexed RNP leads to transient activity, reducing the time the nuclease is active in the cell and thereby lowering the chance of off-target cleavage. |
| Titrate CRISPR Components | Use the lowest effective concentration of your CRISPR reagents to minimize off-target effects while maintaining on-target efficiency. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative outcomes in Phafin gene knockout experiments.
Table 1: Comparison of Common CRISPR Delivery Methods
| Delivery Method | Typical Efficiency Range | Advantages | Disadvantages |
| Lipofection (Plasmid) | 10-80% | Easy to use, cost-effective. | Can be toxic to some cells, risk of plasmid integration. |
| Electroporation (RNP) | 30-90% | High efficiency, transient expression. | Requires specialized equipment, can cause cell death. |
| Lentiviral Transduction | 50-95% | High efficiency in a wide range of cells, including primary and non-dividing cells. | More complex workflow, risk of random integration into the host genome. |
Table 2: Phenotypic Effects of Phafin Knockout
| Gene Knockout | Phenotypic Assay | Expected Quantitative Change | Reference Cell Line |
| Phafin2 | Macropinocytosis Assay (Dextran Uptake) | Strong reduction in dextran (B179266) uptake. | RPE1 |
| Phafin2 | Macropinocytosis Assay (DQ-BSA Uptake) | Strongly reduced BSA uptake.[4] | MIA-PACA2 (Pancreatic Cancer) |
| Phafin2 | Morphological Analysis | Smaller macropinosomes; absence of large macropinosomes (>10 µm²).[4] | RPE1 |
| Phafin1 | Apoptosis Assay (e.g., Caspase-3/7 activity) | Expected reduction in induced apoptosis. | N/A |
| Phafin2 | Autophagy Flux Assay (e.g., LC3-II turnover) | Potential alteration in autophagic flux. | N/A |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of Phafin using RNP Electroporation
-
sgRNA and Cas9 Preparation:
-
Synthesize or purchase 3-5 high-quality sgRNAs targeting your Phafin gene.
-
Resuspend lyophilized sgRNAs in nuclease-free buffer.
-
Prepare a stock solution of high-fidelity Cas9 nuclease.
-
-
RNP Complex Formation:
-
In a sterile PCR tube, mix the Cas9 protein and sgRNA at a 1:1.2 molar ratio.
-
Incubate at room temperature for 15-20 minutes to allow the RNP complex to form.
-
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Harvest and count the cells. Resuspend the required number of cells (e.g., 2 x 10^5 cells) in the appropriate electroporation buffer.
-
-
Electroporation:
-
Add the pre-formed RNP complexes to the cell suspension.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofector device with a program optimized for your cell type.
-
-
Post-Electroporation Culture:
-
Immediately transfer the cells to a pre-warmed culture plate containing complete media.
-
Incubate for 48-72 hours before proceeding with validation.
-
Protocol 2: Validation of Phafin Knockout by Western Blot
-
Protein Extraction:
-
Lyse wild-type (control) and knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein from each sample onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a validated primary antibody against Phafin1 or Phafin2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]
-
Visualizations
Caption: A typical experimental workflow for a Phafin gene knockout experiment.
Caption: Simplified signaling pathway showing Phafin1's role in p53-mediated apoptosis.
Caption: A decision tree for troubleshooting low Phafin gene knockout efficiency.
References
- 1. JIP4 is recruited by the phosphoinositide-binding protein Phafin2 to promote recycling tubules on macropinosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Monitoring and Measuring Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphoinositide coincidence detector Phafin2 promotes macropinocytosis by coordinating actin organisation at forming macropinosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Phafin proteins in cell signaling pathways and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. p53 regulates lysosomal membrane permeabilization as well as cytoprotective autophagy in response to DNA-damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Studying Phasin-Protein Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phasin proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the study of this compound-protein interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in studying this compound-protein interactions?
Studying this compound-protein interactions presents a unique set of challenges due to the inherent properties of phasins. These proteins are intrinsically associated with hydrophobic polyhydroxyalkanoate (PHA) granules in bacteria.[1][2] Key difficulties include:
-
Amphiphilic Nature: Phasins possess both hydrophobic and hydrophilic regions, which can lead to aggregation and non-specific binding during in vitro experiments.[1][2]
-
Oligomerization: Phasins naturally form oligomers, most commonly tetramers, which can complicate the analysis of interactions with other proteins.[1][3]
-
Disordered Regions: The presence of intrinsically disordered regions in many phasins contributes to their functional flexibility but can also make structural and interaction studies challenging.[1][3][4]
-
Low Affinity or Transient Interactions: Like many regulatory proteins, phasins may engage in weak or transient interactions that are difficult to capture with conventional methods.[5][6]
Q2: My this compound protein is aggregating upon purification. What can I do?
Protein aggregation is a common issue, especially with amphiphilic proteins like phasins.[7][8] Here are some troubleshooting steps:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net charge and reduce aggregation.[7]
-
Ionic Strength: Adjust the salt concentration (e.g., NaCl) to minimize non-specific hydrophobic interactions.
-
-
Use Additives:
-
Detergents: Low concentrations of non-ionic detergents (e.g., Triton X-100, Tween-20) can help solubilize phasins.
-
Reducing Agents: Include reducing agents like DTT or TCEP to prevent the formation of intermolecular disulfide bonds.[8]
-
-
Lower Protein Concentration: High protein concentrations can promote aggregation.[7] Try to work with lower concentrations during purification and storage.
-
Temperature Control: Store purified proteins at an appropriate temperature, often at -80°C with cryoprotectants like glycerol, to prevent aggregation during freeze-thaw cycles.[7]
Q3: I am observing high background and non-specific binding in my co-immunoprecipitation (Co-IP) experiment with a this compound protein. How can I reduce this?
High background in Co-IP can obscure genuine interactions.[9][10] Consider the following solutions:
-
Increase Stringency of Wash Buffers:
-
Increase the salt concentration (e.g., 150-500 mM NaCl).
-
Include a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) in your wash buffers.[10]
-
-
Pre-clearing Lysate: Incubate the cell lysate with beads (without the antibody) before the IP step to remove proteins that non-specifically bind to the beads.[10]
-
Blocking: Block the beads with a non-specific protein like Bovine Serum Albumin (BSA) before adding the antibody-antigen complex to reduce non-specific binding.[9][11]
-
Antibody Optimization: Use an appropriate amount of a high-affinity antibody to minimize non-specific interactions.[9]
Troubleshooting Guides
Guide 1: Low Yield of Purified this compound Protein
Problem: The final yield of purified this compound protein is consistently low.
| Potential Cause | Troubleshooting Steps |
| Poor Expression | Optimize expression conditions (e.g., temperature, induction time, host strain). |
| Protein Degradation | Add protease inhibitors to lysis buffers and keep samples on ice.[9] |
| Loss during Lysis | Use a lysis method appropriate for your expression system and ensure complete cell disruption. |
| Loss during Chromatography | Optimize chromatography conditions (e.g., resin type, buffer composition, elution gradient). |
| Precipitation | Refer to the FAQ on protein aggregation. |
Guide 2: Inconsistent Results in Pull-Down Assays
Problem: Results from pull-down assays to identify this compound-interacting partners are not reproducible.
| Potential Cause | Troubleshooting Steps |
| Bait Protein Issues | Ensure the bait this compound protein is properly folded and functional. Confirm its immobilization on the beads. |
| Prey Protein Issues | Check the integrity and concentration of the prey protein or cell lysate. |
| Non-specific Binding | Refer to the Co-IP troubleshooting guide for reducing non-specific binding. |
| Weak or Transient Interactions | Consider cross-linking agents to stabilize transient interactions before lysis. |
| Inconsistent Washing | Standardize the number and duration of wash steps. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) for this compound-Protein Interactions
This protocol outlines a general workflow for performing Co-IP to identify proteins that interact with a specific this compound.
-
Cell Lysis:
-
Harvest cells expressing the tagged this compound protein.
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the antibody specific to the this compound tag to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer (lysis buffer with adjusted salt and detergent concentrations).
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful biophysical technique to quantitatively measure the binding affinity and kinetics of protein-protein interactions.[12]
-
Immobilization of Ligand:
-
Covalently immobilize the purified this compound protein (ligand) onto the sensor chip surface.
-
-
Analyte Injection:
-
Inject a series of concentrations of the potential interacting protein (analyte) over the sensor surface.
-
-
Data Collection:
-
Measure the change in the refractive index at the sensor surface in real-time, which corresponds to the binding of the analyte to the ligand.
-
-
Data Analysis:
-
Fit the binding data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualizations
Caption: Workflow for Co-Immunoprecipitation.
Caption: Troubleshooting High Background in Co-IP.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. A this compound with Many Faces: Structural Insights on PhaP from Azotobacter sp. FA8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges In Studying Transient Protein-protein Interactions [depixus.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Improving Phasin Fusion Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of phasin fusion proteins during expression, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What are this compound proteins and why are they used as fusion partners?
A1: Phasins are small, amphiphilic proteins naturally found on the surface of polyhydroxyalkanoate (PHA) granules in bacteria.[1] They act as a natural boundary between the hydrophobic PHA core and the hydrophilic cytoplasm.[1] Structurally, they are often composed of α-helical regions and flexible, disordered domains.[1] They are used as fusion partners in recombinant protein technology for several reasons:
-
Affinity Tagging: Phasins bind tightly to PHA granules, which can be used as an affordable, disposable affinity matrix for protein purification.[1]
-
Improving Solubility: Some studies suggest phasins have chaperone-like activity, which can help prevent the aggregation of their fusion partners and improve soluble expression.
-
Potential for Targeted Delivery: this compound-coated nanoparticles are being explored for drug delivery applications.[1]
Q2: What are the common indicators of this compound fusion protein instability?
A2: Protein instability can manifest at various stages of your workflow. Key indicators include:
-
Low Expression Yield: The target protein band is faint or absent on an SDS-PAGE gel after induction.
-
Inclusion Body Formation: The majority of the expressed protein is found in the insoluble pellet after cell lysis. This indicates the protein is misfolded and aggregated.
-
Precipitation During Purification or Storage: The purified protein solution becomes cloudy or forms visible precipitates over time.
-
Degradation: Multiple lower molecular weight bands appear on an SDS-PAGE gel, suggesting proteolytic cleavage.
-
Loss of Biological Activity: The fusion protein loses its intended function (e.g., enzymatic activity, binding affinity) over time.
Q3: My this compound fusion protein is forming inclusion bodies. What is the first thing I should try?
A3: The formation of inclusion bodies is often caused by a high rate of protein expression that overwhelms the cell's folding machinery. The single most effective initial strategy is to lower the expression temperature . Reducing the temperature from 37°C to a range of 15-25°C slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly. This is often combined with a lower concentration of the inducer (e.g., IPTG).
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter with your this compound fusion protein.
Problem 1: Low or No Expression of the this compound Fusion Protein
Your SDS-PAGE analysis of induced E. coli lysate shows a very faint band or no band at the expected molecular weight of your fusion protein.
Click to expand troubleshooting steps
Possible Causes & Solutions
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) or the timing of induction may not be optimal.
-
Solution: Perform a small-scale expression trial, varying the final IPTG concentration (e.g., 0.1 mM, 0.4 mM, 1.0 mM) and the post-induction incubation time (e.g., 4 hours, 8 hours, overnight). Run samples on an SDS-PAGE to find the best condition.
-
-
Codon Bias: The gene sequence of your fusion partner may contain codons that are rare in E. coli, leading to stalled translation.
-
Solution: Use an E. coli expression strain that is engineered to express tRNAs for rare codons (e.g., BL21(DE3)pLysS or Rosetta™ strains). Alternatively, perform codon optimization by re-synthesizing the gene to match E. coli's codon usage.
-
-
Protein Toxicity: High-level expression of the fusion protein may be toxic to the host cells, leading to cell death and low yield.
-
Solution: Use a vector with a tightly regulated promoter (e.g., pBAD) or lower the inducer concentration to reduce basal ("leaky") expression before induction. Lowering the expression temperature can also mitigate toxicity.
-
-
Plasmid or Sequence Issues: An error in the plasmid sequence (e.g., a frameshift mutation) could prevent the expression of the full-length protein.
-
Solution: Re-sequence your plasmid construct to ensure the gene of interest is in the correct reading frame with the this compound tag and that there are no introduced mutations.
-
Problem 2: this compound Fusion Protein is Insoluble (Inclusion Bodies)
After cell lysis and centrifugation, your target protein is predominantly in the insoluble pellet.
Click to expand troubleshooting steps
Workflow for Tackling Inclusion Bodies
Strategy 1: Optimize Expression for Solubility
-
Lower Temperature: Decrease the post-induction temperature to 16-25°C and express overnight. This is the most common and effective method.
-
Reduce Inducer Concentration: Use a lower IPTG concentration (0.05-0.2 mM) to slow the rate of protein synthesis.
-
Change Fusion Partner Position: If your this compound tag is at the N-terminus, try moving it to the C-terminus (or vice-versa). The orientation can sometimes impact folding.
-
Co-express Chaperones: Transform your cells with a second plasmid that expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) which can assist in proper protein folding.
Strategy 2: Solubilization and Refolding from Inclusion Bodies
If optimizing expression fails, you can purify the inclusion bodies and attempt to refold the protein.
-
Protocol: Inclusion Body Solubilization and Refolding
-
Isolation: After cell lysis, pellet the inclusion bodies by centrifugation (e.g., 15,000 x g for 30 min).
-
Washing: Resuspend the pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris. Repeat this wash step 2-3 times.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl in a Tris buffer with a reducing agent like DTT). Stir for 1-2 hours at room temperature.
-
Clarification: Centrifuge at high speed (e.g., 20,000 x g for 30 min) to pellet any remaining insoluble material. The supernatant contains the denatured protein.
-
Refolding: Remove the denaturant to allow the protein to refold. Common methods include:
-
Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.
-
Rapid Dilution: Quickly dilute the solubilized protein solution 10-100 fold into a large volume of refolding buffer.
-
-
Analysis: Analyze the refolded protein for solubility and activity.
-
Problem 3: Protein is Soluble but Unstable (Degrades or Precipitates)
The fusion protein is successfully expressed in the soluble fraction but precipitates during purification or storage, or shows signs of degradation.
Click to expand troubleshooting steps
Possible Causes & Solutions
-
Suboptimal Buffer Conditions: The pH, ionic strength, or composition of your purification and storage buffers may be destabilizing the protein.
-
Solution: Perform a buffer screen to find the optimal conditions for your protein's stability. A Thermal Shift Assay (TSA) is an excellent high-throughput method for this. Screen a range of pH values (e.g., 6.0 - 8.5) and salt concentrations (e.g., 50 mM - 500 mM NaCl).
-
-
Proteolytic Degradation: The protein is being cleaved by proteases from the host cell during lysis and purification.
-
Solution: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. If degradation persists, consider using a protease-deficient E. coli strain.
-
-
Oxidation/Disulfide Bond Issues: Cysteine residues may be forming incorrect disulfide bonds or becoming oxidized, leading to aggregation.
-
Solution: Add a reducing agent, such as Dithiothreitol (DTT, 1-5 mM) or β-mercaptoethanol (BME, 5-10 mM), to your lysis, purification, and storage buffers.
-
-
Hydrophobic Interactions & Aggregation: The protein may have exposed hydrophobic patches that lead to aggregation at high concentrations.
-
Solution: Add stabilizing excipients to your buffer. A combination of 50 mM L-Arginine and 50 mM L-Glutamate is known to be highly effective at suppressing aggregation and increasing the solubility of many proteins.[2][3] Other additives like glycerol (B35011) (5-20%) or non-detergent sulfobetaines can also help.
-
Experimental Protocols & Data
Protocol: Thermal Shift Assay (TSA) for Buffer Optimization
This protocol allows for the rapid screening of buffer conditions to find those that maximize the thermal stability of your this compound fusion protein. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded; a higher Tm indicates greater stability.
Materials:
-
Purified this compound fusion protein (~0.2 - 0.5 mg/mL)
-
SYPRO™ Orange dye (5000x stock in DMSO)
-
96-well PCR plate
-
Real-Time PCR machine capable of performing a melt-curve analysis
-
A panel of buffers to be tested (different pH, salts, additives)
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing your purified protein and the SYPRO Orange dye. For a 96-well plate (20 µL reaction volume per well), you might mix:
-
2.2 mL of protein stock in a simple base buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
4.4 µL of 5000x SYPRO Orange dye (final concentration ~10x)
-
-
Aliquot Master Mix: Add 18 µL of the master mix to each well of the 96-well PCR plate.
-
Add Test Conditions: Add 2 µL of each buffer condition to be tested into the appropriate wells. This will bring the final volume to 20 µL. Include a control with your current buffer.
-
Seal and Centrifuge: Seal the plate securely with an optical seal. Briefly centrifuge the plate to ensure all components are mixed and at the bottom of the wells.
-
Run Melt Curve: Place the plate in the Real-Time PCR machine. Program the instrument to ramp the temperature from 25°C to 95°C, increasing by 0.5°C or 1°C per minute, while continuously monitoring fluorescence.
-
Analyze Data: The instrument software will generate melt curves (fluorescence vs. temperature). The Tm is the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative plot (-dF/dT). Identify the buffer condition that results in the highest Tm.
Illustrative Data Tables
The following tables provide examples of quantitative data you might generate while troubleshooting.
Table 1: Illustrative Effect of Expression Temperature on this compound-GFP Fusion Protein Yield
This table shows how lowering the expression temperature can shift the protein from insoluble inclusion bodies to the soluble fraction, even if the total yield decreases slightly.
| Induction Condition | Total Yield (mg/L culture) | Soluble Fraction (%) | Insoluble Fraction (%) |
| 37°C, 4 hours | 55 | 15% | 85% |
| 25°C, 8 hours | 48 | 60% | 40% |
| 16°C, 16 hours | 42 | 95% | 5% |
Table 2: Illustrative Thermal Shift Assay (TSA) Data for Buffer Optimization of a this compound Fusion Protein
This table demonstrates how different buffer additives can affect the melting temperature (Tm), indicating changes in protein stability.
| Buffer Condition (all in 20mM HEPES, 150mM NaCl, pH 7.5) | Melting Temp (Tm) in °C | Change in Tm (ΔTm) vs Control |
| Control (No Additives) | 52.1 | - |
| + 250 mM NaCl | 53.5 | +1.4 |
| + 10% Glycerol | 54.2 | +2.1 |
| + 5 mM DTT | 52.8 | +0.7 |
| + 50 mM L-Arg / 50 mM L-Glu | 57.3 | +5.2 |
Table 3: Illustrative Purification Summary for a this compound-Tagged Protein
This table tracks the yield and purity of a target protein through a typical purification process utilizing a this compound tag and PHA beads.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Yield (%) | Purity (%) |
| Crude Lysate | 1250 | 60 | 100% | ~5% |
| Soluble Fraction | 800 | 58 | 97% | ~7% |
| PHA Bead Binding (Flow-through) | 745 | 3 | - | - |
| Elution from PHA Beads | 65 | 55 | 92% | ~85% |
| Final Polishing (e.g., IEX) | 45 | 48 | 80% | >95% |
Visualization of Key Workflows
General Protein Expression and Purification Workflow
This diagram outlines the standard steps from an expression vector to a purified protein, highlighting key decision points.
References
Technical Support Center: Overcoming Phage Aggregation in Display Technologies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues with phage aggregation during phage display experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to phage aggregation.
Question: My phage preparation appears cloudy or viscous, and I'm seeing a significant drop in titer. What's happening?
Answer: This is a classic sign of phage aggregation. Aggregation occurs when individual phage particles clump together, which can drastically reduce their infectivity and interfere with downstream applications like biopanning.[1][2][3] This clumping can be caused by several factors, including improper buffer conditions, the nature of the displayed peptide/protein, or contaminants from the host cells.
Question: How can I confirm that my phages are aggregated?
Answer: There are several methods to confirm and quantify phage aggregation:
-
Visual Inspection: Obvious turbidity, viscosity, or visible precipitates in a purified phage stock are strong indicators.
-
Dynamic Light Scattering (DLS): This is a powerful technique to measure the size distribution of particles in your solution.[1][2][4][5][6] A sample with monodispersed (non-aggregated) phages will show a single, narrow peak corresponding to the size of the phage. Aggregated samples will show additional peaks for larger particle sizes or a very broad peak.[5][6]
-
Transmission Electron Microscopy (TEM): Although more labor-intensive, TEM provides direct visual evidence of phage clumps.[4]
-
Spectrophotometry: A high absorbance reading at 320 nm (used to measure light scattering) relative to the reading at 269 nm can indicate the presence of large aggregates or other contaminants.[7]
Question: What are the most common causes of phage aggregation, and how can I fix them?
Answer: Phage aggregation is often multifaceted. Below is a breakdown of common causes and their solutions.
| Cause | Recommended Solution |
| Low Ionic Strength | Phage particles often carry a net negative charge that prevents them from sticking together. In low-salt buffers, these charges can be shielded, leading to aggregation. Solution: Ensure your resuspension buffer (e.g., TBS or PBS) has sufficient salt concentration (e.g., 150 mM NaCl).[3][8] Avoid storing purified phages in water or low-salt buffers.[8] |
| Hydrophobic Interactions | If your displayed peptide or protein is hydrophobic, it can cause phages to aggregate to minimize contact with the aqueous buffer. Solution: Add non-ionic detergents like Tween-20 (0.05% - 0.1%) or additives like Bovine Serum Albumin (BSA) at 1% to your storage buffer to block hydrophobic interactions.[9][10] |
| Residual Host Debris | Contaminants from the bacterial lysate, such as membrane fragments or DNA, can act as nucleation points for aggregation. Solution: Ensure complete clarification of the lysate. Spin the lysate at a high speed (e.g., 10,000 x g) and filter the supernatant through a 0.22 or 0.45 µm filter before PEG precipitation.[11][12] |
| Improper PEG Precipitation | Over-precipitation with Polyethylene Glycol (PEG) or incomplete removal of PEG can lead to aggregation upon resuspension. Solution: Use the correct concentration of PEG/NaCl and ensure the phage pellet is thoroughly but gently resuspended.[12][13][14] Perform a second, low-speed centrifugation after resuspension to pellet any insoluble aggregates. |
| High Phage Concentration | Very high phage concentrations (>10¹³ pfu/mL) can increase the likelihood of aggregation. Solution: If you suspect this is an issue, dilute your phage stock for long-term storage. |
Question: My phage pellet after PEG precipitation is hard to resuspend. Is this related to aggregation?
Answer: Yes, a difficult-to-resuspend pellet is a strong indicator of aggregation or contamination. This can happen if the initial lysate was not properly cleared of bacterial debris. To resolve this, after resuspending the pellet as much as possible, centrifuge the sample at low speed (e.g., 5,000 x g for 10 minutes) and carefully transfer the supernatant containing the soluble phage to a new tube. While this may reduce your overall yield, it will significantly improve the quality and monodispersity of your phage stock.
Logical & Workflow Diagrams
The following diagrams illustrate key processes and concepts in troubleshooting phage aggregation.
References
- 1. Rapid assessment of changes in phage bioactivity using dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid assessment of changes in phage bioactivity using dynamic light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation/dispersion transitions of T4 phage triggered by environmental ion availability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Bacteriophage by Spectrophotometry | Antibody Design Labs [abdesignlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Stability of Bacteriophages Using Physical, Chemical, and Nano-Based Approaches: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bacteriophage Precipitation with Polyethylene Glycol (PEG) [protocols.io]
- 14. Small-Scale Preparation of Bacteriophage by PEG Precipitation | Antibody Design Labs [abdesignlabs.com]
Technical Support Center: Troubleshooting Low PHA Yields with Phasin Overexpression
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low yields of polyhydroxyalkanoates (PHA) when overexpressing phasin proteins.
Troubleshooting Guide
Low PHA yield despite this compound overexpression can be a frustrating issue. This guide provides a systematic approach to identify and resolve common problems.
Question: My PHA yield has not increased, or has even decreased, after overexpressing a this compound protein. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to this issue. Follow these steps to diagnose the problem:
Step 1: Verify this compound Expression and Localization
The first step is to confirm that the this compound protein is being expressed and is correctly localized to the PHA granules.
-
Problem: No or low-level this compound expression.
-
Troubleshooting:
-
Confirm transcript presence: Use RT-qPCR to check for the this compound gene transcript.
-
Verify protein expression: Perform SDS-PAGE and Western blotting on total cell lysate to confirm the presence of the this compound protein at the expected molecular weight.
-
Optimize induction conditions: If using an inducible promoter, optimize the inducer concentration and induction time. High concentrations of inducers like arabinose can sometimes negatively impact PHA production.[1]
-
-
Problem: this compound is expressed but not localizing to PHA granules.
-
Troubleshooting:
-
Isolate PHA granules: Purify PHA granules from your engineered strain.
-
Analyze granule-associated proteins: Run the protein fraction from the purified granules on an SDS-PAGE gel to see if the overexpressed this compound is present.[2]
-
Fluorescence microscopy: If you have a fluorescently tagged this compound (e.g., GFP-fusion), use fluorescence microscopy to visualize its localization in relation to PHA granules (which can be stained with a dye like Nile Red).
-
Step 2: Assess the Impact on PHA Granule Morphology
This compound overexpression is known to alter the number and size of PHA granules.[2][3][4]
-
Problem: No change in granule number or size, or the formation of a single large granule.
-
Troubleshooting:
-
Transmission Electron Microscopy (TEM): Visualize the intracellular granule morphology. Overexpression of phasins should ideally result in an increased number of smaller granules compared to the wild-type or control strain.[5][6] A single large granule may indicate a non-functional or absent this compound.[5]
-
Step 3: Evaluate the Metabolic Burden of this compound Overexpression
Excessive overexpression of any protein can place a significant metabolic burden on the host cell, diverting resources away from PHA synthesis.[1][7]
-
Problem: Reduced cell growth or other signs of cellular stress after inducing this compound expression.
-
Troubleshooting:
-
Titrate this compound expression levels: Use a range of inducer concentrations or promoters of varying strengths to find an optimal level of this compound expression that does not inhibit growth.
-
Monitor cell growth: Compare the growth curves of the this compound-overexpressing strain with a control strain. A significant decrease in the growth rate or final cell density upon induction is a sign of metabolic stress.
-
Measure PHA synthase activity: In some cases, high levels of certain phasins can negatively affect PHA synthase activity.[4] Assaying the in vitro activity of PHA synthase from cell extracts can provide insights.
-
Step 4: Consider the Interaction with the PHA Synthesis Pathway
Phasins can interact with and influence the activity of other proteins involved in PHA metabolism, such as PHA synthase and regulatory proteins.[8][9][10]
-
Problem: The specific this compound being used may not be compatible with the host organism's PHA synthesis machinery.
-
Troubleshooting:
-
Test different phasins: If possible, try overexpressing phasins from different bacterial species. Some phasins have been shown to have different effects on PHA composition and yield.[3][4]
-
Co-overexpress PHA synthase: In some systems, co-overexpression of the PHA synthase along with the this compound can lead to increased PHA yields.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound proteins?
A1: Phasins are the major proteins associated with PHA granules.[8] Their primary role is structural; they form a layer on the surface of the hydrophobic PHA granules, preventing them from coalescing into a single large inclusion and shielding them from the hydrophilic cytoplasm.[5][8][11] This results in the formation of multiple, smaller granules within the cell.[9]
Q2: Should this compound overexpression always lead to an increase in PHA yield?
A2: Not necessarily. While phasins can positively affect PHA synthesis and accumulation[12][13], their overexpression does not guarantee a higher yield. The effect can be dependent on the specific this compound, the host organism, the level of expression, and the culture conditions. Excessive this compound expression can impose a metabolic burden, leading to reduced yields.[1][7]
Q3: How does this compound overexpression affect the properties of the PHA polymer?
A3: this compound overexpression can influence the molecular weight and monomer composition of the PHA polymer. For example, in some studies, this compound overexpression led to a decrease in the molecular weight of the PHA and an increase in the incorporation of certain monomers, like 3-hydroxyhexanoate (B1247844) (3HHx).[2][3][4]
Q4: Can the timing of this compound expression induction affect PHA yield?
A4: Yes, the timing of induction can be critical. It is generally recommended to induce this compound expression concurrently with the onset of PHA accumulation, which is often triggered by nutrient limitation (e.g., nitrogen or phosphate) in the presence of excess carbon.
Q5: Are there regulatory proteins that control this compound expression?
A5: Yes, in many bacteria, this compound expression is tightly regulated. For instance, the repressor protein PhaR can bind to the promoter region of the this compound gene (phaP) and inhibit its transcription when PHA is not being synthesized.[13][14] When PHA synthesis begins, PhaR binds to the PHA granules, releasing the repression of phaP expression.[14]
Data Summary
Table 1: Effect of this compound Overexpression on PHA Production and Granule Morphology in Aeromonas hydrophila
| Strain | PHA Yield (% of cell dry weight) | 3HHx fraction (mol%) | Molecular Weight (kDa) | Granule Morphology |
| Wild Type | ~15 | 14 | High | Few, large granules |
| This compound Overexpression | ~15 | 21 | Lower | Numerous, small granules |
Data summarized from Tian et al., 2005.[2][3]
Table 2: Effect of this compound (PhaP1) Deletion and Overexpression on PHB Production in Cupriavidus necator (formerly Ralstonia eutropha)
| Strain | PHB Content (% of cell dry weight) | Granule Morphology |
| Wild Type | High | 6-15 medium-sized granules |
| phaP1 Deletion Mutant | ~50% decrease | Single large granule |
| phaP1 Overexpression | - | High number of small granules |
Data summarized from Wieczorek et al., 1995 and Potter et al., 2002.[4][12]
Experimental Protocols
Protocol 1: SDS-PAGE and Western Blot for this compound Detection
-
Sample Preparation: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse cells by sonication or bead beating. Centrifuge to pellet cell debris. Collect the supernatant (total cell lysate). Determine protein concentration using a Bradford or BCA assay.
-
SDS-PAGE: Mix 20-30 µg of total protein with Laemmli sample buffer and boil for 5 minutes. Load samples onto a polyacrylamide gel (e.g., 12-15% for small proteins like phasins). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Western Blot:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your this compound or its tag (e.g., anti-His) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a secondary antibody (e.g., HRP-conjugated) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Protocol 2: Transmission Electron Microscopy (TEM) for Granule Visualization
-
Fixation: Harvest a small aliquot of cells and fix them with 2.5% glutaraldehyde (B144438) in a suitable buffer (e.g., phosphate (B84403) buffer) for several hours at 4°C.
-
Post-fixation: Wash the cells and post-fix with 1% osmium tetroxide for 1-2 hours.
-
Dehydration: Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 30%, 50%, 70%, 90%, 100%).
-
Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Epon) and embed them in molds. Polymerize the resin at 60°C for 48 hours.
-
Sectioning and Staining: Cut ultra-thin sections (70-90 nm) using an ultramicrotome. Mount the sections on copper grids and stain with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Observe the sections under a transmission electron microscope.
Visualizations
Caption: Overview of the PHA synthesis pathway and the role of this compound in granule formation.
Caption: A logical workflow for troubleshooting low PHA yields during this compound overexpression.
References
- 1. The Overexpression of this compound and Regulator Genes Promoting the Synthesis of Polyhydroxybutyrate in Cupriavidus necator H16 under Nonstress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of over-expression of this compound gene from Aeromonas hydrophila on biosynthesis of copolyesters of 3-hydroxybutyrate and 3-hydroxyhexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Polyhydroxyalkanoate‐associated phasins as phylogenetically heterogeneous, multipurpose proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound interactome reveals the interplay of PhaF with the polyhydroxyalkanoate transcriptional regulatory protein PhaD in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accumulation of the PhaP this compound of Ralstonia eutropha Is Dependent on Production of Polyhydroxybutyrate in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Repressor Protein, PhaR, Regulates Polyhydroxyalkanoate (PHA) Synthesis via Its Direct Interaction with PHA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An updated overview on the regulatory circuits of polyhydroxyalkanoates synthesis - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent proteolysis of phasins during purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the proteolysis of phasins during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during phasin purification, focusing on diagnosing and solving problems related to proteolytic degradation.
Q1: I see multiple bands below my target this compound on an SDS-PAGE gel. What is causing this?
A1: The presence of smaller bands below your target protein's expected molecular weight is a common indicator of proteolytic degradation.[1] This occurs when endogenous proteases, released during cell lysis, cleave your this compound into smaller fragments.[2][3][4][5][6]
Possible Causes and Solutions:
-
Insufficient Protease Inhibition: Your current inhibitor cocktail may not be effective against all the proteases present in your lysate.
-
Slow Processing Speed: The longer your this compound is in the crude lysate, the more time proteases have to degrade it.
-
Suboptimal Temperature: Proteases are enzymes with optimal temperature ranges.
-
Incorrect pH: The pH of your lysis and purification buffers can influence protease activity.
Q2: My final this compound yield is very low, and I suspect proteolysis. How can I improve it?
A2: Low yield of full-length protein is a frequent consequence of degradation. Several strategies throughout the expression and purification workflow can help maximize your yield.
Possible Causes and Solutions:
-
Host Strain Protease Activity: Standard expression hosts like E. coli contain numerous proteases.
-
Degradation During Lysis: The cell lysis step is when your target protein is most vulnerable, as compartmentalized proteases are released and mixed with the entire cellular protein content.[2][4][5][6][9]
-
Solution: Add protease inhibitors to your lysis buffer before resuspending the cell pellet. This ensures the inhibitors are present the moment the cells are broken open.[7]
-
-
Instability During Storage: The purified this compound may be degraded by co-purified, trace amounts of proteases over time.
-
Solution: Assess the stability of your purified protein by incubating an aliquot at room temperature and analyzing samples by SDS-PAGE at regular intervals.[3] If degradation occurs, consider adding a supplemental inhibitor to the final purified sample.[3] For long-term storage, consider additives like glycerol (B35011) (20-50%) or storing the protein as an ammonium (B1175870) sulfate (B86663) precipitate.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are phasins?
A1: Phasins are proteins found associated with the surface of polyhydroxyalkanoate (PHA) granules in bacteria.[11][12] They act as natural surfactants, forming a crucial interface between the hydrophobic PHA core and the hydrophilic cytoplasm.[12] Phasins play roles in regulating the size and number of PHA granules, stabilizing them, and participating in their metabolism.[12][13][14]
Q2: What is proteolysis and why is it a problem during protein purification?
A2: Proteolysis is the breakdown of proteins into smaller polypeptides or single amino acids by enzymes called proteases.[15] In a living cell, proteolysis is a tightly regulated process. However, when cells are lysed for protein purification, this regulation is lost.[2][4][5] Proteases from different cellular compartments mix with your target protein and can degrade it, leading to reduced yield, loss of function, and purification artifacts.[6][16][17]
Q3: What are the primary strategies to prevent proteolysis?
A3: A multi-pronged approach is the most effective way to combat proteolysis.[2][3][5][8] The key strategies are:
-
Work at Low Temperatures: Keeping samples on ice or at 4°C slows down the enzymatic activity of most proteases.[8]
-
Work Quickly: Minimizing the duration of the purification process, especially the initial steps after cell lysis, reduces the opportunity for degradation.[4]
-
Use Protease Inhibitors: Adding a cocktail of small molecule inhibitors to your buffers can block the active sites of various proteases.[2][5][9]
-
Control pH: Maintaining a pH outside the optimal range for common proteases can reduce their activity.[3][4]
-
Use Protease-Deficient Strains: Using genetically engineered expression hosts that lack major proteases can significantly reduce the proteolytic potential of the lysate.[3]
Q4: What are the main classes of proteases I should be concerned about?
A4: Proteases are generally classified into four main families based on the functional group at their active site. An effective prevention strategy must account for all of them.
-
Serine Proteases: Use a serine residue for catalysis. Examples include trypsin and chymotrypsin.[15][18][19]
-
Cysteine Proteases: Utilize a cysteine thiol in their active site. Examples include papain and cathepsins.[15][18][19]
-
Aspartic Proteases: Employ two aspartic acid residues for catalysis and are often active at an acidic pH.[19]
-
Metalloproteases: Require a metal ion, typically zinc, for their catalytic activity.[18][19]
Data Presentation
Table 1: Common Classes of Protease Inhibitors
This table summarizes individual protease inhibitors, their target class, and typical working concentrations. It is often most effective to use these in combination or as a pre-mixed commercial cocktail.
| Inhibitor | Target Protease Class(es) | Typical Working Concentration | Solubility |
| PMSF | Serine | 0.1 - 1 mM | Isopropanol, Ethanol |
| AEBSF | Serine | 0.1 - 1 mM | Water |
| Pepstatin A | Aspartic | 1 µM | Ethanol, Methanol |
| Leupeptin | Serine, Cysteine | 1 - 10 µM | Water |
| Aprotinin | Serine | 0.5 - 2 µM | Water |
| Bestatin | Aminopeptidases | 1 - 10 µM | Water |
| EDTA / EGTA | Metalloproteases | 1 - 5 mM | Water |
Note: PMSF is unstable in aqueous solutions and should be added to buffers immediately before use.
Experimental Protocols
Protocol 1: General Cell Lysis Protocol for Recombinant this compound with Protease Inhibition
This protocol provides a standard method for lysing E. coli cells expressing a recombinant this compound, with a strong emphasis on minimizing proteolysis.
Materials:
-
Cell pellet from a 1L culture
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol
-
Protease Inhibitor Cocktail (commercial or custom mix)
-
Lysozyme (B549824) (10 mg/mL stock in water)
-
DNase I (1 mg/mL stock in 50% glycerol)
-
Dithiothreitol (DTT) or Beta-mercaptoethanol (BME) (optional, for reducing conditions)
-
Ice bucket, refrigerated centrifuge, sonicator
Procedure:
-
Preparation: Pre-chill the lysis buffer, centrifuge rotors, and all necessary tubes to 4°C.
-
Add Inhibitors: Just before use, add the protease inhibitor cocktail to the required volume of ice-cold Lysis Buffer. If not using a cocktail, add individual inhibitors (e.g., 1 mM PMSF, 2 mM EDTA). If required, add a reducing agent like 1 mM DTT.
-
Cell Resuspension: Resuspend the frozen or fresh cell pellet in 30-40 mL of the prepared Lysis Buffer containing inhibitors. Perform this step on ice.
-
Enzymatic Lysis: Add lysozyme to a final concentration of 1 mg/mL. Incubate on ice for 30 minutes with gentle rocking.
-
Viscosity Reduction: Add DNase I to a final concentration of 5 µg/mL and MgCl₂ to 10 mM (required for DNase I activity).
-
Mechanical Lysis (Sonication): Keep the sample on ice at all times. Sonicate the suspension using short bursts (e.g., 15 seconds on, 45 seconds off) to prevent overheating. Repeat until the lysate is no longer viscous and appears translucent.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Purification: Immediately transfer the clarified supernatant to a pre-chilled tube and proceed with the first purification step (e.g., affinity chromatography) as quickly as possible.[3][4]
Protocol 2: Assessing Proteolytic Stability of Purified this compound
This simple assay helps determine if your purified this compound sample contains residual protease activity.[3]
Procedure:
-
Take an aliquot of your final purified this compound sample.
-
Divide it into two tubes. Keep one tube on ice or at 4°C (Control). Place the other tube at room temperature or 37°C (Test).
-
At various time points (e.g., 0 hr, 1 hr, 4 hr, 8 hr, 24 hr), remove a small sample from both the Control and Test tubes.
-
Immediately mix the removed samples with SDS-PAGE loading buffer to stop any reaction.
-
Analyze all samples on the same SDS-PAGE gel.
-
Interpretation: Compare the lanes for the Test sample over time. If the band corresponding to your full-length this compound decreases in intensity while smaller bands appear, it indicates the presence of contaminating proteases. The Control sample should show a stable, intact band at all time points.
Visualizations
Workflow for Preventing this compound Proteolysis
Caption: A workflow highlighting critical stages for implementing anti-proteolysis strategies.
Decision Logic for Protease Inhibitor Strategy
Caption: A decision tree to guide the selection of an appropriate protease inhibitor strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Approaches to Avoid Proteolysis During Protein Expression and Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Family of Intrinsically Disordered Proteins: Structural Characterization of the Major this compound PhaF from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protease - Wikipedia [en.wikipedia.org]
- 16. Overview of approaches to preventing and avoiding proteolysis during expression and purification of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 19. What are the classifications of proteases? | AAT Bioquest [aatbio.com]
Technical Support Center: Refining Phasin Quantification in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of phasins in complex samples.
Frequently Asked Questions (FAQs) - General Phasin Quantification
Q1: What are the most common methods for quantifying phasins?
A1: The primary methods for this compound quantification include immunological assays like ELISA and Western Blot, and protein mass spectrometry (LC-MS/MS). Newer methods, such as fusing phasins with fluorescent proteins like GFP, also allow for rapid in-situ quantification.[1][2][3] The choice of method depends on the required sensitivity, specificity, sample matrix, and available equipment.
Q2: My this compound quantification is not reproducible between experiments. What are the common causes?
A2: Inconsistent results often stem from variations in sample preparation, reagent quality, or procedural inconsistencies.[4] To improve reproducibility, use aliquots of reagents to minimize freeze-thaw cycles, standardize all incubation times and temperatures, and ensure your sample extraction protocol is consistent and robust.[2][4] For bacterial cultures, ensure consistent cell confluency and lysis procedures.[5]
Q3: How do phasins' association with PHA granules affect quantification?
A3: Phasins are polyhydroxyalkanoate (PHA) granule-associated proteins, meaning they physically bind to these hydrophobic inclusions within cells.[6][7][8] This can affect quantification in several ways. Incomplete cell lysis or granule solubilization may lead to an underestimation of this compound levels, as a portion remains bound and is lost during sample preparation. It is crucial to use lysis buffers and extraction protocols that effectively release phasins from these granules. Due to their amphiphilic nature, phasins form an interphase between the hydrophobic PHA and the hydrophilic cytoplasm, which can influence their extraction.[6]
Method-Specific Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Q4: I'm experiencing high background signal in my this compound ELISA. How can I fix this?
A4: High background can obscure true results and often arises from non-specific antibody binding or insufficient washing.[4]
-
Optimize Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk) and block for at least 1 hour at room temperature.[2][9]
-
Improve Washing: Increase the number and duration of wash steps to more effectively remove unbound antibodies. Using a gentle detergent like Tween-20 in the wash buffer is recommended.[2][10]
-
Check Reagents: Prepare all reagents fresh and ensure correct antibody concentrations are used. Excessive antibody concentration is a common cause of high background.[2][4]
Q5: My ELISA is showing a weak or no signal for my this compound samples.
A5: Low sensitivity can lead to false negatives.[4]
-
Antibody Issues: Verify that your primary and secondary antibodies are specific and high-affinity for the target this compound.[4] Ensure they are stored correctly and have not expired.[11]
-
Suboptimal Concentrations: The concentration of your capture or detection antibody may be too low. Consider titrating the antibodies to find the optimal concentration.[2][12]
-
Incubation Times: Ensure incubation times and temperatures are strictly followed, as deviations can reduce binding efficiency.[4] Extending the primary antibody incubation to overnight at 4°C can sometimes improve signal.[9]
-
Sample Dilution: Your samples may be too dilute. Try running the assay with less diluted samples.[11]
Western Blot
Q6: I am not detecting any this compound bands, or the signal is very weak on my Western blot.
A6: This is a common issue that can be traced to several steps in the protocol.
-
Protein Transfer: Confirm a successful transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking.[2]
-
Antibody Concentration: The primary antibody concentration may be too low. Increase the concentration or extend the incubation time (e.g., overnight at 4°C).[9]
-
Low Protein Load: If the this compound is of low abundance in your sample, increase the total amount of protein loaded into each well.[2]
-
Antibody Compatibility: Ensure your secondary antibody is compatible with the primary antibody (e.g., anti-mouse secondary for a mouse primary).[13]
Q7: My Western blot shows multiple non-specific bands, making quantification difficult.
A7: Non-specific bands can result from several factors related to antibodies and blocking.
-
Antibody Concentration: High concentrations of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentrations.[2][9]
-
Blocking Inefficiency: Optimize your blocking conditions. Use 5% non-fat dry milk or BSA in TBST and block for at least one hour at room temperature.[2]
-
Insufficient Washing: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.[2]
-
Sample Quality: Ensure your samples are properly prepared and consider if protein degradation may be occurring. Always use fresh protease inhibitors in your lysis buffer.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q8: What are the critical factors for developing a robust LC-MS/MS method for this compound quantification?
A8: MS-based protein quantification relies on several critical factors: (1) internal standardization, (2) protein purification, (3) enzymatic digestion, (4) selection of unique signature peptides, (5) peptide purification, (6) liquid chromatographic separation, and (7) mass spectrometric detection.[3] Careful optimization of each step is required for accurate and reproducible results.
Q9: I'm observing significant matrix effects and ion suppression when analyzing phasins from complex samples like soil or cell lysates. How can I mitigate this?
A9: Matrix effects are a major challenge in complex samples and can impact quantification.[14]
-
Sample Preparation: Implement a robust sample preparation technique. For serum or plasma, this may involve protein precipitation followed by trypsin digestion.[3] For soil, a validated analyte extraction procedure is critical.[15]
-
Internal Standards: Use isotopically labeled internal standards for the signature peptides. This is the most effective way to correct for matrix effects and variations in sample processing.[15]
-
Chromatography: Optimize your liquid chromatography method to separate the target this compound peptides from interfering matrix components.
-
Instrument Cleaning: Complex matrices can contaminate the ion source, leading to signal instability. Regular cleaning and maintenance of the mass spectrometer are essential.[14]
Troubleshooting for Specific Sample Types
Q10: What are the main challenges when quantifying phasins from bacterial cultures?
A10: The primary challenge is efficient and consistent extraction.
-
Cell Lysis: Incomplete cell lysis will result in an underestimation of the total this compound amount. Ensure your lysis method (e.g., sonication, chemical lysis) is optimized for the specific bacterial strain.
-
Growth Conditions: this compound expression can be highly dependent on culture conditions such as nutrient availability, growth phase, and temperature.[6][16] Standardize culture conditions to ensure comparability between samples.[16][17]
-
Normalization: Inherent losses during bacterial centrifugation and DNA extraction can bias results. Using an exogenous bacterial control added before extraction can help normalize these losses.[18]
Q11: How can I accurately quantify phasins in environmental samples like soil?
A11: Soil is an extremely complex matrix, presenting significant analytical challenges.[15][19]
-
Extraction Efficiency: Selecting an appropriate extraction procedure is the greatest challenge. Different soil types may require different extraction buffers and techniques. Method validation with spiked samples is crucial to determine recovery rates.[15]
-
Interference: Soil contains numerous compounds that can interfere with downstream analysis (e.g., humic acids). Sample cleanup steps, such as solid-phase extraction (SPE), are often necessary.
-
Sample Homogeneity: A small soil sample is taken to represent a large area, so obtaining a representative sample is critical. Composite sampling from multiple locations is recommended.[20][21]
Quantitative Data Summary
Direct comparative data on this compound quantification methods is limited. However, data from related polyhydroxyalkanoate (PHA) quantification, where this compound levels are correlated, can provide insight into methodological sensitivity.
Table 1: Comparison of PHA Quantification Methods in Pseudomonas Strains
| Strain | Flow Cytometry (% PHA) | Gravimetric Method (% PHA) |
| Pseudomonas sp. LDC-5 | 48.24 | 39.2 |
| Pseudomonas sp. MNNG-S | 52.60 | 43.0 |
| P. oleovarans NRRL B 14682 | 46.56 | 37.3 |
| This table summarizes data showing that the flow cytometry-based method was more sensitive for quantifying PHA content compared to the traditional gravimetric method, likely due to product loss during extraction in the latter.[22] |
Experimental Protocols
Protocol 1: General Affinity Purification of Tagged this compound Proteins
This protocol describes a general workflow for purifying a this compound protein that has been engineered to include an affinity tag (e.g., FLAG, HA, His-tag).
-
Cell Culture and Lysis:
-
Grow recombinant bacterial or mammalian cells expressing the tagged this compound under optimized conditions.[16][23]
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cell pellet in a pre-chilled lysis buffer containing protease inhibitors.[24] The buffer composition should be optimized to ensure solubilization of the this compound from any associated PHA granules.
-
Lyse cells using an appropriate method (e.g., sonication on ice, French press, or chemical lysis).
-
Clarify the lysate by centrifugation at high speed (e.g., >10,000 x g) at 4°C to pellet cell debris.[24]
-
-
Affinity Chromatography:
-
Equilibrate the affinity resin (e.g., anti-FLAG beads, Ni-NTA resin) with lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin under gentle rotation at 4°C for 1-4 hours.
-
Load the lysate-resin slurry onto a chromatography column or pellet the beads by gentle centrifugation.
-
-
Washing:
-
Wash the resin extensively with wash buffer (often the lysis buffer with or without a lower concentration of detergent) to remove non-specifically bound proteins. Perform multiple washes until the protein concentration in the flow-through is negligible.[24]
-
-
Elution:
-
Elute the bound this compound protein from the resin using a specific elution buffer. For FLAG-tagged proteins, this is often a buffer containing a competitive FLAG peptide. For His-tagged proteins, a buffer containing imidazole (B134444) is used.
-
Collect the eluted fractions.
-
-
Quantification and Analysis:
-
Determine the protein concentration of the eluted fractions using a standard protein assay (e.g., BCA).
-
Analyze the purity of the this compound protein by SDS-PAGE followed by Coomassie or silver staining.[23]
-
Confirm protein identity using Western blot or mass spectrometry.
-
Protocol 2: Sample Preparation for LC-MS/MS Quantification of this compound
This protocol outlines a typical workflow for preparing a complex biological sample (e.g., serum, cell lysate) for targeted this compound quantification using LC-MS/MS.
-
Protein Extraction:
-
Extract total protein from the sample using a robust lysis/extraction buffer containing protease inhibitors.
-
Quantify the total protein concentration of the extract.
-
-
Internal Standard Spiking:
-
Add a known quantity of an isotopically labeled internal standard (e.g., a synthetic version of the target this compound signature peptide with heavy isotopes) to a precise amount of the protein extract.
-
-
Protein Precipitation (Optional, for samples like serum):
-
Add a cold organic solvent (e.g., acetonitrile) to the sample to precipitate the bulk of the proteins.[3]
-
Incubate on ice and then centrifuge to pellet the protein.
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., containing urea (B33335) or guanidine-HCl).
-
Reduce disulfide bonds by adding DTT and incubating at 56°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) and incubating in the dark at room temperature.
-
-
Enzymatic Digestion:
-
Dilute the sample to reduce the denaturant concentration to a level compatible with trypsin activity.
-
Add sequencing-grade trypsin to the sample (a typical enzyme-to-protein ratio is 1:50 w/w).
-
Incubate overnight at 37°C to digest the proteins into peptides.[3]
-
-
Peptide Cleanup:
-
Stop the digestion by adding an acid (e.g., formic acid).
-
Clean up the peptide mixture using solid-phase extraction (SPE) with a C18 resin to remove salts and detergents.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS injection.
-
Analyze the sample using a targeted LC-MS/MS method (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM) to quantify the signature this compound peptide and its corresponding internal standard.
-
Diagrams and Workflows
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for weak Western blot signal.
Caption: Relationship between this compound, PHA Granules, and Cytoplasm.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. mabtech.com [mabtech.com]
- 12. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 13. assaygenie.com [assaygenie.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Optimization of the growth conditions through response surface methodology and metabolomics for maximizing the auxin production by Pantoea agglomerans C1 [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. Optimized bacterial absolute quantification method by qPCR using an exogenous bacterial culture as a normalization strategy in triple-species BV-like biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Challenges and lessons for measuring soil metrics in household surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Factors affecting soil analysis - Potash Development Association (PDA) [pda.org.uk]
- 21. nrcs.usda.gov [nrcs.usda.gov]
- 22. researchgate.net [researchgate.net]
- 23. Purification of DNA repair protein complexes from mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in phasin functional assays
Welcome to the Technical Support Center for Phasin Functional Assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing inconsistencies encountered during experiments involving this compound proteins.
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding this compound functional assays.
What are the key functions of phasins?
Phasins are polyhydroxyalkanoate (PHA) granule-associated proteins. Their primary roles include:
-
Structural Support: They form a layer on the surface of PHA granules, preventing them from coalescing and ensuring their stability within the cell.[1][2]
-
Regulation of PHA Metabolism: Phasins can influence the synthesis and degradation of PHA. Some phasins have been shown to activate PHA depolymerases and increase the expression and activity of PHA synthases.[2][3]
-
Granule Segregation: They play a role in the proper distribution of PHA granules to daughter cells during cell division.[2][3]
-
Chaperone-like Activity: Some phasins exhibit chaperone-like functions, potentially protecting other proteins from misfolding and aggregation.[3]
Why am I seeing low yields of my recombinant this compound protein?
Low yields of recombinant this compound protein can be attributed to several factors:
-
Suboptimal Expression Conditions: The expression temperature, induction time, and inducer concentration can significantly impact protein yield. It is crucial to optimize these parameters for your specific this compound and expression system.
-
Protein Insolubility: Phasins are amphiphilic proteins and can sometimes form inclusion bodies when overexpressed.[1] Consider using a lower expression temperature or a different expression host.
-
Codon Usage: If you are expressing a this compound from one organism in another (e.g., a bacterial this compound in E. coli), differences in codon usage can lead to poor translation efficiency. Consider using a codon-optimized synthetic gene.
My this compound-protein interaction assay (Co-IP/Pull-down) is not working. What are the common causes?
Difficulties in detecting this compound-protein interactions can stem from several issues:
-
Weak or Transient Interactions: The interaction you are trying to detect may be weak or only occur under specific cellular conditions.
-
Incorrect Lysis Buffer: The detergents in your lysis buffer might be disrupting the protein-protein interaction. It's important to use a gentle lysis buffer.
-
Antibody Issues: The antibody used for immunoprecipitation may not be efficient or may bind to an epitope that is masked by the interaction.
-
Low Protein Expression: The expression levels of your bait or prey protein may be too low to detect an interaction.
How do I quantify the binding of my this compound to PHA granules?
A common method to quantify this compound-PHA binding is through a fluorescence-based assay. This involves fusing a fluorescent protein (like GFP) to your this compound of interest and measuring the fluorescence associated with isolated PHA granules.[4]
Troubleshooting Guides
This section provides structured guidance for resolving common issues in this compound functional assays.
Guide 1: Troubleshooting Recombinant this compound Expression and Purification
| Problem | Possible Cause | Recommended Solution |
| Low or no protein expression | Suboptimal induction conditions (time, temperature, inducer concentration). | Optimize induction parameters. Test a range of temperatures (e.g., 18°C, 25°C, 37°C) and inducer concentrations. |
| Codon bias if expressing in a heterologous system. | Use a codon-optimized gene for your expression host. | |
| Plasmid instability. | Sequence your plasmid to confirm the integrity of the this compound gene. | |
| Protein is in the insoluble fraction (inclusion bodies) | High expression rate leading to misfolding and aggregation. | Lower the induction temperature and/or inducer concentration to slow down protein expression. |
| The this compound protein is inherently insoluble under the expression conditions. | Try co-expressing with chaperones or using a different expression host. Consider adding a solubility-enhancing tag. | |
| Purified protein is degraded | Protease activity during cell lysis and purification. | Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice at all times. |
Guide 2: Troubleshooting this compound-PHA Granule Binding Assays
| Problem | Possible Cause | Recommended Solution |
| No or weak binding of this compound to PHA granules | Incorrect buffer conditions (pH, ionic strength). | Optimize the binding buffer. Test a range of pH values and salt concentrations. |
| This compound protein is misfolded or inactive. | Ensure your purified this compound is properly folded. You can perform a quality control check using techniques like circular dichroism. | |
| Interference from other granule-associated proteins (GAPs). | Use a mutant bacterial strain that lacks other major GAPs to reduce competition for binding sites on the PHA granules.[5][6] | |
| High background binding | Non-specific binding of the this compound to the experimental apparatus (e.g., microplate wells). | Block the surfaces with a blocking agent like bovine serum albumin (BSA) before adding the PHA granules and this compound. |
| The fluorescent tag (e.g., GFP) is causing non-specific interactions. | Include a control with the fluorescent tag alone to assess its non-specific binding. |
Guide 3: Troubleshooting this compound-Protein Interaction Assays (Co-IP/Pull-down)
| Problem | Possible Cause | Recommended Solution |
| No co-elution of the interacting partner | The interaction is too weak to survive the washing steps. | Use a more gentle wash buffer with lower detergent concentrations or reduced ionic strength. |
| The antibody is not efficiently capturing the bait protein. | Ensure your antibody is validated for immunoprecipitation. | |
| The protein interaction is not occurring under the lysis conditions. | Modify the lysis buffer to be more representative of the intracellular environment (e.g., adjust pH, salt concentration). | |
| High non-specific binding to beads | The cell lysate contains proteins that bind non-specifically to the affinity beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. |
| The antibody is cross-reacting with other proteins. | Use a highly specific monoclonal antibody if possible. Include an isotype control antibody in your experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound function.
Table 1: Effect of this compound Overexpression on PHA Accumulation
| This compound Gene Overexpressed | Host Organism | Increase in PHB Content (%) | Increase in PHB Production (%) | Reference |
| phaP1 | Cupriavidus necator H16 | 37.2 | 49.8 | [7] |
| phaP2 | Cupriavidus necator H16 | 28.4 | 42.9 | [7] |
Table 2: Effect of this compound Deletion on PHA Accumulation
| This compound Gene Deleted | Host Organism | Change in PHA Accumulation | Reference |
| phaP | Haloferax mediterranei | Decreased PHA accumulation | [8] |
Experimental Protocols
Protocol 1: In Vitro this compound-PHA Granule Binding Assay
This protocol describes a method to quantify the binding of a purified this compound protein to isolated PHA granules.
-
Preparation of PHA Granules:
-
Cultivate a PHA-producing bacterial strain (e.g., a mutant strain of P. putida lacking major GAPs) under conditions that induce PHA accumulation.[5][6]
-
Harvest the cells by centrifugation.
-
Lyse the cells using a method that preserves the integrity of the PHA granules (e.g., sonication on ice).
-
Isolate the PHA granules by sucrose (B13894) density gradient centrifugation.[8]
-
Wash the isolated granules with a suitable buffer (e.g., Tris-HCl) and resuspend them to a known concentration.
-
-
Binding Reaction:
-
In a microplate, add a fixed amount of isolated PHA granules to each well.
-
Add varying concentrations of your purified fluorescently-tagged this compound protein (e.g., this compound-GFP) to the wells.
-
Include a negative control with the fluorescent tag alone (e.g., GFP) to assess non-specific binding.
-
Incubate the plate at room temperature with gentle agitation for a sufficient time to allow binding to reach equilibrium (e.g., 1-2 hours).
-
-
Quantification:
-
Centrifuge the microplate to pellet the PHA granules.
-
Carefully remove the supernatant containing the unbound this compound.
-
Wash the granules with binding buffer to remove any remaining unbound protein.
-
Resuspend the granules in a fresh buffer.
-
Measure the fluorescence of the granule-bound this compound using a microplate reader.
-
Generate a binding curve by plotting the fluorescence intensity against the concentration of the this compound protein.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for this compound-Protein Interactions
This protocol outlines the steps for investigating the interaction between a this compound and a putative partner protein in vivo.
-
Cell Lysis:
-
Co-express your "bait" this compound protein (e.g., with a FLAG tag) and your "prey" partner protein (e.g., with a Myc tag) in a suitable cell line.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Incubate the lysate on ice to ensure complete cell lysis.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating it with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the tag on your bait protein (e.g., anti-FLAG antibody) with gentle rotation at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and continue to incubate to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding a suitable elution buffer (e.g., SDS-PAGE sample buffer) and boiling.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the tags of both the bait (e.g., anti-FLAG) and prey (e.g., anti-Myc) proteins to confirm their co-elution.
-
Visualizations
Diagram 1: this compound Functional Assay Workflow
Caption: Workflow for conducting and analyzing this compound functional assays.
Diagram 2: Regulatory Pathway of this compound Expression
Caption: Simplified regulatory pathway of this compound (PhaP) expression by the repressor PhaR.
References
- 1. Binding of the Major this compound, PhaP1, from Ralstonia eutropha H16 to Poly(3-Hydroxybutyrate) Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Dissecting the Polyhydroxyalkanoate-Binding Domain of the PhaF this compound: Rational Design of a Minimized Affinity Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Overexpression of this compound and Regulator Genes Promoting the Synthesis of Polyhydroxybutyrate in Cupriavidus necator H16 under Nonstress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Usage for Heterologous Phasin Expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the heterologous expression of phasin proteins. Our goal is to help you overcome common challenges and successfully optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and why is it important for heterologous this compound expression?
A1: Codon usage bias is the phenomenon where synonymous codons (triplets of nucleotides that code for the same amino acid) are used at different frequencies in different organisms.[1][2][3] For successful heterologous expression of this compound proteins, the codon usage of the this compound gene should be adapted to match that of the expression host.[1][4] Mismatched codon usage can lead to translational inefficiencies, resulting in low protein yield, truncated proteins, or even protein misfolding.[3][5]
Q2: What is codon optimization?
A2: Codon optimization is the process of modifying a gene sequence to improve its expression in a specific host organism.[1][2] This is achieved by replacing rare codons in the original gene with codons that are more frequently used by the host's translational machinery.[3][4] This enhances the rate and efficiency of protein synthesis.[1]
Q3: What parameters beyond codon frequency should be considered for optimal this compound expression?
A3: While codon frequency is crucial, other factors significantly impact expression levels. These include:
-
GC Content: The overall GC content of the gene should be optimized for the expression host to prevent issues with transcription and translation.[1][2][6]
-
mRNA Secondary Structure: Complex secondary structures in the mRNA, especially near the 5' end, can hinder ribosome binding and initiation of translation.[1][2][7]
-
Codon-Pair Bias: The frequency of adjacent codon pairs can also influence translational efficiency.[1]
-
Avoidance of Cis-acting Elements: The optimized sequence should be scanned for and cleared of cryptic splicing sites, premature polyadenylation signals, and internal ribosomal entry sites that could interfere with proper transcript processing and translation.[2][8]
Q4: What are some commonly used codon optimization tools?
A4: Several online tools and software packages are available for codon optimization. Some widely used examples include JCat, OPTIMIZER, ATGme, GeneOptimizer, and tools provided by companies like IDT and GenScript.[1][2][9] These tools often allow for the adjustment of various optimization parameters.
Troubleshooting Guide
Q1: I have codon-optimized my this compound gene, but I'm still getting low or no protein expression. What should I do?
A1: Low or no expression despite codon optimization can be due to several factors. Here's a step-by-step troubleshooting approach:
-
Verify the Sequence: Double-check the sequence of your synthesized gene to ensure there are no mutations or errors introduced during synthesis or cloning.
-
Re-evaluate Optimization Parameters: Your initial optimization might have focused solely on codon usage. Consider re-optimizing with a multi-parameter approach that includes GC content, mRNA secondary structure, and codon-pair bias.[1][2][8]
-
Promoter Strength: The promoter driving the expression of your this compound gene might be too weak or not suitable for your experimental conditions. Consider using a stronger, inducible promoter to control expression.[10]
-
Expression Host: The chosen expression host might not be ideal. If you are using E. coli, consider trying different strains that are engineered to handle challenges like rare codons (e.g., Rosetta strains) or to enhance protein folding.[3][4]
-
Protein Toxicity: Overexpression of some proteins can be toxic to the host cells, leading to poor growth and low yield. Try lowering the induction temperature and using a lower concentration of the inducer to slow down protein synthesis.[4]
Q2: My codon-optimized this compound protein is being expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A2: Protein insolubility is a common issue in heterologous expression. Here are some strategies to improve the solubility of your this compound protein:
-
Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding.[4]
-
Co-expression with Chaperones: Co-expressing molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can assist in the correct folding of your this compound protein.[4][11][12] Interestingly, some phasins themselves have been shown to have chaperone-like properties.[11][12]
-
Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N-terminus of your this compound can enhance its solubility.[3]
-
Optimize Culture Medium: The composition of the culture medium can influence protein folding and solubility. Experiment with different media and additives.
-
Lysis Buffer Composition: The method of cell lysis and the composition of the lysis buffer can impact protein solubility. Try different detergents, salt concentrations, and reducing agents.
Q3: I observe heterogeneity in my purified this compound protein, suggesting potential degradation. What could be the cause and how can I prevent it?
A3: Protein degradation can be caused by host cell proteases. Here are some ways to minimize this issue:
-
Use Protease-Deficient Strains: Utilize E. coli strains that are deficient in certain proteases (e.g., Lon, OmpT).
-
Add Protease Inhibitors: Include a cocktail of protease inhibitors in your lysis buffer to prevent degradation after cell disruption.
-
Optimize Purification Workflow: Minimize the time the protein spends in the crude lysate and perform purification steps at low temperatures (e.g., 4°C).
-
Fusion Tags for Purification: Using an affinity tag can allow for a rapid one-step purification, reducing the exposure time to proteases. This compound itself can be used as an affinity tag for purification on polyhydroxyalkanoate (PHA) beads.[13][14][15][16]
Data on Codon Optimization and this compound Expression
The following table summarizes the potential impact of codon optimization on protein expression levels, based on findings from various studies.
| Original Gene Source | Expression Host | Optimization Strategy | Improvement in Expression Level | Reference |
| Acinetobacter baylyi | Saccharomyces cerevisiae | Condition-specific codon optimization | 2.9-fold higher activity than commercially optimized gene | [17] |
| Human genes (50 total) | HEK293T cells | Multi-parameter optimization (GeneOptimizer) | Up to 15-fold increase | [8] |
| Plasmodium falciparum | E. coli | Codon harmonization | 4- to 1,000-fold increase | [5] |
Experimental Protocols
General Protocol for Codon Optimization and Heterologous this compound Expression
-
Sequence Retrieval: Obtain the amino acid sequence of the target this compound protein.
-
Codon Optimization:
-
Select a suitable expression host (e.g., E. coli K-12).
-
Use a codon optimization tool (e.g., IDT Codon Optimization Tool, GenScript OptimumGene™).[2][9]
-
Input the amino acid sequence and specify the host organism.
-
Adjust advanced parameters if available, such as GC content and avoidance of specific restriction sites.
-
The tool will generate a codon-optimized DNA sequence.
-
-
Gene Synthesis and Cloning:
-
Synthesize the optimized this compound gene.
-
Clone the synthesized gene into an appropriate expression vector with a suitable promoter (e.g., T7 promoter in a pET vector for E. coli).
-
-
Transformation:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression with an appropriate inducer (e.g., IPTG for the T7 promoter).
-
Continue to culture the cells, possibly at a reduced temperature (e.g., 18-25°C), for a set period (e.g., 4-16 hours).
-
-
Analysis of Expression:
-
Harvest the cells by centrifugation.
-
Lyse the cells (e.g., by sonication).
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the protein expression in both fractions using SDS-PAGE and Western blotting (if an antibody is available).
-
Visual Guides
Caption: Workflow for codon optimization and heterologous this compound expression.
Caption: Troubleshooting decision tree for common this compound expression issues.
References
- 1. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. researchgate.net [researchgate.net]
- 4. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous Protein Expression Is Enhanced by Harmonizing the Codon Usage Frequencies of the Target Gene with those of the Expression Host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchling.com [benchling.com]
- 7. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GeneOptimizer Process for Successful Gene Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. idtdna.com [idtdna.com]
- 10. Molecular strategies to increase the levels of heterologous transcripts in Komagataella phaffii for protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Player in the Biorefineries Field: this compound PhaP Enhances Tolerance to Solvents and Boosts Ethanol and 1,3-Propanediol Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Novel and economical purification of recombinant proteins: Intein-mediated protein purification using in vivo polyhydroxybutyrate (PHB) matrix association - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of target proteins from intracellular inclusions mediated by intein cleavable polyhydroxyalkanoate synthase fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Refolding Insoluble Phasin Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with insoluble phasin proteins. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental procedures.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the solubilization and refolding of insoluble this compound proteins expressed as inclusion bodies.
Problem 1: Low Yield of Solubilized this compound Protein from Inclusion Bodies
Possible Causes and Solutions:
-
Incomplete Cell Lysis: If cells are not completely disrupted, the inclusion bodies will not be efficiently released.
-
Solution: Ensure complete lysis by monitoring cell disruption under a microscope. A combination of enzymatic lysis (e.g., lysozyme) and physical methods (e.g., sonication or high-pressure homogenization) is often more effective.[1] For sonication, use multiple short bursts on ice to prevent overheating and protein degradation.[2]
-
-
Inefficient Solubilization Buffer: The choice and concentration of denaturant are critical for solubilizing the aggregated this compound protein.
-
Solution: While 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea (B33335) are commonly used, the optimal concentration can be protein-specific.[3][4] Consider screening a range of denaturant concentrations. For phasins, which can have amphiphilic properties, the addition of detergents like 1% Triton X-100 during the washing steps can help remove contaminants that hinder solubilization.[2] A novel formulation of 20% trifluoroethanol, 20% n-propanol, and 2 M urea at pH 12.5 has shown high solubilization and refolding efficiency for various inclusion body proteins.[5]
-
-
Inclusion Body Purity: Contaminating proteins and cellular debris can interfere with the solubilization process.
Problem 2: Aggregation of this compound Protein During the Refolding Process
Possible Causes and Solutions:
-
High Protein Concentration: High concentrations of the denatured protein during refolding can favor intermolecular interactions, leading to aggregation.
-
Suboptimal Refolding Buffer Composition: The pH, ionic strength, and presence of additives in the refolding buffer are crucial for promoting proper folding and preventing aggregation.
-
Solution:
-
pH: The optimal pH for refolding is protein-specific. A screening of pH values is recommended.
-
Additives: Certain additives can suppress aggregation and enhance refolding yields. L-arginine (typically 0.4-1 M) is a commonly used aggregation suppressor.[7] Polyols like glycerol (B35011) (10-20%) can also stabilize the protein. Given the potential chaperone-like activity of some phasins, the inclusion of co-factors that might assist this function could be explored, although this is speculative and would require empirical testing.[8][9][10]
-
Redox Environment: If the this compound protein contains cysteine residues, a proper redox environment is necessary for correct disulfide bond formation. A common approach is to use a glutathione (B108866) redox couple (GSH/GSSG) in the refolding buffer.[6]
-
-
-
Inefficient Removal of Denaturant: The rate of denaturant removal can significantly impact refolding.
-
Solution: Compare different refolding methods:
-
Dialysis: Step-wise dialysis, where the denaturant concentration is gradually decreased, can be more effective than a single-step dialysis.[6]
-
Dilution: Rapid dilution is a simple and widely used method.[6]
-
On-column Refolding: For His-tagged this compound proteins, on-column refolding on a Ni-NTA column can be an efficient strategy. The denatured protein is bound to the column, and the denaturant is gradually replaced with a refolding buffer before elution.[11]
-
-
Problem 3: The Refolded this compound Protein is Inactive or Improperly Folded
Possible Causes and Solutions:
-
Incorrect Disulfide Bond Formation: For phasins with cysteine residues, improper disulfide bridging can lead to a non-native and inactive conformation.
-
Solution: Optimize the ratio of reduced to oxidized glutathione (GSH:GSSG) in the refolding buffer. A common starting point is a 5:1 or 10:1 ratio of GSH to GSSG.
-
-
Misfolded Conformation: Even if soluble, the protein may not have attained its correct three-dimensional structure.
-
Solution:
-
Verify Folding: Use biophysical techniques to assess the conformation of the refolded protein.
-
Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure content (alpha-helices and beta-sheets).
-
Intrinsic Tryptophan Fluorescence: Changes in the fluorescence emission spectrum of tryptophan residues can indicate changes in the protein's tertiary structure.
-
Size Exclusion Chromatography (SEC): To determine the oligomeric state and identify any remaining aggregates.
-
-
Consider Chaperone Co-expression: Some phasins have been shown to possess chaperone-like activity.[8][9][10] If refolding in vitro proves difficult, consider co-expressing molecular chaperones like GroEL/GroES with the this compound protein in the expression host to promote soluble expression from the outset.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my this compound protein is expressed as inclusion bodies?
A1: The first crucial step is to thoroughly wash and purify the inclusion bodies to remove contaminating cellular components.[1][2] This is critical because impurities can interfere with subsequent solubilization and refolding steps. A common procedure involves washing the crude inclusion body pellet with a buffer containing a non-ionic detergent like Triton X-100, followed by a wash with a buffer without detergent.[1][3]
Q2: What are the most common denaturants for solubilizing this compound inclusion bodies?
A2: The most common and effective denaturants are 6-8 M Guanidine Hydrochloride (Gdn-HCl) and 8 M Urea.[3][4] The choice between them can depend on the specific this compound protein and downstream applications. It's advisable to screen both to determine which gives a higher yield of solubilized protein.
Q3: How can I prevent my this compound protein from aggregating during refolding?
A3: Protein aggregation during refolding is a common challenge. Key strategies to minimize this include:
-
Low Protein Concentration: Refold at a protein concentration below 0.1 mg/mL.[1]
-
Use of Additives: Include aggregation suppressors like L-arginine (0.4-1 M) in your refolding buffer.[7]
-
Gradual Denaturant Removal: Employ methods like step-wise dialysis to remove the denaturant slowly.[6]
-
Optimize Buffer Conditions: Screen for the optimal pH and ionic strength for your specific this compound protein.
Q4: My this compound protein has cysteine residues. How do I ensure correct disulfide bond formation?
A4: For proteins with disulfide bonds, it's essential to first fully reduce the protein during solubilization by adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to the solubilization buffer.[3] Then, during refolding, a redox system, typically a mixture of reduced and oxidized glutathione (GSH and GSSG), should be included in the refolding buffer to facilitate the formation of native disulfide bonds.[6]
Q5: How do I know if my refolded this compound protein is correctly folded and active?
A5: Verifying the correct folding and activity of your refolded this compound is a critical final step. This can be done through:
-
Activity Assays: If your this compound protein has a known biological activity (e.g., binding to PHA granules), an activity assay is the most direct way to confirm proper folding.
-
Spectroscopic Methods: Techniques like Circular Dichroism (CD) can confirm the presence of secondary structural elements, while fluorescence spectroscopy can probe the tertiary structure.
-
Chromatographic Methods: Size Exclusion Chromatography (SEC) can be used to confirm that the protein is monomeric (or in its correct oligomeric state) and not aggregated.
III. Data Presentation
Table 1: Common Components of Buffers for this compound Inclusion Body Processing
| Buffer Type | Component | Typical Concentration | Purpose |
| Lysis Buffer | Tris-HCl | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 100-150 mM | Maintain ionic strength | |
| Lysozyme (B549824) | 1 mg/mL | Enzymatic cell wall disruption | |
| DNase I | ~10 µg/mL | Reduce viscosity from DNA | |
| Inclusion Body Wash Buffer | Tris-HCl | 50 mM, pH 8.0 | Buffering agent |
| Triton X-100 | 1-2% (v/v) | Solubilize membrane contaminants | |
| NaCl | 100-500 mM | Remove non-specifically bound proteins | |
| Solubilization Buffer | Tris-HCl | 50 mM, pH 8.0 | Buffering agent |
| Gdn-HCl or Urea | 6 M or 8 M | Denature and solubilize the protein | |
| DTT or β-mercaptoethanol | 10-100 mM | Reduce disulfide bonds | |
| Refolding Buffer | Tris-HCl | 50 mM, pH 7.5-8.5 | Buffering agent |
| L-Arginine | 0.4-1 M | Suppress aggregation | |
| Glycerol | 10-20% (v/v) | Stabilize the protein | |
| GSH (reduced glutathione) | 1-5 mM | Redox component for disulfide formation | |
| GSSG (oxidized glutathione) | 0.1-0.5 mM | Redox component for disulfide formation |
IV. Experimental Protocols
Protocol 1: Isolation and Solubilization of Insoluble this compound from E. coli Inclusion Bodies
-
Cell Lysis: Resuspend the E. coli cell pellet in 10 mL of ice-cold Lysis Buffer per gram of cell paste.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the suspension on ice. Use 6 cycles of 30-second bursts with 30-second cooling intervals.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Inclusion Body Washing: a. Resuspend the pellet in 20 mL of Inclusion Body Wash Buffer containing Triton X-100. b. Centrifuge at 15,000 x g for 15 minutes at 4°C. Discard the supernatant. c. Repeat the wash step with Inclusion Body Wash Buffer without Triton X-100.
-
Solubilization: a. Resuspend the washed inclusion body pellet in Solubilization Buffer. b. Incubate with gentle agitation for 2 hours at room temperature. c. Centrifuge at 20,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material. d. Collect the supernatant containing the solubilized this compound protein.
Protocol 2: Refolding of Solubilized this compound Protein by Dialysis
-
Transfer the solubilized this compound protein solution into a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa).
-
Perform a step-wise dialysis against a series of refolding buffers with decreasing concentrations of the denaturant. For example, if using 6 M Gdn-HCl for solubilization: a. Dialyze against 1 L of Refolding Buffer containing 4 M Gdn-HCl for 4 hours at 4°C. b. Transfer to 1 L of fresh Refolding Buffer containing 2 M Gdn-HCl for 4 hours at 4°C. c. Transfer to 1 L of fresh Refolding Buffer containing 1 M Gdn-HCl for 4 hours at 4°C. d. Transfer to 2 L of fresh Refolding Buffer without Gdn-HCl and dialyze overnight at 4°C.
-
After the final dialysis step, recover the protein solution from the dialysis bag.
-
Centrifuge the refolded protein solution at 20,000 x g for 20 minutes at 4°C to remove any precipitated protein.
-
The supernatant contains the refolded this compound protein.
V. Visualizations
Caption: Experimental workflow for refolding insoluble this compound proteins.
Caption: Troubleshooting decision tree for this compound protein refolding.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 3. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization and refolding of variety of inclusion body proteins using a novel formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechrep.ir [biotechrep.ir]
- 7. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound with extra talents: a polyhydroxyalkanoate granule-associated protein has chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. med.unc.edu [med.unc.edu]
Validation & Comparative
Unveiling the Chaperone Potential of a Novel Phasin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for confirming the chaperone activity of a novel phasin. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document will facilitate a thorough evaluation of its potential therapeutic and biotechnological applications.
Comparative Analysis of Chaperone Activity
The chaperone activity of a novel this compound can be assessed through a series of in vitro and in vivo assays. These experiments are designed to measure the this compound's ability to prevent protein aggregation, assist in protein refolding, and protect cells from stress. This section compares the key experimental approaches and the quantitative data they yield.
Table 1: Comparison of In Vitro Chaperone Activity Assays
| Assay | Principle | Quantitative Readout | Positive Control | Negative Control | Advantages | Limitations |
| Thermal Aggregation Prevention | Measures the ability of the this compound to prevent the aggregation of a model protein (e.g., citrate (B86180) synthase, lysozyme) upon heat stress. Aggregation is monitored by light scattering at a specific wavelength (e.g., 360 nm). | Percentage reduction in aggregation relative to the control. | GroEL/GroES, α-crystallin | Bovine Serum Albumin (BSA), Buffer alone | Simple, rapid, and widely used for initial screening.[1][2] | May not be representative of all types of protein aggregation. |
| Enzyme Activity Protection | Quantifies the this compound's capacity to protect the enzymatic activity of a model protein (e.g., citrate synthase, lactate (B86563) dehydrogenase) from inactivation by heat or chemical denaturants. | Percentage of enzyme activity retained compared to the unstressed control.[3] | Known molecular chaperones (e.g., Hsp70) | BSA, Buffer alone | Provides a functional measure of chaperone activity.[3] | Enzyme-specific and may not be generalizable to all substrates. |
| Protein Refolding Assay | Assesses the this compound's ability to facilitate the refolding of a chemically denatured protein (e.g., citrate synthase) into its active conformation after removal of the denaturant. | Percentage of recovered enzyme activity or change in a spectroscopic signal (e.g., fluorescence).[4] | GroEL/GroES | Spontaneous refolding in buffer | Directly measures the "foldase" activity of the chaperone.[5] | Can be technically challenging and substrate-dependent. |
Table 2: Comparison of In Vivo Chaperone Activity Assays
| Assay | Principle | Quantitative Readout | Positive Control | Negative Control | Advantages | Limitations |
| Inclusion Body Formation | Examines the effect of co-expressing the novel this compound with an aggregation-prone protein in a host organism (e.g., E. coli). The reduction in inclusion body formation is quantified.[4][6] | Percentage reduction in the number or size of inclusion bodies.[4] | Co-expression with known chaperones (e.g., GroEL/GroES) | Co-expression with an unrelated, non-chaperone protein | Provides evidence of chaperone activity within a cellular context.[4] | Indirect measure of chaperone activity; results can be influenced by other cellular factors. |
| Stress Tolerance Assay | Evaluates the ability of the this compound to enhance the survival of cells under various stress conditions (e.g., heat shock, oxidative stress). | Percentage of cell viability or growth rate improvement compared to control cells. | Expression of known stress-protective chaperones | Empty vector control | Demonstrates a physiologically relevant protective function. | The observed effect may not be solely due to chaperone activity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
In Vitro Thermal Aggregation Prevention Assay
Objective: To determine the ability of the novel this compound to prevent the heat-induced aggregation of a model substrate protein.
Materials:
-
Purified novel this compound
-
Model substrate protein (e.g., Citrate Synthase from porcine heart)
-
Positive control chaperone (e.g., GroEL)
-
Negative control protein (e.g., BSA)
-
Assay buffer (e.g., 40 mM HEPES-KOH, pH 7.5)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare reaction mixtures in a cuvette containing the assay buffer and the model substrate protein at a final concentration of 0.1 µM.
-
Add the novel this compound, positive control, or negative control to the reaction mixtures at varying molar ratios (e.g., 1:1, 1:2, 1:4 substrate:this compound).
-
Incubate the mixtures at a temperature that induces aggregation of the model substrate (e.g., 45°C for citrate synthase).
-
Monitor the increase in light scattering at 360 nm over time.
-
Calculate the percentage protection against aggregation as: [(Abs_control - Abs_sample) / Abs_control] * 100.
In Vivo Inclusion Body Formation Assay
Objective: To assess the effect of the novel this compound on the formation of inclusion bodies by an aggregation-prone protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the novel this compound
-
Expression vector for an aggregation-prone protein (e.g., a fusion protein known to form inclusion bodies)
-
Positive control vector (co-expression of GroEL/GroES)
-
Negative control (empty vector)
-
Microscope (phase-contrast or fluorescence if using a fluorescently tagged aggregation-prone protein)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transform E. coli with the expression vectors for the aggregation-prone protein and either the novel this compound, the positive control, or the negative control.
-
Induce protein expression under appropriate conditions.
-
Visualize inclusion bodies in the cells using microscopy. Quantify the percentage of cells containing inclusion bodies and the size of the inclusion bodies.
-
Alternatively, lyse the cells and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the amount of the aggregation-prone protein in the insoluble fraction by SDS-PAGE and Western blotting.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key pathways and experimental processes.
Caption: Experimental workflow for confirming the chaperone activity of a novel this compound.
Caption: Proposed mechanism of a novel this compound's chaperone activity under cellular stress.
References
- 1. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Method for Assessing the Chaperone Activity of Proteins | PLOS One [journals.plos.org]
- 4. A this compound with extra talents: a polyhydroxyalkanoate granule-associated protein has chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays to Characterize Molecular Chaperone Function In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 6. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Function of Phasin Orthologs in Polyhydroxyalkanoate (PHA) Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functions of various phasin orthologs, a class of proteins integral to the metabolism of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by numerous microorganisms as intracellular carbon and energy storage granules. Phasins, the most abundant proteins on the surface of these granules, play a crucial role in regulating PHA synthesis, granule size, and number. Understanding the functional diversity of this compound orthologs is essential for harnessing microbial systems for the efficient production of bioplastics and for developing novel therapeutic strategies targeting bacterial storage pathways.
Quantitative Comparison of this compound Ortholog Functions
The functional impact of different this compound orthologs on PHA metabolism varies significantly across different microbial species. The following table summarizes key quantitative data from studies on wild-type and this compound-deficient mutant strains.
| This compound Ortholog (Organism) | Effect on PHA Accumulation | Effect on Granule Morphology | Reference |
| PhaP1 (Ralstonia eutropha H16) | Deletion of phaP1 leads to significantly lower accumulation of poly(3-hydroxybutyrate) (PHB). | Wild-type cells exhibit numerous, closely packed PHB granules of medium size. The ΔphaP1 mutant forms only a single, large PHB granule per cell.[1] | [1][2] |
| PhaP (Haloferax mediterranei) | The ΔphaP mutant produces 1.32 g/L of PHA, a 32% reduction compared to the wild-type's 1.95 g/L.[3][4] | The wild-type produces multiple, moderately sized granules. The ΔphaP mutant predominantly forms a single large granule per cell.[3][4] | [3][4] |
| PhaF (Pseudomonas putida) | A phaF mutant strain shows a 1.5-fold reduction in PHA accumulation. Deletion of both phaF and phaI further decreases PHA polymerase activity.[5] | Phasins are known to be involved in granule stabilization and segregation.[5] | [5] |
| PhbP3 (Azotobacter vinelandii) | Inactivation of phbP3 results in a 30% decrease in PHB production under high oxygen transfer rates. | PhbP1 is the primary this compound determining granule size and number in this organism. PhbP2 and PhbP3 are more involved in PHB degradation.[6] | [6] |
Key Signaling and Regulatory Pathways
A primary mechanism for controlling PHA metabolism is the transcriptional regulation of this compound genes. In the model organism Ralstonia eutropha, the expression of the major this compound gene, phaP1, is controlled by the transcriptional repressor PhaR. This regulatory circuit ensures that this compound proteins are synthesized only when PHA granules are being actively produced.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating regulation of polyhydroxyalkanoate metabolism in Ralstonia eutropha: Identification of transcriptional regulators from this compound and depolymerase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of growth stage on activities of polyhydroxyalkanoate (PHA) polymerase and PHA depolymerase in Pseudomonas putida U - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound interactome reveals the interplay of PhaF with the polyhydroxyalkanoate transcriptional regulatory protein PhaD in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fed-Batch mcl- Polyhydroxyalkanoates Production in Pseudomonas putida KT2440 and ΔphaZ Mutant on Biodiesel-Derived Crude Glycerol [frontiersin.org]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
Validating the Role of Phasin in Stress Tolerance: A Comparative Guide
Introduction
Phasins are a class of proteins primarily associated with polyhydroxyalkanoate (PHA) granules in various bacteria. Beyond their structural role in PHA metabolism and granule formation, emerging evidence highlights a crucial function for phasins in enhancing cellular tolerance to a range of environmental stresses.[1][2][3] This guide provides a comparative analysis of the performance of microorganisms with and without functional phasin proteins under stress conditions, supported by experimental data and detailed methodologies. The focus is on the well-characterized this compound, PhaP from Azotobacter sp. FA8, which has demonstrated a remarkable capacity to confer stress resistance, even in non-PHA-producing recombinant hosts.[1][4] This protective effect is largely attributed to its chaperone-like activity, which aids in proper protein folding and mitigates the accumulation of misfolded or aggregated proteins—a common cellular response to stress.[1][5][6]
Data Presentation
The expression of this compound, specifically PhaP from Azotobacter sp. FA8, in Escherichia coli has been shown to significantly enhance tolerance to various stressors, including chemical solvents and heat shock. This enhanced tolerance is reflected in improved growth rates and a reduction in the expression of key stress-related genes.
This compound-Mediated Tolerance to Chemical Solvents
The presence of PhaP has a notable positive impact on the growth of E. coli in the presence of toxic solvents such as ethanol (B145695) and butanol. The following table summarizes the maximum specific growth rate (μ) and final cell density (OD600) of E. coli strains with and without PhaP expression when challenged with these solvents.
| Stressor | Strain | Maximum Specific Growth Rate (μ) (h⁻¹) | Final Biomass (OD600) |
| 5% (v/v) Ethanol | Control (E. coli without PhaP) | 0.25 ± 0.02 | 1.5 ± 0.1 |
| E. coli + PhaP | 0.35 ± 0.03 | 2.1 ± 0.1 | |
| 0.5% (v/v) Butanol | Control (E. coli without PhaP) | 0.20 ± 0.02 | 1.0 ± 0.1 |
| E. coli + PhaP | 0.28 ± 0.02 | 1.4 ± 0.1 |
Data adapted from studies on the heterologous expression of PhaP from Azotobacter sp. strain FA8 in E. coli.[7]
Regulation of Stress-Related Gene Expression by this compound
The chaperone-like activity of PhaP alleviates cellular stress, leading to a down-regulation of genes typically induced during the heat shock response. Quantitative reverse transcription-PCR (qRT-PCR) analysis reveals a significant reduction in the transcript levels of several key stress-related genes in E. coli expressing PhaP.
| Gene | Function | Fold Change in Expression (+PhaP vs. Control) |
| dnaK | Hsp70 chaperone, protein folding | -2.5 |
| ibpA | Small heat shock protein, binds aggregated proteins | -4.0 |
| groES | Hsp10 co-chaperone for GroEL | -2.0 |
| groEL | Hsp60 chaperone, protein folding | -2.2 |
| rpoH | Sigma factor 32 (σ³²), master regulator of heat shock response | -1.8 |
Data represents the approximate fold change in gene expression in PHB-producing E. coli co-expressing PhaP compared to a strain producing PHB without PhaP.[8]
Mandatory Visualization
This compound's Chaperone-Like Activity Signaling Pathway
The following diagram illustrates the proposed mechanism by which this compound's chaperone activity mitigates cellular stress and downregulates the heat shock response.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phasins PhbP2 and PhbP3 Are Involved in the Depolymerization of Polyhydroxybutyrate in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Absence of Phasins PhbP2 and PhbP3 in Azotobacter vinelandii Determines the Growth and Poly-3-hydroxybutyrate Synthesis [mdpi.com]
- 4. A this compound with Many Faces: Structural Insights on PhaP from Azotobacter sp. FA8 | PLOS One [journals.plos.org]
- 5. A this compound with extra talents: a polyhydroxyalkanoate granule-associated protein has chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Player in the Biorefineries Field: this compound PhaP Enhances Tolerance to Solvents and Boosts Ethanol and 1,3-Propanediol Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected Stress-Reducing Effect of PhaP, a Poly(3-Hydroxybutyrate) Granule-Associated Protein, in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Phasin Expression: A Comparative Analysis Under Diverse Growth Conditions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to understanding and analyzing the expression of phasin, a key protein in bacterial polyhydroxyalkanoate (PHA) metabolism and stress response.
Phasins are small, amphiphilic proteins that coat the surface of intracellular polyhydroxyalkanoate (PHA) granules in numerous bacteria. Their expression is intricately linked to the cell's metabolic state and response to environmental cues. This guide provides a comparative analysis of this compound expression under various growth conditions, supported by experimental data and detailed methodologies for its investigation.
Quantitative Analysis of this compound Expression
The expression of this compound genes is tightly regulated and often induced by conditions that favor the accumulation of PHA, such as nutrient limitation in the presence of an excess carbon source. Environmental stress has also been shown to modulate this compound expression. The following table summarizes quantitative data on this compound gene expression from select studies.
| Organism | Growth Condition Comparison | Gene | Fold Change in Expression | Reference |
| Cupriavidus necator H16 | Low-Oxygen Stress vs. Non-Stress | phaP1 | 1.8-fold increase | [1][2] |
| Cupriavidus necator H16 | Low-Oxygen Stress vs. Non-Stress | phaP2 | 2.7-fold increase | [1][2] |
| Rhodopseudomonas palustris | PHA-Producing vs. Non-PHA-Producing | 4 predicted this compound genes | Significantly higher | [3] |
Note: The data presented is derived from different studies and experimental systems, and direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
The regulation of this compound expression is a well-studied process, particularly in the model organism Cupriavidus necator (formerly Ralstonia eutropha). The key players in this regulatory network are the repressor protein PhaR and the PHA granules themselves.
The investigation of this compound expression involves a multi-step workflow, from bacterial cultivation to the quantification of mRNA and protein levels.
Experimental Protocols
Accurate and reproducible quantification of this compound expression is crucial for comparative studies. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qRT-PCR) for phaP Gene Expression
This protocol allows for the quantification of phaP mRNA levels relative to a stable reference gene.
a. RNA Extraction and cDNA Synthesis:
-
Cell Culture and Harvesting: Grow bacterial cultures to the desired optical density under specific growth conditions. Harvest cells by centrifugation at 4°C.
-
RNA Extraction: Immediately lyse the cell pellet and extract total RNA using a commercially available RNA purification kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio of ~2.0). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
b. qPCR Reaction:
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the phaP gene and a reference gene (e.g., 16S rRNA), and a suitable qPCR master mix (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 s and annealing/extension at 60°C for 1 min.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative fold change in phaP gene expression, normalized to the reference gene.
Western Blot Analysis for PhaP Protein Levels
This protocol enables the detection and semi-quantification of the this compound protein.
a. Protein Extraction and Quantification:
-
Cell Lysis: Resuspend the harvested cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Lyse the cells by sonication or bead beating on ice.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).
b. SDS-PAGE and Immunoblotting:
-
Sample Preparation: Mix a standardized amount of total protein (e.g., 20 µg) with Laemmli sample buffer and heat at 95°C for 5 min to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the this compound protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Perform densitometric analysis of the protein bands using image analysis software. Normalize the this compound protein signal to a loading control (e.g., a housekeeping protein like GAPDH or total protein stain) to compare relative protein levels between samples.
Gel Mobility Shift Assay (EMSA) for PhaR-DNA Interaction
EMSA is used to study the binding of the PhaR repressor protein to the phaP promoter region in vitro.
-
Probe Preparation: Synthesize and label a short DNA fragment corresponding to the phaP promoter region with a radioactive (e.g., 32P) or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA probe with purified PhaR protein in a binding buffer. Include a negative control with no PhaR protein and a competition assay with an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the DNA bands by autoradiography (for radioactive probes) or fluorescence imaging. A "shifted" band indicates the formation of a PhaR-DNA complex.
DNase I Footprinting for Precise Binding Site Identification
This technique identifies the specific DNA sequence within the phaP promoter where the PhaR protein binds.[4]
-
Probe Preparation: Prepare a DNA probe of the phaP promoter region, labeled at one end.[4]
-
Protein-DNA Binding: Incubate the end-labeled probe with varying concentrations of purified PhaR protein.[4]
-
DNase I Digestion: Lightly digest the DNA with DNase I, which will cleave the DNA at sites not protected by the bound PhaR protein.[4]
-
Analysis: Denature the DNA fragments and separate them by size on a sequencing gel. The region where PhaR was bound will be protected from DNase I cleavage, creating a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without PhaR.[4]
References
- 1. The Overexpression of this compound and Regulator Genes Promoting the Synthesis of Polyhydroxybutyrate in Cupriavidus necator H16 under Nonstress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Overexpression of this compound and Regulator Genes Promoting the Synthesis of Polyhydroxybutyrate in Cupriavidus necator H16 under Nonstress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
- 4. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phasin Protein Sequences Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of phasin protein sequences, offering insights into their structural characteristics, functional domains, and phylogenetic relationships. The information presented is intended to support research and development efforts in fields such as biomaterials, drug delivery, and metabolic engineering.
Introduction to this compound Proteins
Phasins are a class of small, amphiphilic proteins that are predominantly found associated with polyhydroxyalkanoate (PHA) granules in various bacteria and archaea.[1][2][3] These proteins play a crucial role in PHA metabolism, influencing the size, number, and distribution of PHA granules within the cell.[1][2][3][4] Beyond their structural role, phasins have been implicated in a variety of other functions, including the activation of PHA depolymerization, enhancement of PHA synthase activity, and even acting as molecular chaperones.[1][2][3]
Structurally, most phasins are characterized by a high alpha-helical content, the presence of disordered regions that confer flexibility, and coiled-coil domains that facilitate oligomerization, often into tetramers.[1][2][3][4][5] Despite their association with hydrophobic PHA granules, many phasins lack distinct hydrophobic domains.[5]
Cross-Species Comparison of this compound Protein Sequences
Based on sequence similarity, phasins are classified into four main families in the Pfam database.[2][6] The following tables summarize key characteristics and examples of this compound proteins from different species, categorized by their respective Pfam families.
Table 1: this compound Protein Families and Representative Members
| Pfam Family | Representative this compound | Organism | Key Features |
| Phasin_2 (PF09361) | PhaP1 | Cupriavidus necator (formerly Ralstonia eutropha) | Most extensively studied this compound; involved in PHA synthesis and granule formation.[2] |
| PhaPAz | Azotobacter sp. FA8 | Exhibits stress-protecting effects; forms tetramers.[5] | |
| PhbP1, PhbP2 | Azotobacter vinelandii | Contain a conserved Phasin_2 domain.[7] | |
| PF09602 | - | Bacillus species | Family of phasins primarily found in Bacillus.[2] |
| PF09650 | - | Various Proteobacteria | A diverse group of largely uncharacterized proteins.[2] |
| PF05597 | PhaF, PhaI | Pseudomonas putida | Associated with medium-chain-length PHAs; PhaF is involved in granule stabilization and distribution.[2][8] |
Table 2: Comparative Sequence and Structural Features of Selected Phasins
| This compound | Organism | Length (Amino Acids) | Molecular Weight (kDa) | Predicted Secondary Structure | Oligomerization State |
| PhaP1 | Cupriavidus necator | ~200 | ~21 | High α-helical content | Trimer/Tetramer[4] |
| PhaPAz | Azotobacter sp. FA8 | 193 | 21 | α-helices and disordered regions[5] | Tetramer[5] |
| PhaF | Pseudomonas putida KT2440 | 247 | ~26 | Intrinsically disordered with an N-terminal amphipathic helix[8] | Tetramer[8] |
| PhaPAc | Aeromonas caviae | ~120 | 13 | No evident hydrophobic or amphiphilic regions[6] | - |
| PhaPhme | Haloferax mediterranei | 227 | 25.4 | High α-helical content (83.23%)[9] | - |
Experimental Protocols for this compound Sequence Analysis
Multiple Sequence Alignment
Objective: To compare the amino acid sequences of different this compound proteins to identify conserved regions and motifs.
Methodology:
-
Sequence Retrieval: Obtain the amino acid sequences of the this compound proteins of interest from a public database such as NCBI GenBank or UniProt.
-
Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega or T-Coffee.[10] These tools are accessible via web servers (e.g., MPI Bioinformatics Toolkit) or as standalone applications.
-
Parameter Settings:
-
Substitution Matrix: Select an appropriate substitution matrix, such as BLOSUM62, which is a common choice for moderately divergent sequences.[10]
-
Gap Penalties: Use default gap opening and extension penalties, or adjust them based on prior knowledge of the protein family.
-
-
Execution: Input the retrieved this compound sequences into the chosen tool and execute the alignment.
-
Visualization and Analysis: The output will display the aligned sequences, highlighting conserved residues and regions. Tools like ESPript can be used for enhanced visualization, showing identical and similar residues with shading.[11]
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between different this compound proteins.
Methodology:
-
Alignment: Perform a multiple sequence alignment as described in section 3.1.
-
Phylogenetic Software: Use a phylogenetic analysis software package such as MEGA (Molecular Evolutionary Genetics Analysis).[11]
-
Method Selection: Choose a method for tree construction. Common methods include:
-
Neighbor-Joining: A distance-based method that is computationally efficient.[11]
-
Maximum Likelihood: A statistical method that finds the most likely tree given the sequence data and a model of evolution.
-
Bayesian Inference: A statistical method that provides probabilities for the possible phylogenetic trees.
-
-
Evolutionary Model: Select an appropriate amino acid substitution model (e.g., JTT, WAG) that best fits the data. The best-fit model can be determined within the MEGA software.
-
Bootstrap Analysis: Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the phylogenetic tree.[11]
-
Tree Visualization: The resulting phylogenetic tree can be visualized and edited using the tools within the MEGA software or other tree viewers.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a cross-species comparison of this compound protein sequences.
Caption: Workflow for cross-species this compound protein sequence analysis.
This guide provides a foundational understanding of the comparative analysis of this compound protein sequences. For researchers and drug development professionals, a deeper dive into the specific this compound families and their functional implications can pave the way for innovative applications in biotechnology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A this compound with Many Faces: Structural Insights on PhaP from Azotobacter sp. FA8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyhydroxyalkanoate‐associated phasins as phylogenetically heterogeneous, multipurpose proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A New Family of Intrinsically Disordered Proteins: Structural Characterization of the Major this compound PhaF from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Haloarchaeal this compound (PhaP) That Functions in Polyhydroxyalkanoate Accumulation and Granule Formation in Haloferax mediterranei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating Phasin-Protein Interactions: Co-Immunoprecipitation and Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to unraveling cellular pathways and forging new therapeutic frontiers. This guide provides an objective comparison of Co-immunoprecipitation (Co-IP) with alternative methods for validating phasin-protein interactions, supported by experimental data and detailed protocols.
Phasins, key proteins associated with polyhydroxyalkanoate (PHA) granules, play crucial roles in PHA metabolism and stress response in various bacteria. Their interactions with other proteins are central to their function. Validating these interactions is a critical step in understanding their regulatory networks. Co-immunoprecipitation (Co-IP) is a widely used technique for this purpose, but several alternative methods offer distinct advantages. This guide will delve into a comparative analysis of Co-IP, pull-down assays, and yeast two-hybrid systems for the validation of this compound-protein interactions.
Performance Comparison of Validation Methods
The choice of method for validating protein-protein interactions depends on various factors, including the nature of the interacting partners, the required sensitivity, and the desired quantitative output. Below is a summary of the performance of Co-immunoprecipitation (Co-IP), Pull-Down Assays, and Yeast Two-Hybrid (Y2H) systems in the context of this compound-protein interaction studies.
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay (His-tag) | Yeast Two-Hybrid (Y2H) |
| Principle | An antibody targets an endogenous or tagged "bait" protein, co-precipitating its interacting "prey" proteins from a cell lysate. | A recombinant "bait" protein with an affinity tag (e.g., His-tag) is immobilized on a resin to capture interacting "prey" proteins from a cell lysate or purified protein mixture. | Interaction between a "bait" and "prey" protein, fused to the binding and activation domains of a transcription factor, respectively, reconstitutes the transcription factor's function and activates reporter genes in yeast. |
| Interaction Environment | In vivo or in situ (within the cellular environment) | In vitro | In vivo (within the yeast nucleus) |
| Detection of Interactors | Western Blotting, Mass Spectrometry | Western Blotting, Mass Spectrometry | Reporter gene expression (e.g., growth on selective media, β-galactosidase activity) |
| Quantitative Output | Semi-quantitative (Western blot band intensity) to quantitative (Mass Spectrometry) | Semi-quantitative (Western blot band intensity) to quantitative (e.g., measuring eluted protein concentration) | Qualitative (growth/no growth) to quantitative (β-galactosidase assay) |
| Example: this compound PhaF Interactome | Not reported in the primary study | Identified 26-98 potential interacting proteins for PhaF in different replicates via pull-down mass spectrometry.[1] | Confirmed direct interaction between PhaF and PhaD, and PhaF and PhaI.[1] |
| Typical Yield | Variable, dependent on antibody affinity and protein expression levels. | Generally higher yield for stable interactions due to the use of recombinant, often overexpressed, bait protein. | Not applicable (indirect measurement of interaction). |
| Purity of Isolated Complex | Can be affected by non-specific antibody binding. | Can be high, but may include non-specific binders to the resin or the bait protein. | Not applicable. |
| Binding Affinity Range | Best for stable, high-affinity interactions. | Can detect a broader range of affinities, including transient interactions. | Typically detects interactions with dissociation constants (Kd) in the micromolar range or stronger. |
| Confirmation of Direct Interaction | No, interacting partners may be part of a larger complex. | Yes, if using purified proteins. | Yes, indicates a direct physical interaction. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of protein-protein interactions. Below are adaptable protocols for Co-Immunoprecipitation and a His-tag Pull-Down Assay for studying this compound-protein interactions.
Co-Immunoprecipitation (Co-IP) Protocol for this compound Proteins
This protocol is a general guideline and may require optimization for specific this compound proteins and their interacting partners.
Materials:
-
Cells expressing the this compound of interest (endogenously or from an expression vector).
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Antibody specific to the this compound "bait" protein.
-
Protein A/G magnetic beads.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate with gentle rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the primary antibody against the this compound protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. For each wash, resuspend the beads in the buffer, incubate for 5 minutes, and then separate the beads from the buffer using the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
If using a non-denaturing elution buffer, neutralize the eluate with Neutralization Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting partner. Mass spectrometry can be used for the identification of unknown interactors.
-
His-tag Pull-Down Assay Protocol for this compound Proteins
This protocol describes the use of a His-tagged this compound protein as bait to identify interacting partners.
Materials:
-
Purified His-tagged this compound "bait" protein.
-
Cell lysate containing potential "prey" proteins.
-
Ni-NTA (Nickel-Nitriloacetic Acid) magnetic beads.
-
Binding/Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole.
Procedure:
-
Bead Preparation:
-
Resuspend the Ni-NTA magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads twice with Binding/Wash Buffer.
-
-
Bait Protein Immobilization:
-
Add the purified His-tagged this compound protein to the washed beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the His-tagged protein to bind to the beads.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Interaction/Binding:
-
Add the cell lysate containing the "prey" proteins to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add Elution Buffer to the beads and incubate for 10-20 minutes at room temperature with gentle agitation to elute the bait protein and its interacting partners.
-
Place the tube on a magnetic rack and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing the Workflow and Interactions
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following are Graphviz (DOT language) scripts to generate such diagrams.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Caption: His-tag Pull-Down Assay experimental workflow.
Caption: this compound protein interaction network example.
Conclusion
Validating this compound-protein interactions is a critical endeavor for understanding the regulation of PHA metabolism and bacterial physiology. Co-immunoprecipitation is a powerful technique for studying these interactions within a cellular context. However, alternative methods such as pull-down assays and yeast two-hybrid systems provide complementary information. Pull-down assays are particularly useful for confirming direct interactions and for purifying larger quantities of protein complexes, while yeast two-hybrid is a robust genetic method for identifying direct binary interactions. The choice of method should be guided by the specific research question, the available resources, and the nature of the proteins being investigated. A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive and reliable validation of this compound-protein interactions.
References
A Head-to-Head Comparison of Phasin-Based and Traditional Protein Purification Tags
For researchers, scientists, and drug development professionals, the efficient purification of recombinant proteins is a critical bottleneck. The choice of purification tag can significantly impact yield, purity, and cost. This guide provides an objective comparison of the novel phasin-based purification system against established methods like His-tag, GST-tag, and MBP-tag, supported by available experimental data and detailed protocols.
This comparison guide delves into the efficiency of different protein purification tags, with a focus on the emerging this compound-based system. We present a summary of quantitative data, detailed experimental protocols for each method, and visualizations to clarify the workflows.
Data Presentation: Quantitative Comparison of Purification Tags
The efficiency of a protein purification system is determined by a combination of factors, primarily the final yield and purity of the target protein. The following table summarizes the reported performance of this compound-based tags compared to the widely used His-tag, GST-tag, and MBP-tag. It is important to note that yields are highly dependent on the specific protein being expressed and the expression system used.
| Purification Tag | Typical Purity | Reported Yield | Key Advantages | Key Disadvantages |
| This compound-tag | "Highly purified"[1]; purity can be affected by buffer salt concentration[1] | 35-40 µg/mL of liquid culture[2]; ~5-10 mg/g dry cell weight[1] | Low cost (no chromatography resin required), simple procedure based on centrifugation. | Potential for premature cleavage of the intein tag, which can reduce yield. The target protein's affinity for the PHA granules can also affect purification[1]. |
| His-tag | >80% in a single step; can be lower depending on the expression system. | Highly variable, dependent on expression levels. | Small tag, unlikely to interfere with protein function; can be used under denaturing conditions. | Lower purity compared to other tags in a single step; potential for co-purification of host proteins with histidine clusters. |
| GST-tag | >90% in a single step. | 1-10 mg/L of culture, with an average of 2.5 mg/L.[3] | Enhances solubility of the target protein; high binding capacity of the resin. | Large tag (26 kDa) that often needs to be removed; potential for dimerization. |
| MBP-tag | >95% after a two-step purification[4]. | 2-3 mg of fusion protein per liter of culture.[5] | Significantly enhances the solubility of the target protein. | Large tag (~42 kDa) that usually requires removal; the amylose (B160209) resin can be susceptible to degradation by amylases present in the cell lysate. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for each of the discussed purification tags.
This compound-Intein-Based Purification Protocol
This protocol is based on the principle of in-vivo or in-vitro binding of a this compound-intein-tagged target protein to polyhydroxyalkanoate (PHA) granules.[1]
-
Expression of the Fusion Protein: The target protein is expressed as a fusion with a this compound protein and a self-cleaving intein tag in an appropriate E. coli strain.
-
Cell Lysis: The harvested cells are resuspended in a lysis buffer (e.g., 20 mM Tris, 20 mM Bis, 50 mM NaCl, 1 mM DTT, 2 mM EDTA, pH 8.5) and lysed by sonication or other mechanical means. The pH is maintained at 8.5 to suppress premature intein cleavage.[1]
-
Binding to PHA Granules:
-
In-vivo: If PHA granules are co-expressed in the cells, they will be present in the insoluble fraction after lysis, with the fusion protein bound to them.
-
In-vitro: If using purified PHA nanoparticles, they are added to the cell lysate and incubated to allow the this compound-tagged protein to bind.[6]
-
-
Washing: The PHA granules with the bound fusion protein are pelleted by centrifugation (e.g., 14,000 x g for 10-30 minutes at 4°C) and washed multiple times with the wash buffer (same as lysis buffer) to remove unbound proteins.[1]
-
Intein Cleavage: The washed granules are resuspended in a cleavage buffer with a lower pH (e.g., 20 mM Tris, 20 mM Bis, 50 mM NaCl, 1 mM DTT, 2 mM EDTA, at pH 6.0 or 6.5) to induce the self-cleavage of the intein.[1] The suspension is incubated to allow for the release of the target protein.
-
Recovery of Purified Protein: The mixture is centrifuged to pellet the PHA granules and the cleaved this compound-intein tag. The supernatant, containing the purified target protein, is carefully collected.
His-tag Purification Protocol (IMAC)
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells by sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the clear supernatant.
-
Binding: Load the clarified lysate onto a pre-equilibrated Ni-NTA (Nickel-Nitrilotriacetic acid) resin column.
-
Washing: Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
GST-tag Purification Protocol
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS) and lyse the cells.
-
Clarification: Centrifuge the lysate to remove insoluble components.
-
Binding: Apply the clarified lysate to a glutathione-agarose resin column.
-
Washing: Wash the resin with the lysis buffer to remove unbound proteins.
-
Elution: Elute the GST-tagged protein using an elution buffer containing reduced glutathione (B108866) (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
MBP-tag Purification Protocol
-
Cell Lysis: Resuspend the cell pellet in a column buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4). Lyse the cells.
-
Clarification: Centrifuge the lysate to obtain a clear supernatant.
-
Binding: Load the clarified lysate onto an amylose resin column.
-
Washing: Wash the column extensively with the column buffer.
-
Elution: Elute the MBP-tagged protein with an elution buffer containing maltose (B56501) (e.g., column buffer supplemented with 10 mM maltose).
Mandatory Visualization
To visually represent the workflows of the this compound-based and a traditional affinity chromatography method, the following diagrams have been generated using the DOT language.
Caption: Workflow of this compound-Based Protein Purification.
Caption: Workflow of a Traditional His-Tag Affinity Purification.
References
- 1. Novel and economical purification of recombinant proteins: Intein-mediated protein purification using in vivo polyhydroxybutyrate (PHB) matrix association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHB-intein-mediated protein purification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sjsu.edu [sjsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel self-cleaving this compound tag for purification of recombinant proteins based on hydrophobic polyhydroxyalkanoate nanoparticles - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Unveiling the Pivotal Role of Phasin in PHA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular metabolism offers a treasure trove of potential for biotechnological advancement. Within this realm, the production of polyhydroxyalkanoates (PHAs), biodegradable polyesters synthesized by various bacteria, stands out as a promising alternative to petroleum-based plastics. At the heart of efficient PHA accumulation lies a class of proteins known as phasins. This guide provides a comprehensive comparison of PHA metabolism in wild-type bacteria versus phasin-deficient strains, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
The Impact of this compound Deletion on PHA Accumulation: A Quantitative Comparison
The absence of this compound proteins has a demonstrably negative effect on the accumulation of PHAs. The following table summarizes key quantitative data from studies on Cupriavidus necator (formerly Ralstonia eutropha), a model organism for PHA research.
| Parameter | Wild-Type Strain | This compound Deletion (ΔphaP) Strain | Reference |
| Maximum PHB Accumulation (mg/mL of culture) | [York et al., 2001][1] | ||
| - Tryptic Soy Broth (TSB) | 0.44 | 0.13 | [York et al., 2001][1] |
| - Medium PHA Production Medium | 0.78 | 0.59 | [York et al., 2001][1] |
| - High PHA Production Medium | 1.5 | 0.62 | [York et al., 2001][1] |
| Polyhydroxybutyrate (PHB) Content (% of cell dry weight) | 81% | 58% (in PHA(high) medium) | [York et al., 2001][1] |
| PHA Granule Morphology | Numerous, small, and spherical granules | A single, large, and irregularly shaped granule | [York et al., 2001][1] |
| PHA Granule Number | Multiple granules per cell | Typically one granule per cell | [York et al., 2001][1] |
The data unequivocally demonstrates that the deletion of the primary this compound gene (phaP) in C. necator leads to a significant reduction in PHB accumulation, approximately halving the amount produced under optimal conditions.[1] Furthermore, the absence of this compound dramatically alters the morphology and number of PHA granules within the cells.
Experimental Protocols: A Guide to Validating this compound Function
Reproducible and rigorous experimental design is paramount in scientific inquiry. Below are detailed methodologies for key experiments cited in the validation of this compound's role in PHA metabolism.
Construction of a this compound Gene Deletion Mutant (ΔphaP)
This protocol outlines a general method for creating a targeted gene deletion in bacteria like C. necator using homologous recombination.
dot
Caption: Workflow for creating a this compound gene deletion mutant.
Materials:
-
Wild-type bacterial strain (e.g., Cupriavidus necator H16)
-
E. coli strain for plasmid propagation and conjugation (e.g., S17-1)
-
Suicide vector (e.g., pLO3) containing a selectable marker and a counter-selectable marker (e.g., sacB)[2]
-
Primers specific to the upstream and downstream regions of the target this compound gene
-
DNA polymerase, restriction enzymes, and ligase
-
Appropriate growth media and antibiotics
Procedure:
-
Amplification of Flanking Regions: Amplify by PCR the upstream and downstream regions (homologous arms) of the phaP gene from the genomic DNA of the wild-type strain.
-
Construction of the Suicide Vector: Clone the amplified upstream and downstream fragments into a suicide vector. This vector cannot replicate in the target bacterium and carries a selectable marker (e.g., antibiotic resistance) and often a counter-selectable marker (e.g., sacB, which confers sucrose (B13894) sensitivity).
-
Transformation into Donor Strain: Transform the constructed suicide plasmid into a suitable E. coli donor strain for conjugation.
-
Conjugation: Mix the donor E. coli and the recipient wild-type C. necator on a solid medium to allow for the transfer of the suicide plasmid via conjugation.
-
Selection of Single Crossover Events: Plate the conjugation mixture on a selective medium containing an antibiotic to which the recipient is resistant and the antibiotic for which the suicide vector carries resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
Induction of Second Crossover: Culture the single-crossover mutants in a medium without antibiotic selection but containing a substance that selects against the presence of the vector (e.g., sucrose for the sacB gene). This promotes a second homologous recombination event that either restores the wild-type gene or results in the deletion of the target gene.
-
Screening and Verification: Screen the resulting colonies for the desired deletion mutant. This is typically done by PCR using primers that flank the deleted region. The mutant will yield a smaller PCR product than the wild-type. The deletion should be further confirmed by DNA sequencing.
Quantification of PHA Content by Gas Chromatography (GC)
This method is the gold standard for accurately determining the amount of PHA in bacterial cells.
dot
Caption: Workflow for PHA quantification by Gas Chromatography.
Materials:
-
Lyophilized bacterial cells
-
Methanol (B129727) containing 3% (v/v) sulfuric acid
-
Internal standard (e.g., benzoic acid)
-
PHA standards of known concentration
-
Gas chromatograph equipped with a flame ionization detector (FID)
Procedure:
-
Sample Preparation: Harvest bacterial cells by centrifugation, wash them, and then lyophilize them to determine the cell dry weight (CDW).
-
Methanolysis: Resuspend a known weight of lyophilized cells in a mixture of chloroform and methanol containing sulfuric acid. An internal standard is often added at this stage for accurate quantification.
-
Digestion: Heat the suspension at 100°C for several hours to facilitate the methanolysis of the PHA polymers into their constituent 3-hydroxyalkanoate methyl esters.
-
Phase Separation: After cooling, add water to the mixture and vortex to separate the organic (chloroform) and aqueous phases. The methyl esters will be in the chloroform phase.
-
Extraction: Carefully collect the lower chloroform phase containing the methyl esters.
-
GC Analysis: Inject a known volume of the chloroform extract into the gas chromatograph. The different 3-hydroxyalkanoate methyl esters will be separated based on their volatility and detected by the FID.
-
Quantification: The concentration of each monomer is determined by comparing its peak area to a standard curve generated using known concentrations of PHA standards. The total PHA content is then expressed as a percentage of the cell dry weight (% CDW).
The Regulatory Network: this compound Expression Control
The synthesis of this compound is tightly regulated to coincide with PHA production. A key player in this regulation is the transcriptional repressor PhaR.
dot
Caption: PhaR-mediated regulation of this compound expression.
In the absence of PHA accumulation, the PhaR protein binds to the promoter region of the phaP gene, effectively blocking its transcription.[3][4] This ensures that this compound is not produced when it is not needed.
When conditions become favorable for PHA synthesis (e.g., nutrient limitation with excess carbon), PHA granules begin to form. The PhaR protein has a higher affinity for these nascent PHA granules than for the phaP promoter.[5] Consequently, PhaR is sequestered from the DNA and binds to the surface of the PHA granules. This sequestration relieves the repression of the phaP gene, allowing for the transcription and translation of this compound. The newly synthesized this compound proteins then coat the growing PHA granules, preventing their coalescence and facilitating further PHA accumulation.[6]
Conclusion
The deletion of this compound genes has a profound and multifaceted impact on PHA metabolism. It not only significantly reduces the overall yield of PHA but also alters the physical characteristics of the storage granules. The presented data and experimental protocols provide a framework for researchers to further investigate the intricate roles of phasins and to engineer more efficient microbial cell factories for the production of these valuable biopolymers. Understanding the regulatory networks that govern this compound expression is also crucial for developing strategies to optimize PHA production for industrial applications. This comparative guide serves as a foundational resource for scientists and professionals in the field, enabling a deeper understanding and validation of the critical role of phasins in the fascinating world of microbial polyester (B1180765) synthesis.
References
- 1. New Insight into the Role of the PhaP this compound of Ralstonia eutropha in Promoting Synthesis of Polyhydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Cupriavidus necator H16 for the autotrophic production of (R)-1,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Regulation of this compound expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP this compound to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyhydroxyalkanoate Granules Are Complex Subcellular Organelles (Carbonosomes) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Regulatory Landscape: A Comparative Guide to Phasin Function
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the regulatory roles of specific phasin proteins in bacteria. By presenting key experimental data and detailed methodologies, we aim to facilitate a deeper understanding of these multifaceted proteins and their potential as targets for metabolic engineering and therapeutic intervention.
Performance Comparison of Regulatory Phasins
The regulatory influence of phasins on polyhydroxyalkanoate (PHA) biosynthesis is a critical area of study for optimizing biopolymer production and understanding bacterial physiology. This section provides a quantitative comparison of two well-characterized phasins, PhaP from Ralstonia eutropha and PhaF from Pseudomonas putida, highlighting their impact on PHA accumulation and gene expression.
Impact on Polyhydroxyalkanoate (PHA) Accumulation
The deletion of this compound genes typically leads to a significant reduction in PHA storage, underscoring their positive regulatory role. The following table summarizes the quantitative effects of this compound deletion on PHA accumulation in their respective native hosts.
| This compound (Organism) | Mutant Strain | PHA Accumulation (% of Cell Dry Weight - CDW) | Wild-Type PHA Accumulation (% CDW) | Fold Change in PHA Accumulation | Reference |
| PhaP (Ralstonia eutropha) | ΔphaP | 58% | 81% | 0.72 | [1] |
| PhaF (Pseudomonas putida) | ΔphaF | Not explicitly quantified as % CDW, but a 1.5-fold reduction in overall PHA production was reported. | - | ~0.67 | [2] |
Influence on Gene Expression
Phasins can modulate the transcription of genes involved in PHA metabolism. The data below quantifies the impact of this compound deletion on the expression of key genes within the pha operon.
| This compound (Organism) | Mutant Strain | Target Gene(s) | Fold Change in Gene Expression | Reference |
| PhaF (Pseudomonas putida) | ΔphaF | phaC1 | ~0.29 (3.5-fold decrease) | [2] |
| PhaF (Pseudomonas putida) | ΔphaF | phaI | Delayed and altered expression profile | [2] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for key experiments used to characterize the regulatory functions of phasins.
Quantification of PHA Accumulation
Objective: To determine the percentage of cell dry weight (% CDW) attributable to PHA.
Protocol:
-
Cell Culture and Harvesting: Cultivate wild-type and this compound mutant bacterial strains under PHA-accumulating conditions (e.g., nutrient limitation with excess carbon source) for a specified period (e.g., 48-72 hours)[3][4]. Harvest the cells by centrifugation.
-
Cell Lysis and PHA Extraction: Resuspend the cell pellet in a suitable buffer and subject it to lysis (e.g., using sodium hypochlorite (B82951) or enzymatic digestion). Extract the PHA granules from the cell lysate.
-
Washing and Drying: Wash the extracted PHA granules with solvents like ethanol (B145695) and acetone (B3395972) to remove residual lipids and other cellular components. Dry the purified PHA to a constant weight.
-
Quantification: Determine the dry weight of the purified PHA and the total cell dry weight of a parallel culture sample. Calculate the PHA accumulation as a percentage of the total cell dry weight.
Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the relative expression levels of target genes in wild-type versus this compound mutant strains.
Protocol:
-
RNA Extraction: Grow wild-type and mutant bacterial strains to the desired growth phase under specific conditions. Isolate total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA[5][6].
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system. The reaction mixture should contain cDNA template, gene-specific primers for the target and reference genes, and a fluorescent dye (e.g., SYBR Green) or a probe[7][8].
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes in both wild-type and mutant samples. Calculate the relative fold change in gene expression using the ΔΔCt method[7][8].
Investigation of Protein-Protein Interactions using a Bacterial Two-Hybrid (B2H) System
Objective: To detect and validate direct physical interactions between a this compound and other proteins in vivo.
Protocol:
-
Vector Construction: Clone the coding sequences of the two proteins of interest (e.g., a this compound and a putative interactor) into two separate B2H vectors. One protein is fused to a DNA-binding domain (DBD), and the other is fused to a transcriptional activation domain (AD).
-
Bacterial Transformation: Co-transform a suitable E. coli reporter strain with the two recombinant plasmids. The reporter strain contains a reporter gene (e.g., lacZ) under the control of a promoter with binding sites for the DBD.
-
Interaction Assay: Plate the transformed cells on selective media containing a chromogenic substrate for the reporter enzyme (e.g., X-gal for β-galactosidase). A positive interaction between the two fusion proteins will reconstitute a functional transcription factor, leading to the expression of the reporter gene and a detectable color change[9].
-
Quantitative Analysis: For a more quantitative measure of interaction strength, perform a liquid β-galactosidase assay using cell lysates from the co-transformed reporter strain[9].
Analysis of Protein-DNA Interactions using Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if a this compound or an associated regulatory protein directly binds to a specific DNA sequence (e.g., a promoter region).
Protocol:
-
Probe Preparation: Synthesize and label a short DNA fragment (probe) corresponding to the putative binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled DNA probe with purified this compound protein or a cell extract containing the protein of interest. Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis.
-
Detection: Visualize the labeled DNA by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes). A shift in the mobility of the probe indicates the formation of a protein-DNA complex.
Signaling Pathways and Regulatory Networks
The regulatory functions of phasins are often integrated into complex signaling pathways that control cellular metabolism in response to environmental cues. The following diagrams, generated using Graphviz, illustrate the known regulatory networks for PhaP in Ralstonia eutropha and PhaF in Pseudomonas putida.
Caption: Regulatory network of PhaP in Ralstonia eutropha.
Caption: Regulatory network of PhaF in Pseudomonas putida.
Conclusion
The presented data clearly validates the significant regulatory role of phasins in PHA metabolism. Both PhaP and PhaF act as positive regulators of PHA accumulation, albeit through different molecular mechanisms. PhaP's function is tightly controlled by the repressor PhaR, which is sequestered by nascent PHB granules, creating a feedback loop that couples this compound expression to polymer synthesis[10][11]. In contrast, PhaF in P. putida appears to exert its regulatory influence through a more complex interplay with the transcriptional activator PhaD, potentially modulating its activity at the promoters of the pha operon[2][9].
The quantitative data, while not from a single comparative study, suggests that the absence of these phasins leads to a substantial decrease in PHA production, highlighting their importance. The detailed experimental protocols provided herein offer a standardized framework for further investigation into the regulatory functions of these and other phasins. The signaling pathway diagrams offer a visual representation of our current understanding of these complex regulatory networks. Future research focusing on a direct comparative analysis of different phasins under standardized conditions will be invaluable for a more comprehensive understanding and for harnessing their full potential in biotechnological applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound interactome reveals the interplay of PhaF with the polyhydroxyalkanoate transcriptional regulatory protein PhaD in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of the PhaP this compound of Ralstonia eutropha Is Dependent on Production of Polyhydroxybutyrate in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Transcriptome remodeling of Pseudomonas putida KT2440 during mcl-PHAs synthesis: effect of different carbon sources and response to nitrogen stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Transcriptome Changes in Pseudomonas putida KT2440 during Medium-Chain-Length Polyhydroxyalkanoate Synthesis Induced by Nitrogen Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Ralstonia eutropha PhaR protein couples synthesis of the PhaP this compound to the presence of polyhydroxybutyrate in cells and promotes polyhydroxybutyrate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Natural vs. Recombinant Phasins for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between natural and recombinant phasins is critical for experimental design and application. This guide provides an objective comparison of their properties, supported by experimental data and detailed methodologies.
Phasins are a class of small, amphiphilic proteins associated with polyhydroxyalkanoate (PHA) granules in various bacteria.[1][2] They play a crucial role in PHA biosynthesis, granule formation, and cellular stress response.[1][3] With the advent of recombinant DNA technology, phasins can now be produced in heterologous expression systems, offering an alternative to their extraction from native organisms. This guide explores the key properties of both natural and recombinant phasins to aid in the selection of the most suitable type for specific research and development needs.
Data Presentation: A Comparative Analysis
The following table summarizes the key properties of natural and recombinant phasins based on available literature. It is important to note that direct comparative studies with extensive quantitative data are limited. The values presented are collated from various studies on different phasin types and should be considered as representative examples.
| Property | Natural Phasins | Recombinant Phasins |
| Source | Native PHA-producing bacteria (e.g., Ralstonia eutropha, Azotobacter sp.)[1][3] | Genetically modified organisms (e.g., E. coli)[4][5] |
| Purity | Variable, depends on the extraction and purification methods. Often co-purified with other granule-associated proteins. | High purity achievable (>95%) through affinity chromatography.[6] |
| Yield | Generally low and dependent on bacterial culture conditions and extraction efficiency.[7][8] | High yields (e.g., 200 mg/L of culture for Trx-ELP fusion) can be achieved and is scalable.[4][5] |
| Molecular Weight | Native molecular weight, typically ranging from 11 to 26 kDa.[2][9] | Can be engineered with fusion tags (e.g., His-tag, MBP-tag), leading to a higher molecular weight.[10] |
| Post-Translational Modifications | May possess native post-translational modifications. | Generally lack native post-translational modifications unless expressed in a specific host system. |
| Biological Activity | Exhibit native biological functions, including regulation of PHA metabolism and chaperone-like activity.[1][3] | Biological activity is generally retained. Recombinant phasins have been shown to exhibit chaperone-like activity.[1][11][12] |
| Chaperone Activity | Demonstrated to have in vivo protective roles against stress.[3] | Recombinant PhaPAz from Azotobacter sp. FA-8 prevents thermal aggregation of citrate (B86180) synthase in vitro.[1][11][12] |
| Stability (Thermal & pH) | Assumed to be stable under physiological conditions within the native organism. Specific quantitative data is scarce. | Stability can be influenced by the fusion tag and purification process. Specific Tm and pH stability data are not widely available for a range of phasins. |
Mandatory Visualization
The following diagrams illustrate key processes and concepts related to natural and recombinant phasins.
Experimental Protocols
Extraction and Purification of Natural Phasins from Ralstonia eutropha
This protocol is a generalized procedure based on methods described in the literature for isolating PHA granules and associated proteins.
Materials:
-
Ralstonia eutropha culture grown under PHA-accumulating conditions.
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 100 mM NaCl, 1 mM DTT).
-
DNase I.
-
Ultracentrifuge.
-
SDS-PAGE equipment and reagents.
Procedure:
-
Harvest R. eutropha cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate for 30 minutes at 37°C.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate for 15 minutes at room temperature.
-
Layer the cell lysate onto a glycerol gradient (e.g., 40-80%) in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 2 hours at 4°C. The PHA granules with associated phasins will form a pellet.
-
Carefully remove the supernatant and wash the pellet with Lysis Buffer.
-
To isolate the phasins, the granule-associated proteins can be solubilized using detergents (e.g., SDS) or chaotropic agents (e.g., urea), followed by further chromatographic purification steps if necessary.
-
Analyze the purity of the extracted phasins by SDS-PAGE.
Expression and Purification of Recombinant His-tagged Phasins in E. coli
This protocol describes a standard method for producing recombinant phasins with a polyhistidine tag for affinity purification.[4][5][10]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a this compound expression vector.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
SDS-PAGE equipment and reagents.
Procedure:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at a reduced temperature (e.g., 25-30°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged this compound with Elution Buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
If necessary, dialyze the purified protein against a suitable storage buffer.
SDS-PAGE Analysis of Phasins
Procedure:
-
Prepare protein samples by mixing with 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples and a molecular weight marker onto a polyacrylamide gel (e.g., 12-15%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue or a similar protein stain.
-
Destain the gel to visualize the protein bands. The purity can be estimated by densitometry.
Thermal Stability Assay (Thermal Shift Assay)
Procedure:
-
Prepare a reaction mixture containing the purified this compound protein, a fluorescent dye (e.g., SYPRO Orange), and the buffer of interest in a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Increase the temperature incrementally (e.g., from 25°C to 95°C) and measure the fluorescence at each temperature point.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.
Chaperone Activity Assay (Citrate Synthase Aggregation Assay)
This assay measures the ability of a this compound to prevent the thermal aggregation of a model protein, citrate synthase (CS).[1][11][12]
Procedure:
-
Prepare reaction mixtures containing a constant concentration of citrate synthase and varying concentrations of the this compound protein in a suitable buffer.
-
Include a positive control (e.g., a known chaperone like GroEL) and a negative control (CS alone).
-
Incubate the mixtures at a temperature that induces CS aggregation (e.g., 43°C).
-
Monitor the aggregation of CS over time by measuring the increase in light scattering at 360 nm using a spectrophotometer.
-
The percentage of aggregation prevention can be calculated by comparing the light scattering of samples with and without the this compound.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoate-associated phasins as phylogenetically heterogeneous, multipurpose proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyhydroxyalkanoate‐associated phasins as phylogenetically heterogeneous, multipurpose proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Accumulation of the PhaP this compound of Ralstonia eutropha Is Dependent on Production of Polyhydroxybutyrate in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insight into the Role of the PhaP this compound of Ralstonia eutropha in Promoting Synthesis of Polyhydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A this compound with extra talents: a polyhydroxyalkanoate granule-associated protein has chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Researcher's Guide to Cross-Validation of Phasin Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of phasins—key proteins associated with polyhydroxyalkanoate (PHA) granules and involved in various cellular processes—is critical for advancing our understanding of microbial metabolism, bioplastic production, and cellular signaling pathways. This guide provides an objective comparison of prevalent phasin quantification methods, supported by available experimental data, to assist in selecting the most suitable techniques and to emphasize the importance of cross-validation for robust and reliable results.
Comparison of this compound Quantification Methods
The selection of a quantification method depends on various factors, including the specific this compound of interest, the required sensitivity and throughput, and the available instrumentation. This section compares several common techniques used for protein quantification, with a focus on their application to this compound analysis.
| Method | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| qPHA (Fluorescence-based) | Fusion of a fluorescent protein (e.g., GFP) to a this compound protein allows for in vivo quantification of PHA accumulation, which correlates with this compound levels.[1][2] | High | Moderate | Real-time, in vivo measurements; high-throughput screening capability.[1][2] | Indirect measure of this compound levels; requires genetic modification of the organism. |
| Gas Chromatography (GC) | Indirectly quantifies phasins by measuring the amount of PHA, a surrogate marker for this compound abundance. Cells are subjected to methanolysis to convert PHA into methyl esters for GC analysis.[1] | Low to Medium | High | Gold standard for PHA quantification, providing accurate and reliable data.[3] | Indirect and destructive method; time-consuming sample preparation.[1] |
| Western Blot | Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific phasins using antibodies. | Low | High | High specificity for the target this compound protein; allows for assessment of protein size and integrity. | Semi-quantitative without careful normalization; lower throughput.[4][5] |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Utilizes specific antibodies to capture and detect this compound proteins in a plate-based format. | High | High | High sensitivity and specificity; suitable for high-throughput screening of many samples. | Requires the availability of specific antibodies; potential for matrix effects. |
| Mass Spectrometry (MS) | Identifies and quantifies peptides from digested this compound proteins, offering high specificity and the potential for absolute quantification.[6] | Low to Medium | Very High | Provides absolute quantification and can identify post-translational modifications.[6] | Requires sophisticated instrumentation and complex data analysis. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key this compound quantification techniques.
qPHA (Quantitative Polyhydroxyalkanoate) Method
This method relies on the linear relationship between PHA content and the fluorescence intensity of a GFP-tagged this compound protein.
Experimental Workflow:
Workflow for the qPHA method.
Protocol:
-
Strain Construction: A fusion gene encoding the this compound of interest and a green fluorescent protein (GFP) is constructed and integrated into the genome of the host organism.
-
Cultivation: The engineered strain is cultivated in a suitable medium that promotes PHA production.
-
Measurement: At various time points, samples are taken to measure the optical density at 600 nm (OD600) and the GFP fluorescence intensity using a microplate reader or flow cytometer.
-
Standard Curve: To establish a correlation, PHA content from parallel cultures is quantified using a standard method like Gas Chromatography. A standard curve is then generated by plotting fluorescence intensity against PHA content.
-
Quantification: The PHA content of experimental samples can then be determined from their fluorescence measurements using the established standard curve. A strong linear correlation, with an R-square value greater than 0.9, has been demonstrated between the fluorescence of PhaP1-GFP or PhaP2-GFP and PHA accumulation.[1][2]
Gas Chromatography (GC) for Indirect this compound Quantification
This method quantifies the amount of PHA in a sample, which serves as an indirect measure of this compound levels, as this compound expression is often correlated with PHA synthesis.
Protocol:
-
Cell Harvesting: Cells are harvested from culture by centrifugation.
-
Lysis and Methanolysis: The cell pellet is subjected to methanolysis with acidic methanol (B129727) to convert the PHA polymers into their constituent methyl esters.
-
Extraction: The resulting methyl esters are extracted with a solvent like chloroform.
-
Analysis: The extracted sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for separation and quantification of the methyl esters.
Western Blot for this compound Quantification
Western blotting allows for the specific detection and semi-quantitative analysis of this compound proteins.
Protocol:
-
Sample Preparation: Whole-cell protein extracts are prepared by lysing the cells in a suitable buffer. The total protein concentration is determined using a standard protein assay.
-
Gel Electrophoresis: Equal amounts of total protein for each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the this compound of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.
-
Quantification: The intensity of the bands is quantified using densitometry software. To ensure accurate quantification, it is crucial to normalize the this compound band intensity to a loading control, such as a housekeeping protein.[4][5]
Signaling Pathways Involving Phasins
Phasins are not only structural components of PHA granules but are also implicated in cellular signaling pathways.
PHA Metabolism and this compound Regulation
Phasins, such as PhaP, are integral to the synthesis and regulation of PHA. The expression of some phasins is controlled by regulators like PhaR, which binds to the promoter region of the this compound gene, repressing its transcription in the absence of PHA. When PHA is synthesized, PhaR binds to the PHA granules, leading to the transcription of the this compound gene.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. State-of-the-art methods for quantifying microbial polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to western blot quantification | Abcam [abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Quantitative protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the amphiphilicity of different phasins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the amphiphilicity of different phasin proteins, key structural components of polyhydroxyalkanoate (PHA) granules in various bacteria. Understanding the amphiphilic nature of phasins is crucial for their application in biotechnology, including drug delivery, biocatalysis, and biomaterials. While direct quantitative comparative data across different phasins is limited in published literature, this guide synthesizes available qualitative and structural information and provides detailed experimental protocols for a comprehensive comparative analysis.
Introduction to this compound Amphiphilicity
Phasins are small, amphiphilic proteins that form a protective layer on the surface of hydrophobic PHA granules, creating a stable interface with the hydrophilic cytoplasm.[1][2][3] This amphiphilicity is fundamental to their function in regulating PHA granule size, number, and stability.[1][4] The structural basis for this compound amphiphilicity is diverse and not always reliant on canonical hydrophobic domains. Many phasins achieve their surface-active properties through the arrangement of amino acids in amphipathic α-helices.[1][2]
Comparative Analysis of this compound Properties
Table 1: Comparative Properties of Selected Phasins
| This compound | Source Organism | Molecular Weight (kDa) | Key Structural Features Related to Amphiphilicity | Notes on Amphiphilicity |
| PhaP1 | Ralstonia eutropha | ~20 | Predominantly α-helical; lacks a single discrete hydrophobic binding domain; multiple regions contribute to binding.[5] | Considered amphiphilic; binds to both PHA and triacylglycerol inclusions, indicating a degree of non-specificity in hydrophobic interaction.[6] |
| PhaF | Pseudomonas putida | ~26.3 | Modular protein with an N-terminal PHA-binding domain (BioF) and a DNA-binding domain.[7] BioF is proposed to form an amphipathic α-helix.[8] | The BioF domain is known to bind to PHA granules and other hydrophobic-hydrophilic interfaces, such as those containing phospholipids.[9] |
| PhaP | Azotobacter sp. FA8 | ~16 | Lacks clear hydrophobic domains; secondary structure is environmentally sensitive, with α-helices and disordered regions.[10] | Described as slightly less hydrophobic than PhaP1 from R. eutropha.[10] Its structure is adaptable to hydrophobic environments.[11] |
| GA14 | Rhodococcus ruber | ~14.2 | Contains two distinct hydrophobic patches in the C-terminal region that are essential for PHA granule binding.[2] | Its distinct hydrophobic domains make its binding mechanism different from phasins like PhaP1 from R. eutropha.[12] |
| PhaP | Aeromonas caviae | ~13 | Low sequence identity to other phasins like PhaP1 from R. eutropha.[13] Crystal structure reveals a tetramer with each monomer having a hydrophobic and a hydrophilic surface.[11] | Possesses surfactant properties, and its secondary structure changes in the presence of a hydrophobic mimic of PHA.[11] |
| PhaP | Bacillus megaterium | ~20 | Described as an extremely hydrophilic this compound that lacks hydrophobic domains.[1] | Despite its hydrophilic character, it effectively binds to PHA granules.[1] |
Experimental Protocols for Quantifying this compound Amphiphilicity
To facilitate a direct and quantitative comparison of this compound amphiphilicity, the following experimental protocols are recommended.
Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. Proteins are loaded onto a hydrophobic column in a high-salt buffer and eluted with a decreasing salt gradient. More hydrophobic proteins are retained longer on the column.
Protocol:
-
Protein Preparation: Purify recombinant this compound proteins to >95% purity. Dialyze the protein solutions against the HIC binding buffer (e.g., 20 mM sodium phosphate (B84403), 1.5 M ammonium (B1175870) sulfate, pH 7.0).
-
Chromatography System: Use an HPLC system equipped with a UV detector.
-
Column: A commercially available HIC column (e.g., Phenyl, Butyl, or Octyl-sepharose).
-
Mobile Phases:
-
Buffer A (Binding Buffer): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Buffer B (Elution Buffer): 20 mM sodium phosphate, pH 7.0.
-
-
Procedure: a. Equilibrate the column with Buffer A. b. Inject a known concentration of the this compound sample. c. Wash the column with Buffer A to remove unbound protein. d. Elute the bound protein using a linear gradient from 100% Buffer A to 100% Buffer B over a defined number of column volumes. e. Monitor the elution profile at 280 nm.
-
Data Analysis: The retention time or the salt concentration required for elution provides a quantitative measure of the relative hydrophobicity of the different phasins.
Fluorescence Spectroscopy with 8-Anilino-1-naphthalenesulfonate (ANS)
ANS is a fluorescent probe that exhibits enhanced fluorescence and a blue shift in its emission maximum upon binding to hydrophobic regions on a protein's surface.
Protocol:
-
Reagents:
-
Purified this compound solutions in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
ANS stock solution (e.g., 1 mM in water).
-
-
Instrumentation: A fluorescence spectrophotometer.
-
Procedure: a. Prepare a series of solutions with a fixed concentration of the this compound protein and varying concentrations of ANS. b. Incubate the mixtures in the dark for a specified time (e.g., 30 minutes) to allow binding to reach equilibrium. c. Measure the fluorescence emission spectra (e.g., from 400 to 600 nm) with an excitation wavelength of around 370-380 nm.
-
Data Analysis: Compare the maximum fluorescence intensity and the wavelength of maximum emission for different phasins. A higher fluorescence intensity and a greater blue shift indicate more extensive or more hydrophobic binding sites.
Surface Tension Measurement
The ability of a this compound to reduce the surface tension of an aqueous solution is a direct measure of its surface activity and amphiphilicity.
Protocol:
-
Protein Solutions: Prepare a series of aqueous solutions of each this compound at different concentrations in a suitable buffer.
-
Instrumentation: A tensiometer (using methods such as the Du Noüy ring, Wilhelmy plate, or pendant drop).
-
Procedure: a. Measure the surface tension of the buffer as a control. b. Measure the surface tension of each this compound solution.
-
Data Analysis: Plot surface tension as a function of this compound concentration. The concentration at which a significant drop in surface tension is observed and the minimum surface tension achieved are key parameters for comparison. The critical micelle concentration (CMC) can be determined from the inflection point of this curve.
Contact Angle Measurement
The contact angle of a water droplet on a surface coated with a this compound provides information about the hydrophobicity or hydrophilicity of the protein-coated surface.
Protocol:
-
Surface Preparation: Coat a solid substrate (e.g., glass or silicon wafer) with a uniform layer of the this compound protein. This can be achieved by methods such as spin-coating or simple adsorption from a protein solution followed by rinsing and drying.
-
Instrumentation: A contact angle goniometer.
-
Procedure: a. Place a small droplet of purified water onto the this compound-coated surface. b. Capture an image of the droplet and measure the angle between the solid surface and the tangent of the droplet at the three-phase contact point.
-
Data Analysis: A higher contact angle indicates a more hydrophobic surface, suggesting that the hydrophobic regions of the this compound are oriented towards the air. A lower contact angle suggests a more hydrophilic surface.
Visualizing this compound Function and Analysis
The following diagrams illustrate the role of this compound amphiphilicity and a general workflow for its experimental analysis.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoate‐associated phasins as phylogenetically heterogeneous, multipurpose proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP this compound to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the Major this compound, PhaP1, from Ralstonia eutropha H16 to Poly(3-Hydroxybutyrate) Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ralstonia eutropha H16 this compound PhaP1 is targeted to intracellular triacylglycerol inclusions in Rhodococcus opacus PD630 and Mycobacterium smegmatis mc2155, and provides an anchor to target other proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound interactome reveals the interplay of PhaF with the polyhydroxyalkanoate transcriptional regulatory protein PhaD in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dissecting the Polyhydroxyalkanoate-Binding Domain of the PhaF this compound: Rational Design of a Minimized Affinity Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A this compound with Many Faces: Structural Insights on PhaP from Azotobacter sp. FA8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Insights on PHA Binding Protein PhaP from Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. This compound Proteins Activate Aeromonas caviae Polyhydroxyalkanoate (PHA) Synthase but Not Ralstonia eutropha PHA Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phasins in PHA Granule Segregation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular component segregation is paramount. This guide provides a comprehensive comparison of the role of phasins in polyhydroxyalkanoate (PHA) granule segregation, supported by experimental data and detailed protocols. We will explore the impact of phasins on PHA granule distribution and compare phasin-mediated segregation with other partitioning systems in bacteria.
This compound-Mediated Segregation of PHA Granules: The Evidence
Phasins are a family of proteins that coat the surface of intracellular PHA granules, playing a crucial role in their formation, stability, and, importantly, their segregation during cell division. The absence of specific phasins can lead to significant defects in the distribution of these carbon and energy storage depots to daughter cells, impacting bacterial fitness.
Impact of this compound Deletion on PHA Granule Distribution
Experimental evidence from various bacterial species demonstrates the critical role of phasins in ensuring the equal partitioning of PHA granules. Deletion of this compound genes often results in an altered number, size, and subcellular localization of PHA granules.
| Organism | This compound | Wild-Type Phenotype | This compound-Deficient Mutant Phenotype | References |
| Haloferax mediterranei | PhaP | Multiple, spherical granules (100-500 nm in diameter) distributed throughout the cytoplasm. | Typically a single, large, spherical granule (~1 µm in diameter). | [1] |
| Ralstonia eutropha | PhaM | Three to six medium-sized PHB granules, often associated with the nucleoid. | One or two large PHB granules, leading to disordered and unequal distribution to daughter cells. | [2] |
| Pseudomonas putida | PhaF | PHA granules are directed to the cell center and are equally distributed to daughter cells. | Two distinct cell populations emerge: one with PHA granules and one completely lacking them, indicating a severe segregation defect. | [1] |
Mechanisms of this compound-Mediated Segregation
The precise mechanisms by which phasins mediate PHA granule segregation are still being elucidated, but a prominent model involves linking the granules to the bacterial chromosome (nucleoid). This ensures that as the nucleoid segregates into daughter cells, the attached PHA granules are passively co-segregated.
The Nucleoid-Association Model
Certain phasins, such as PhaF in Pseudomonas putida and PhaM in Ralstonia eutropha, possess distinct functional domains that facilitate this process. PhaF has a C-terminal domain that binds non-specifically to DNA, in addition to its N-terminal domain that anchors it to the PHA granule.[1] Similarly, PhaM has been shown to have DNA-binding properties.[2] This dual-binding capacity allows these phasins to act as a physical tether between the PHA granules and the bacterial nucleoid.
Alternative Segregation Mechanisms: The ParABS System
In contrast to the this compound-mediated approach for PHA granules, many bacteria utilize a more active and highly regulated system for the segregation of chromosomes and low-copy-number plasmids. The ParABS system is a well-characterized example of such a mechanism. This system ensures the precise partitioning of genetic material and serves as a valuable comparison to understand the evolution of different segregation strategies for various intracellular components.
The ParABS system consists of three key components:
-
ParA: An ATPase that dynamically localizes on the nucleoid.
-
ParB: A DNA-binding protein that specifically recognizes and binds to parS sites.
-
parS: A centromere-like DNA sequence located on the chromosome or plasmid that is to be segregated.
ParB binds to the parS site, forming a nucleoprotein complex. This complex then interacts with the ATP-bound form of ParA, which coats the nucleoid. The interaction stimulates ParA's ATPase activity, leading to a dynamic process that effectively pulls the ParB-parS complex, and thus the entire chromosome or plasmid, to opposite poles of the cell.
References
- 1. Nucleoid-associated PhaF this compound drives intracellular location and segregation of polyhydroxyalkanoate granules in Pseudomonas putida KT2442 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a multifunctional protein, PhaM, that determines number, surface to volume ratio, subcellular localization and distribution to daughter cells of poly(3-hydroxybutyrate), PHB, granules in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biotechnological Potential of Phasin Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different phasin types, surface-active proteins with significant potential in various biotechnological applications. Phasins, primarily known for their role in the formation and stabilization of polyhydroxyalkanoate (PHA) granules in bacteria, are now being explored for their utility in bioplastic production, recombinant protein purification, enzyme immobilization, and as molecular chaperones. This document summarizes the current understanding of different this compound families, presents available quantitative data on their performance, and provides detailed experimental protocols for key applications.
Classification of this compound Types
Phasins are a diverse group of small, amphiphilic proteins that are classified into four main families based on the Pfam database, a large collection of protein families.[1] Each family is characterized by a conserved domain.
Table 1: Major this compound Families and Their Characteristics
| Pfam Family | Conserved Domain | Representative this compound | Key Characteristics |
| PF09361 | Phasin_2 | PhaP1 from Cupriavidus necator (formerly Ralstonia eutropha) | The largest and most studied family. Primarily associated with short-chain-length PHA (scl-PHA) producers.[1] Known to enhance PHA accumulation and influence granule size and number.[2] |
| PF05597 | This compound | PhaF from Pseudomonas putida | Associated with medium-chain-length PHA (mcl-PHA) producers.[1] Possesses a distinct domain structure, with the N-terminal domain (BioF) responsible for PHA binding and the C-terminal domain involved in DNA binding and granule localization.[2][3] |
| PF09602 | PhaP_Bmeg | PhaP from Bacillus megaterium | Found in Firmicutes like Bacillus. These phasins are notably hydrophilic.[1] |
| PF09650 | PHA_gran_rgn | Uncharacterized phasins | A diverse group of proteins from various Proteobacteria with limited characterization.[1] |
Comparative Analysis of Biotechnological Potential
While direct comparative studies under identical conditions are limited, this section summarizes the known applications and performance of different this compound types based on available literature.
Enhanced Polyhydroxyalkanoate (PHA) Production
Phasins play a crucial role in PHA metabolism, influencing both the yield and the physical properties of the biopolymer.[2] Their expression can lead to an increase in the number of PHA granules, providing a larger surface area for PHA synthase activity.[2]
Table 2: Impact of this compound Overexpression on PHA Production
| This compound Type (Pfam Family) | Host Organism | Effect on PHA Production | Quantitative Data |
| PhaP1 (PF09361) | Cupriavidus necator H16 | Increased PHB content and production under non-stress conditions. | PHB content increased by 37.2%; PHB production increased by 49.8%.[4] |
| PhaP2 (PF09361) | Cupriavidus necator H16 | Increased PHB content and production under non-stress conditions. | PHB content increased by 28.4%; PHB production increased by 42.9%.[4] |
| PhaP from Aeromonas caviae | Recombinant E. coli | Increased P(3HB) accumulation. | 2.3-fold increase in P(3HB) accumulation compared to the control strain.[2] |
Recombinant Protein Purification
The strong and specific binding of phasins to PHA granules has been exploited for the development of affinity purification systems. The this compound is fused to a target protein, which then binds to PHA beads, allowing for simple separation from the cell lysate.
The N-terminal domain of PhaF from Pseudomonas putida, known as BioF, has been successfully used as an affinity tag.[3] More recently, a minimized version of this domain has been engineered to create a smaller, yet fully functional, affinity tag.[5] Studies have also explored the use of the regulatory protein PhaR as an affinity tag, which has shown comparable or even slightly better purification efficiency than PhaP in some contexts.[6]
Table 3: Comparison of this compound-Based Affinity Tags for Protein Purification
| This compound-Based Tag | Target Protein | Host System | Purity/Yield | Reference |
| PhaF (BioF domain) | Various | E. coli / P. putida | High purity and yield reported in various studies. A minimized 67% shorter peptide maintains binding properties.[3][5] | [3][5] |
| PhaR | EGFP, MBP, LacZ | E. coli | Comparable efficiency to PhaP-based systems.[6] | [6] |
| PhaP | Various | E. coli | Effective for protein purification, though PhaR may offer advantages in some cases.[6] | [6] |
Enzyme Immobilization for Biocatalysis
Phasins can serve as effective anchors for immobilizing enzymes onto PHA beads.[7] This approach offers a simple, in vivo method for creating solid-phase biocatalysts with potential applications in industrial processes. The immobilized enzymes can benefit from increased stability and easier separation from the reaction mixture.[7]
While the concept has been demonstrated, quantitative data directly comparing the efficiency of different this compound types as immobilization anchors is not yet readily available in the literature. The choice of this compound would likely depend on the specific enzyme, the host organism, and the desired reaction conditions.
Chaperone-like Activity and Stress Protection
Some phasins exhibit chaperone-like activity, preventing the aggregation of misfolded proteins and enhancing cellular tolerance to stress.[2] For example, PhaP from Azotobacter sp. FA8 has been shown to have both in vitro and in vivo chaperone functions.[8] This property opens up possibilities for using phasins to improve the production of difficult-to-express proteins and to enhance the robustness of microbial cell factories.
Detailed Experimental Protocols
Quantification of PHA Content in Bacterial Cells by Gas Chromatography (GC)
This protocol describes a common method for the quantitative analysis of PHA in bacterial biomass.[9]
Materials:
-
Lyophilized bacterial cells
-
Methanol (B129727) containing 15% (v/v) sulfuric acid
-
Benzoic acid methyl ester (internal standard)
-
PHA standards (e.g., PHB, PHBV)
-
Sodium sulfate (B86663) (anhydrous)
-
Gas chromatograph with a flame ionization detector (FID)
Procedure:
-
Sample Preparation: Weigh 10-20 mg of lyophilized cells into a screw-capped glass tube.
-
Methanolysis: Add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid and a known concentration of benzoic acid methyl ester as an internal standard.
-
Seal the tube tightly and heat at 100°C for 2.5 hours in a heating block or water bath. This step depolymerizes the PHA and converts the resulting hydroxyalkanoic acids into their methyl esters.
-
Extraction: Cool the tube to room temperature. Add 1 mL of distilled water and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube to separate the phases. The lower chloroform phase contains the PHA methyl esters.
-
Drying: Carefully transfer the lower chloroform phase to a new tube containing anhydrous sodium sulfate to remove any residual water.
-
GC Analysis: Inject 1-2 µL of the dried chloroform phase into the gas chromatograph.
-
Quantification: Identify and quantify the PHA methyl esters by comparing their retention times and peak areas to those of the PHA standards and the internal standard.
In Vitro Chaperone Activity Assay: Citrate (B86180) Synthase Thermal Aggregation
This assay measures the ability of a this compound to prevent the heat-induced aggregation of a model protein, citrate synthase (CS).[8][10]
Materials:
-
Purified this compound protein
-
Citrate synthase (from porcine heart)
-
HEPES buffer (40 mM, pH 7.5)
-
Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing 40 mM HEPES buffer (pH 7.5) and the this compound protein at the desired concentration.
-
Pre-incubation: Equilibrate the cuvette at 43°C for 5 minutes in the spectrophotometer.
-
Initiation of Aggregation: Add citrate synthase to the cuvette to a final concentration of approximately 0.15 µM.
-
Monitoring Aggregation: Immediately start monitoring the increase in light scattering at 360 nm over time. A constant temperature of 43°C should be maintained throughout the measurement.
-
Controls: Perform control experiments with citrate synthase alone (positive control for aggregation) and with a known chaperone like GroEL or a non-specific protein like bovine serum albumin (BSA).
-
Data Analysis: Plot the light scattering (absorbance at 360 nm) as a function of time. A lower rate of increase in light scattering in the presence of the this compound indicates chaperone activity.
Regulatory and Experimental Workflow Diagrams
PhaR-Mediated Regulation of this compound Expression
The expression of many this compound genes (phaP) is regulated by a repressor protein called PhaR. In the absence of PHA, PhaR binds to the promoter region of the phaP gene, blocking its transcription. When PHA granules are synthesized, PhaR preferentially binds to the granules, releasing the phaP promoter and allowing for the expression of this compound proteins.[1][2]
Caption: PhaR-mediated regulation of this compound (PhaP) expression.
Experimental Workflow for Comparing this compound Performance in PHA Production
This workflow outlines the key steps for a comparative study of different this compound types on PHA production.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyhydroxyalkanoate‐associated phasins as phylogenetically heterogeneous, multipurpose proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p4sb.eu [p4sb.eu]
- 4. Modeling catalytic promiscuity in the alkaline phosphatase superfamily. | Department of Chemistry [chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Bioengineered Polyhydroxyalkanoates as Immobilized Enzyme Scaffolds for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Biotechnical applications of phasins: Small proteins with large potential [ideas.repec.org]
- 10. ncesr.unl.edu [ncesr.unl.edu]
Safety Operating Guide
A Guide to the Safe Disposal of Phasin Protein in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of phasin, a polyhydroxyalkanoate (PHA) granule-associated protein. While specific regulations may vary by institution and location, the following steps are based on general best practices for handling biological waste.
I. Understanding this compound and Associated Waste
Phasins are proteins that play a role in the synthesis and metabolism of PHAs, a class of biodegradable polyesters.[1] Laboratory waste containing this compound may include:
-
Liquid Waste: Solutions containing purified this compound, cell lysates, or culture media.
-
Solid Waste: Gels, contaminated consumables (e.g., pipette tips, tubes, gloves), and solid media.
-
Bioplastic Waste: If working with PHAs produced using phasins, the resulting bioplastic material itself may need disposal.
II. Core Principles of this compound Disposal
The primary objective of this compound disposal is to inactivate any biological activity and to comply with institutional and local environmental regulations. The appropriate disposal method depends on the nature of the waste and the potential presence of other hazardous materials.
III. Step-by-Step Disposal Procedures
1. Risk Assessment:
Before disposal, conduct a risk assessment of your this compound-containing waste. Consider:
-
Biological Hazards: Is the this compound derived from a pathogenic organism? Is it a recombinant protein?
-
Chemical Hazards: Is the this compound in a solution containing hazardous chemicals (e.g., solvents, mutagens)?[2]
-
Physical Hazards: Are there "sharps" (e.g., needles, broken glass) contaminated with this compound?[3]
2. Segregation of Waste:
Properly segregate this compound waste at the point of generation. Use clearly labeled, leak-proof containers.[4]
-
Liquid this compound Waste: Collect in a designated, sealed container.[5]
-
Solid this compound Waste: Place in biohazard bags.[2]
3. Decontamination and Inactivation:
All materials potentially containing biologically active this compound should be decontaminated before disposal.
-
Autoclaving: This is a common and effective method for sterilizing biological waste.[3][4] Materials should be autoclaved at 121°C for a minimum of 30 minutes.[3]
-
Chemical Inactivation: For liquid waste, treatment with a 10% bleach solution for at least 30 minutes can be effective.[3] Ensure the bleach is compatible with any other chemicals in the waste solution.
Experimental Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Working in a chemical fume hood and wearing appropriate Personal Protective Equipment (PPE), add a commercial bleach solution to the liquid this compound waste to achieve a final concentration of 10% (v/v).
-
Gently mix the solution to ensure thorough contact.
-
Allow the mixture to stand for a minimum of 30 minutes.
-
After inactivation, the solution may be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals and is within the pH limits allowed by your institution (typically between 5.5 and 8.5).[6] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[6]
4. Disposal of Decontaminated Waste:
-
Autoclaved Solid Waste: Once decontaminated, this can typically be disposed of in the regular trash, unless it contains hazardous chemicals.
-
Treated Liquid Waste: Neutralized and decontaminated liquid waste can often be poured down the sanitary sewer.[7]
-
Bioplastics Containing this compound: Disposal methods for bioplastics include industrial composting, anaerobic digestion, and recycling.[8] Home composting is generally not hot enough to fully break down most bioplastics.[8] Landfilling is the least preferred option as it can lead to methane (B114726) emissions.[8][9]
IV. Quantitative Data for this compound Waste Management
| Waste Stream ID | Waste Type (Liquid/Solid) | This compound Concentration (approx.) | Volume/Mass | Other Hazardous Components | Decontamination Method | Disposal Date |
| Example: LW-PH-001 | Liquid | ~5 mg/mL | 500 mL | None | 10% Bleach | YYYY-MM-DD |
| Example: SW-PH-001 | Solid (Gels) | N/A | ~100 g | Ethidium Bromide | Hazardous Waste | YYYY-MM-DD |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste.
References
- 1. Phasins, Multifaceted Polyhydroxyalkanoate Granule-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. flinnsci.com [flinnsci.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. goldenarrow.com [goldenarrow.com]
- 9. Bioplastics for Food Packaging: Environmental Impact, Trends and Regulatory Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Guide for Phasin Protein
Disclaimer: Phasin is a naturally occurring protein and is generally considered non-hazardous. There is no specific Safety Data Sheet (SDS) available for this compound as it is not classified as a hazardous substance. The following guidelines are based on standard laboratory practices for handling non-hazardous biological materials and proteins. A thorough risk assessment should be conducted before beginning any work.[1][2][3][4]
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound protein. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial for safe handling of any biological material. The following table summarizes the recommended PPE for tasks involving this compound.[5][6][7]
| Task | Required PPE | Optional/Additional PPE (Based on Risk Assessment) |
| Receiving and Storage | • Laboratory Coat• Nitrile Gloves• Safety Glasses | • Face shield if there is a risk of splashing. |
| Sample Preparation (e.g., buffer exchange, dilution) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Face shield for larger volumes or splash-prone procedures. |
| Experimental Use (e.g., Western Blot, ELISA) | • Laboratory Coat• Nitrile Gloves• Safety Glasses with Side Shields | • Chemical splash goggles if working with hazardous reagents.• Thermal gloves if handling hot or cold samples.[8] |
| Spill Cleanup | • Laboratory Coat• Double Nitrile Gloves• Chemical Splash Goggles• Face Shield | • Respirator (if significant aerosolization is possible). |
Operational Plan: From Receipt to Experimentation
Following a structured operational plan minimizes risks and ensures the stability and usability of the this compound protein.
Receiving and Inspection
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Verify that the product name and specifications match your order.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
Storage
Proper storage is critical for maintaining the stability of this compound.[9][10][11][12]
-
Short-term Storage (days to weeks): Store at 4°C.[10][11][12]
-
Long-term Storage (months to years): Aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10][11] For enhanced stability, consider adding a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% for storage at -20°C.[12]
-
Always refer to the manufacturer's specific storage recommendations if available.
-
Clearly label all storage vials with the protein name, concentration, and date.
Sample Preparation
-
Work in a clean, designated area to prevent cross-contamination.
-
When thawing frozen aliquots, do so on ice to maintain protein integrity.
-
Use sterile pipette tips and tubes for all dilutions and preparations.
-
Avoid vigorous vortexing, which can denature the protein. Mix gently by pipetting or inverting the tube.
Experimental Use
-
Adhere to the specific protocols for your experiments (e.g., SDS-PAGE, Western Blotting, enzyme assays).[13][14]
-
Handle all reagents and equipment according to their respective safety guidelines.
-
Always wear the appropriate PPE for the task at hand.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential for laboratory safety and environmental protection. As this compound is a non-hazardous biological material, standard disposal procedures for biological waste should be followed.[15][16][17]
Decontamination
-
Before disposal, decontaminate all materials that have come into contact with this compound.
-
Liquid Waste: For liquid waste containing this compound, chemical decontamination is often suitable. A common method is to add a 10% bleach solution and let it stand for at least 20-30 minutes.[18]
-
Solid Waste: Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a designated biohazard bag.[16] Autoclaving is the preferred method for decontaminating solid biohazardous waste.[16][17][19]
Waste Segregation and Disposal
-
Liquid Waste: After decontamination, neutralized liquid waste can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional and local regulations.[15]
-
Solid Waste:
-
Collect all contaminated solid waste in a clearly labeled biohazard bag.
-
Once the bag is full, securely close it.
-
If autoclaving, place the bag in a secondary, leak-proof, and autoclavable container.
-
After autoclaving, the decontaminated waste can often be disposed of as regular laboratory trash, but always follow your institution's specific guidelines.[15][16][17]
-
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling and disposal of this compound protein in a laboratory setting.
Caption: General workflow for handling and disposing of this compound protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Biological Risk Assessment Process | Safe Labs Portal | CDC [cdc.gov]
- 4. toxicology.org [toxicology.org]
- 5. wise.web.unc.edu [wise.web.unc.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. westlab.com [westlab.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biocompare.com [biocompare.com]
- 11. neb.com [neb.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 16. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 17. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Non-Hazardous Waste | Office of Environmental Health & Safety | Georgetown University [ehs.georgetown.edu]
- 19. I. Regulated Medical Waste | Infection Control | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
